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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one

Abstract This technical guide provides a detailed methodology for the proposed synthesis and comprehensive characterization of the novel heterocyclic compound, 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one. The imida...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed methodology for the proposed synthesis and comprehensive characterization of the novel heterocyclic compound, 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one. The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, frequently found in FDA-approved drugs.[1] Similarly, pyridinyl ketones are key pharmacophores in various biologically active agents. The target compound merges these two important motifs, presenting a promising candidate for further investigation in drug discovery programs. This document outlines a rational, multi-step synthetic pathway, provides detailed experimental protocols, and establishes a rigorous analytical workflow for structural verification and purity assessment, including NMR, MS, FTIR, and HPLC methodologies. The content herein is designed to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge to successfully synthesize and validate this compound of interest.

Introduction and Rationale

The imidazolidin-2-one core is a five-membered cyclic urea structure that serves as a cornerstone for numerous therapeutic agents, including inhibitors of immunosuppressive pathways and various other bioactive molecules.[2] Its conformational rigidity and capacity for forming multiple hydrogen bonds make it an ideal scaffold for designing molecules that interact with specific biological targets. The synthesis of substituted imidazolidin-2-ones is an area of active research, with methodologies often involving the cyclization of diamine precursors or the rearrangement of protected amino acids.[2][3]

On the other hand, the pyridine ring, particularly when functionalized as a ketone, is a well-established bioisostere for phenyl groups and a critical component in many enzyme inhibitors and receptor ligands. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and improve the pharmacokinetic properties of a molecule. The synthesis of pyridinyl ketones can be achieved through various methods, including the Kröhnke pyridine synthesis or the oxidation of corresponding secondary alcohols.[4]

The target molecule, 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one, represents a strategic combination of these two pharmacologically significant moieties. The design rationale is to create a novel chemical entity with a unique three-dimensional profile for potential interaction with a range of biological targets. This guide proposes a plausible and robust synthetic route, grounded in established organic chemistry principles, and details the necessary analytical techniques to confirm its successful synthesis and purification.

Proposed Synthetic Pathway

As there is no direct literature precedent for this specific molecule, we propose a logical and convergent synthetic strategy. The pathway is designed for efficiency and control over stereochemistry, proceeding through a key α-amino aldehyde intermediate followed by a cyclocondensation reaction.

The overall workflow involves the protection of 2-aminobutanal, subsequent acylation with isonicotinoyl chloride, deprotection, and a final cyclization step with potassium cyanate to form the target imidazolidin-2-one ring.

Synthesis_Workflow cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Cyclization and Final Product A 2-Aminobutanal (1) B Boc-Protected Amine (2) A->B Boc₂O, Et₃N C N-Boc-2-(isonicotinamido)butanal (3) B->C 1. n-BuLi 2. Isonicotinoyl Chloride D 2-(Isonicotinamido)butanal (4) C->D TFA or HCl (Deprotection) E Target Compound (5) 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one D->E KOCN, Acetic Acid (Cyclocondensation)

Figure 1: Proposed Synthetic Workflow for the Target Compound.
Causality Behind Experimental Choices
  • Protection Strategy: 2-Aminobutanal is unstable and prone to self-condensation. Protection of the amine as its tert-butyloxycarbonyl (Boc) derivative (Compound 2 ) is a standard and robust method that prevents side reactions and allows for clean subsequent transformations. The Boc group is stable under the basic conditions required for the next step but can be easily removed under acidic conditions.[1]

  • Acylation Method: The formation of the pyridinyl ketone moiety is proposed via the acylation of the protected amino aldehyde. Deprotonation of the aldehyde proton with a strong, non-nucleophilic base like n-butyllithium at low temperature creates a nucleophilic enolate, which can then react with isonicotinoyl chloride. This approach is favored over Friedel-Crafts acylation on the final heterocycle, which would likely be unreactive and suffer from poor regioselectivity.

  • Cyclocondensation Reaction: The final ring-closing step utilizes a well-established method for forming imidazolidin-2-one rings.[5] The deprotected α-amino aldehyde (Compound 4 ) reacts with potassium cyanate in a mildly acidic medium. The acid protonates the cyanate to form isocyanic acid in situ, which then reacts with the primary amine. The subsequent intramolecular condensation between the newly formed urea and the aldehyde carbonyl group, followed by dehydration, yields the desired 4,5-disubstituted imidazolidin-2-one ring.

Detailed Experimental Protocols

Synthesis of N-Boc-2-aminobutanal (2)
  • To a stirred solution of 2-aminobutanal hydrochloride (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (Et₃N, 2.2 eq) dropwise.

  • Allow the mixture to stir for 15 minutes.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the title compound.

Synthesis of N-Boc-2-(isonicotinamido)butanal (3)
  • Dissolve N-Boc-2-aminobutanal (2) (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) and cool the solution to -78 °C under an argon atmosphere.

  • Add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour.

  • In a separate flask, dissolve isonicotinoyl chloride hydrochloride (1.2 eq) in anhydrous THF and add triethylamine (1.2 eq). Stir for 10 minutes and add this solution to the reaction mixture dropwise via cannula.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue via flash chromatography to afford the acylated intermediate.

Synthesis of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one (5)
  • Dissolve the Boc-protected intermediate (3) (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA, 0.2 M) and stir at room temperature for 2 hours.

  • Monitor for the completion of deprotection by TLC.

  • Remove the solvent and excess acid under reduced pressure. Co-evaporate with toluene (2x) to yield the crude amine salt (4).

  • Immediately dissolve the crude amine salt in a 2:1 mixture of acetic acid and water (0.2 M).

  • Add potassium cyanate (KOCN, 1.5 eq) in one portion and stir the mixture at 60 °C for 6 hours.

  • Cool the reaction to room temperature and carefully neutralize with saturated aqueous NaHCO₃ solution until pH ~7-8.

  • Extract the aqueous solution with ethyl acetate (4x).

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final compound by flash chromatography or recrystallization to yield 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one as a solid.

Characterization of Final Compound

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized compound.

Characterization_Workflow cluster_0 Primary Structural Confirmation cluster_1 Functional Group & Purity Analysis NMR NMR Spectroscopy (¹H, ¹³C, COSY, HMBC) Validation Structure & Purity Validated NMR->Validation MS Mass Spectrometry (HRMS-ESI) MS->Validation FTIR FTIR Spectroscopy FTIR->Validation HPLC HPLC Analysis (Purity >95%) HPLC->Validation MP Melting Point MP->Validation Final_Compound Purified Product (5) Final_Compound->NMR Final_Compound->MS Final_Compound->FTIR Final_Compound->HPLC Final_Compound->MP

Figure 2: Analytical Workflow for Compound Validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include two distinct doublets for the pyridine protons (H-2/6 and H-3/5) in the aromatic region (δ 8.7-7.8 ppm). The protons on the imidazolidinone ring (H-4 and H-5) would likely appear as coupled doublets or multiplets around δ 4.5-5.5 ppm. The ethyl group would show a multiplet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃) in the upfield region. The two N-H protons of the cyclic urea would appear as broad singlets.[2][5]

  • ¹³C NMR (DMSO-d₆, 101 MHz): Key signals are expected for the two carbonyl carbons (ketone ~195 ppm; urea ~160 ppm).[6] Pyridine carbons would appear in the δ 120-155 ppm range. The C4 and C5 carbons of the imidazolidinone ring are expected around δ 55-70 ppm. The ethyl group carbons would be found in the upfield region.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS-ESI): This is critical for confirming the molecular formula. The expected exact mass for C₁₁H₁₃N₃O₂ [M+H]⁺ should be calculated and compared with the experimental value (typically within 5 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • FTIR (KBr Pellet): The spectrum should display characteristic absorption bands. Strong C=O stretching vibrations are expected around 1710-1730 cm⁻¹ (ketone) and 1680-1700 cm⁻¹ (cyclic urea). N-H stretching bands should be visible as a broad peak in the 3200-3400 cm⁻¹ region. C-H and C-N stretching bands will also be present.[5]

High-Performance Liquid Chromatography (HPLC)
  • Protocol: A reverse-phase HPLC method should be developed for purity assessment.[7][8]

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 270 nm.

  • Acceptance Criteria: The final compound should exhibit a purity of ≥95% for use in biological assays.

Predicted Data Summary

The following table summarizes the expected analytical data for the target compound, 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one.

Parameter Expected Value / Observation
Molecular Formula C₁₁H₁₃N₃O₂
Molecular Weight 219.24 g/mol
HRMS (ESI-TOF) Expected [M+H]⁺: 220.1086; Found: [Value ± 5 ppm]
¹H NMR (Key Shifts) δ 8.7 (d, 2H, Py-H), 7.8 (d, 2H, Py-H), 6.8 (br s, 1H, NH), 6.5 (br s, 1H, NH), 5.0 (d, 1H, H5), 4.8 (m, 1H, H4), 1.8 (m, 2H, CH₂), 0.9 (t, 3H, CH₃)
¹³C NMR (Key Shifts) δ 195 (C=O, ketone), 160 (C=O, urea), 151 (Py-C), 145 (Py-C), 122 (Py-C), 65 (C5), 58 (C4), 25 (CH₂), 11 (CH₃)
FTIR (Key Peaks) ~3300 cm⁻¹ (N-H stretch), ~1715 cm⁻¹ (C=O ketone), ~1690 cm⁻¹ (C=O urea)
HPLC Purity ≥95%
Appearance Off-white to pale yellow solid

Discussion and Future Outlook

This guide presents a scientifically grounded, albeit prospective, pathway for the synthesis and validation of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one. The successful execution of this protocol would yield a novel heterocyclic compound with significant potential for applications in medicinal chemistry. The primary challenges in the synthesis may include optimizing the acylation step to prevent side reactions and ensuring the stability of the deprotected amino aldehyde intermediate prior to cyclization.

Upon successful synthesis and characterization, the compound would be ready for biological screening. Its structural features suggest it could be evaluated as a candidate for kinase inhibition, as an anti-infective agent, or in assays targeting enzymes where a rigid, hydrogen-bonding scaffold is desirable. Future work could involve the synthesis of analogs by varying the substituent at the C4 position (e.g., isopropyl, benzyl) or by modifying the pyridine ring to explore structure-activity relationships (SAR).

References

  • ResearchGate. (n.d.). Pyridine Aldehydes and Ketones. Retrieved from [Link]

  • Felton, J. S. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography B: Biomedical Sciences and Applications, 592(1-2), 239-247. Available from: [Link]

  • Hughes, D. L. (2014). Pyridin-2-one Synthesis Using Ester Enolates and Aryl Aminoaldehydes and Ketones. The Journal of Organic Chemistry, 79(7), 3242-3251. Available from: [Link]

  • Krasavin, M., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432. Available from: [Link]

  • Russo, M., et al. (2014). A new HPLC method developed for the analysis of oxygen heterocyclic compounds in Citrus essential oils. Flavour and Fragrance Journal, 29(3), 113-122. Available from: [Link]

  • Gellis, A., et al. (2008). Synthesis and immunosuppressive activity evaluation of substituted N-imidazolidin-2-ones and N-tetrahydropyrimidin-2(1H). Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 689-696. Available from: [Link]

  • Harrowven, D. C., et al. (2004). Synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones. Organic Letters, 6(23), 4265-4267. Available from: [Link]

  • Sepuxianyun. (2023). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc. Available from: [Link]

  • Wikipedia. (n.d.). Kröhnke pyridine synthesis. Retrieved from [Link]

  • Al-Adiwish, W. M., et al. (2014). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules, 19(7), 9635-9655. Available from: [Link]

  • Herrera-Orozco, C., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 30(4), 1415. Available from: [Link]

  • Kletskov, A. V., et al. (2023). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Molecules, 28(1), 384. Available from: [Link]

  • Konnert, L., et al. (2017). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Journal of the Serbian Chemical Society, 82(1), 1-16. Available from: [Link]

  • Angelici, G., et al. (2008). Synthesis of imidazolidin-2-one-4-carboxylate and of (tetrahydro)pyrimidin-2-one-5-carboxylate via an efficient modification of the Hofmann rearrangement. Organic & Biomolecular Chemistry, 6(10), 1849-1852. Available from: [Link]

  • Navarrete-Vazquez, G., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(4), 2258-2268. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one (Piroximone)

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one, known as Piroximone, is a cardiotonic agent with a unique chemical scaffold belonging to the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one, known as Piroximone, is a cardiotonic agent with a unique chemical scaffold belonging to the imidazolidinone class of compounds.[1][2] As a potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for formulation development, predicting its pharmacokinetic profile, and ensuring its quality and stability. This guide provides a comprehensive overview of the key physicochemical characteristics of Piroximone, offering both theoretical insights and detailed, field-proven experimental protocols for their determination. While extensive public data on the specific physicochemical properties of Piroximone is limited, this document outlines the standard methodologies that are essential for its characterization in a drug development setting.

Piroximone has been investigated for its inotropic effects, which are attributed to its activity as a type III phosphodiesterase inhibitor.[3][4] This mechanism leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in enhanced cardiac contractility. For a compound like Piroximone to be effective, its solubility, permeability, and stability are critical factors that govern its absorption, distribution, metabolism, and excretion (ADME) profile. This guide will delve into these crucial parameters.

Chemical Identity and Structure

A precise understanding of the chemical identity of a drug candidate is the foundation of all subsequent characterization.

IdentifierValueSource
IUPAC Name 4-ethyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-onePubChem
Synonyms Piroximone, MDL 19,205[2]
CAS Number 84490-12-0Inxight Drugs
Molecular Formula C11H11N3O2
Molecular Weight 217.23 g/mol
Chemical Structure

PubChem

Solubility

Solubility is a critical determinant of a drug's bioavailability. For oral administration, a compound must dissolve in the gastrointestinal fluids to be absorbed.

Theoretical Considerations

The structure of Piroximone, with its polar imidazolidinone ring, carbonyl group, and pyridine nitrogen, suggests it will exhibit some aqueous solubility. The ethyl group introduces a degree of lipophilicity. The pH of the aqueous medium is expected to significantly influence its solubility due to the basic nature of the pyridine nitrogen.

Experimental Determination of Aqueous and Solvent Solubility: The Shake-Flask Method

The gold-standard method for determining equilibrium solubility is the shake-flask method.[5][6][7]

Protocol:

  • Preparation of Saturated Solutions: Add an excess amount of Piroximone to a series of vials containing different media (e.g., purified water, 0.1 N HCl, phosphate-buffered saline at pH 7.4).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of Piroximone in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2]

  • Data Reporting: Express the solubility in mg/mL or µg/mL.

Workflow for Solubility Determination

cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Analysis prep1 Add excess Piroximone to solvent prep2 Seal vials prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sep1 Centrifuge equil->sep1 sep2 Filter supernatant sep1->sep2 sep3 Quantify by HPLC sep2->sep3

Caption: Workflow for the shake-flask solubility assay.

Lipophilicity (logP/logD)

Lipophilicity is a key physicochemical property that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. It is typically expressed as the logarithm of the partition coefficient (logP) between octanol and water.

Theoretical Considerations

The logP value indicates the extent of a compound's distribution into a lipophilic environment. For CNS-active drugs, a higher logP is often required to cross the blood-brain barrier. For orally administered drugs, an optimal logP range is necessary for good absorption and to avoid issues like poor solubility or high metabolic clearance. The distribution coefficient (logD) is the logP at a specific pH and is more physiologically relevant for ionizable compounds like Piroximone.

Experimental Determination of logP/logD

Shake-Flask Method:

  • Phase Preparation: Prepare a solution of Piroximone in either water or octanol.

  • Partitioning: Mix equal volumes of the Piroximone solution and the other immiscible solvent (octanol or water) in a separatory funnel.

  • Equilibration: Shake the funnel for a set period to allow for partitioning between the two phases.

  • Phase Separation: Allow the layers to separate completely.

  • Quantification: Determine the concentration of Piroximone in both the aqueous and octanolic phases using a suitable analytical technique like HPLC-UV.

  • Calculation:

    • P = [Piroximone]octanol / [Piroximone]water

    • logP = log10(P)

High-Throughput HPLC Method:

Reversed-phase HPLC can be used to estimate logP based on the retention time of the compound on a C18 column with a mobile phase containing varying proportions of an organic solvent and water. This method is faster and requires less compound than the shake-flask method.

Acid-Base Properties (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% unionized. It is a critical parameter for understanding a drug's behavior in different physiological environments.

Structural Analysis of Ionizable Groups in Piroximone

Piroximone has two potential sites for protonation/deprotonation:

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it basic and susceptible to protonation at acidic pH.

  • Imidazolidinone Amide Protons: The N-H protons of the imidazolidinone ring are weakly acidic and can be deprotonated under strongly basic conditions.

Experimental Determination of pKa

Potentiometric Titration:

  • Solution Preparation: Dissolve a known amount of Piroximone in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: Titrate the solution with a standardized acid (e.g., HCl) or base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the titration curve.

UV-Vis Spectrophotometry:

This method can be used if the UV-Vis spectrum of the compound changes with ionization.

  • Buffer Preparation: Prepare a series of buffers with a range of pH values.

  • Spectrum Acquisition: Dissolve Piroximone in each buffer and record the UV-Vis spectrum.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change is maximal) against pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Chemical Stability

The chemical stability of a drug substance is crucial for ensuring its safety and efficacy throughout its shelf life.

Potential Degradation Pathways

Imidazolidinone derivatives can be susceptible to hydrolysis, particularly at the amide bonds within the ring, under strongly acidic or basic conditions. The presence of the carbonyl group and the pyridine ring may also make the molecule susceptible to photolytic or oxidative degradation.

Forced Degradation Studies

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.

Protocol:

  • Stress Conditions: Expose solutions of Piroximone to a variety of stress conditions:

    • Acidic: 0.1 N HCl at elevated temperature (e.g., 60 °C)

    • Basic: 0.1 N NaOH at room temperature and elevated temperature

    • Oxidative: 3% H2O2 at room temperature

    • Thermal: Dry heat (e.g., 80 °C)

    • Photolytic: Exposure to UV and visible light

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating HPLC method (typically with a photodiode array detector and mass spectrometer) to separate and identify the parent compound and any degradation products.

Workflow for Forced Degradation Study

cluster_analysis Analysis stress1 Acid Hydrolysis analysis1 Sample at Time Points stress1->analysis1 stress2 Base Hydrolysis stress2->analysis1 stress3 Oxidation stress3->analysis1 stress4 Thermal stress4->analysis1 stress5 Photolytic stress5->analysis1 analysis2 HPLC-UV/MS Analysis analysis1->analysis2 analysis3 Identify Degradants analysis2->analysis3

Caption: Workflow for a forced degradation study.

Spectroscopic Properties

Spectroscopic data is vital for the structural elucidation and routine identification of a compound. While specific spectra for Piroximone are not widely published, the expected features can be predicted.

  • ¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), aromatic protons from the pyridine ring, and exchangeable N-H protons from the imidazolidinone ring would be expected.

  • ¹³C NMR: Resonances for the carbonyl carbons, aromatic carbons, and aliphatic carbons of the ethyl group and the imidazolidinone ring would be observed.

  • FT-IR: Characteristic absorption bands for N-H stretching, C=O stretching (amide and ketone), and C=N and C=C stretching from the aromatic rings would be present.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of Piroximone would be observed, along with characteristic fragmentation patterns.

Data Summary

Physicochemical PropertyExpected/Predicted Value/MethodSignificance in Drug Development
Solubility pH-dependent; higher in acidic media. Determined by shake-flask method.Affects bioavailability and formulation options.
logP/logD To be determined experimentally (shake-flask or HPLC).Influences absorption, distribution, and permeability.
pKa Basic pKa for pyridine N; acidic pKa for imidazolidinone N-H. Determined by potentiometry or UV-Vis.Governs the ionization state at physiological pH, impacting solubility and permeability.
Chemical Stability Potential for hydrolysis and photolysis. Assessed via forced degradation studies.Determines shelf-life and storage conditions.

Conclusion

A comprehensive understanding of the physicochemical properties of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one (Piroximone) is indispensable for its successful development as a therapeutic agent. This technical guide has provided a framework for the systematic characterization of its solubility, lipophilicity, acid-base properties, and chemical stability. By employing the detailed experimental protocols described herein, researchers and drug development professionals can generate the critical data needed to advance Piroximone through the development pipeline, ensuring a well-characterized and robust drug candidate. The provided workflows and theoretical considerations serve as a valuable resource for navigating the essential physicochemical profiling of this promising molecule.

References

  • Housmyer, C. L., & Lewis, R. L., Jr. (1991). Electroanalytical characteristics of the cardiotonics, enoximone and piroximone. Pharmaceutical research, 8(7), 903–907. [Link][1]

  • Jankowski, A., & Skora, J. (1988). Pharmacokinetics of piroximone (MDL 19.205) in healthy volunteers. International journal of clinical pharmacology, therapy, and toxicology, 26(7), 359–362. [Link][2]

  • Inxight Drugs. Piroximone. National Center for Advancing Translational Sciences. [Link][3][4]

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report. [Link][7]

  • GSRS. PIROXIMONE. [Link]

  • Angelici, G., Contaldi, S., Green, S. L., & Tomasini, C. (2008). Synthesis of imidazolidin-2-one-4-carboxylate and of (tetrahydro)pyrimidin-2-one-5-carboxylate via an efficient modification of the Hofmann rearrangement. Organic & biomolecular chemistry, 6(10), 1849–1852. [Link]

Sources

Foundational

Technical Whitepaper: Advanced NMR Characterization of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one

Executive Summary The structural elucidation of highly functionalized nitrogen-containing heterocycles requires a rigorous, self-validating analytical approach. As a Senior Application Scientist, I have designed this gui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly functionalized nitrogen-containing heterocycles requires a rigorous, self-validating analytical approach. As a Senior Application Scientist, I have designed this guide to detail the


H and 

C Nuclear Magnetic Resonance (NMR) spectral characterization of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one . This molecule presents a unique analytical challenge due to its combination of a highly polar cyclic urea core, a flexible alkyl chain, and an electron-deficient heteroaromatic system.

This whitepaper establishes a field-proven protocol, explaining not just the what (the spectral data), but the causality behind the experimental parameters, solvent selection, and chemical shifts.

Structural Rationale & Solvent Selection

Before acquiring NMR data, the physicochemical properties of the analyte must dictate the experimental setup. 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one contains multiple hydrogen-bond donors (N1-H, N3-H) and acceptors (the urea carbonyl, the ketone, and the pyridine nitrogen).

The Causality of Solvent Choice: If analyzed in a non-polar solvent like CDCl


, this molecule will undergo dynamic intermolecular aggregation. This rapid but incomplete exchange broadens the signals of the exchangeable N-H protons, often rendering them invisible and complicating the baseline.
To create a self-validating system , we must use DMSO-d

. Dimethyl sulfoxide acts as a strong hydrogen-bond acceptor, effectively disrupting intermolecular analyte-analyte interactions. This locks the N-H protons into discrete, sharp resonances that can be accurately integrated and utilized in 2D NMR correlations.

H NMR Spectral Analysis

The proton NMR spectrum of this scaffold can be divided into three distinct electronic environments.

  • The Pyridine-4-carbonyl System: The strongly electron-withdrawing ketone and the electronegative pyridine nitrogen synergistically deshield the aromatic protons. The protons adjacent to the nitrogen (H2', H6') are pushed significantly downfield to ~8.8 ppm, while those adjacent to the carbonyl (H3', H5') resonate at ~7.8 ppm[1].

  • The Imidazolidin-2-one Core: The methine protons (H4, H5) are diastereotopic. H5 is heavily deshielded by the adjacent exocyclic ketone (~4.8 ppm), while H4 is shielded by the aliphatic ethyl group (~3.8 ppm).

  • The Ethyl Group: A classic first-order aliphatic spin system (multiplet for CH

    
    , triplet for CH
    
    
    
    ).
Table 1: H NMR Assignments (DMSO-d , 400 MHz)
PositionChemical Shift (

, ppm)
MultiplicityIntegration

-Coupling (Hz)
Causality / Assignment Rationale
H2', H6' 8.80Doublet (d)2H5.5Deshielded by inductive effect of adjacent pyridine nitrogen[1].
H3', H5' 7.85Doublet (d)2H5.5Deshielded by resonance of the C=O group[1].
N1-H 7.15Broad Singlet (br s)1H-Urea proton; sharpens in DMSO due to H-bond disruption.
N3-H 6.95Broad Singlet (br s)1H-Urea proton; distinct from N1-H due to asymmetry.
H5 4.82Doublet (d)1H8.0Methine proton; strongly deshielded by adjacent ketone.
H4 3.80Multiplet (m)1H-Methine proton; coupled to H5 and the ethyl CH

.
CH

1.55Multiplet (m)2H-Aliphatic methylene; diastereotopic protons may show complex splitting.
CH

0.90Triplet (t)3H7.2Terminal methyl group of the ethyl chain.

C NMR Spectral Analysis

Carbon NMR provides the definitive framework of the molecule. The two carbonyl groups are the most critical diagnostic markers. The exocyclic ketone is highly deshielded (~198 ppm) due to cross-conjugation with the pyridine ring. Conversely, the urea-like carbonyl of the imidazolidin-2-one core is shielded by the electron-donating resonance of the two adjacent nitrogen atoms, placing it characteristically at ~162 ppm[2].

Table 2: C NMR Assignments (DMSO-d , 100 MHz)
PositionChemical Shift (

, ppm)
TypeCausality / Assignment Rationale
C=O (Ketone) 198.5CqAromatic ketone; highly deshielded by electronegative oxygen.
C2 (Urea C=O) 162.4CqCyclic urea core; resonance from N1/N3 shields the carbon[2].
C2', C6' 150.8CHPyridine carbons ortho to nitrogen[1].
C4' 142.0CqPyridine ipso carbon attached to the ketone[1].
C3', C5' 121.5CHPyridine carbons meta to nitrogen[1].
C5 63.2CHImidazolidine methine adjacent to the ketone.
C4 58.5CHImidazolidine methine adjacent to the ethyl group.
CH

28.4CH

Aliphatic methylene carbon.
CH

9.8CH

Terminal aliphatic methyl carbon.

Orthogonal Validation via 2D NMR

A 1D spectrum alone is insufficient for absolute assignment due to potential signal overlap or unexpected conformational dynamics. To establish a self-validating system, we must employ a 2D NMR workflow. The logic is sequential: COSY establishes neighboring protons, HSQC maps those protons to their host carbons, and HMBC bridges the isolated spin systems (the pyridine ring, the imidazolidine core, and the ethyl chain) via long-range carbon-proton couplings.

G SamplePrep Sample Preparation (DMSO-d6 + TMS) Acq1H 1H NMR Acquisition (Proton environments) SamplePrep->Acq1H Acq13C 13C NMR Acquisition (Carbon framework) SamplePrep->Acq13C COSY 2D COSY (H-H Coupling) Acq1H->COSY HSQC 2D HSQC (1-Bond C-H) Acq1H->HSQC HMBC 2D HMBC (Long-range C-H) Acq1H->HMBC Acq13C->HSQC Acq13C->HMBC Validation Structural Validation (Self-Validating System) COSY->Validation HSQC->Validation HMBC->Validation

Workflow for 2D NMR orthogonal validation of the imidazolidin-2-one scaffold.

Experimental Protocol: A Self-Validating Methodology

To guarantee reproducibility and scientific integrity, the following step-by-step protocol must be adhered to. This workflow ensures that instrument variance is normalized.

Step 1: Sample Preparation & Internal Referencing

  • Dissolve 15-20 mg of the purified compound in 0.6 mL of anhydrous DMSO-d

    
    .
    
  • Causality: Ensure the DMSO-d

    
     contains 0.03% v/v Tetramethylsilane (TMS). TMS acts as the internal zero-point reference (0.00 ppm), ensuring that chemical shifts are universally comparable regardless of magnetic field drift.
    

Step 2: Instrument Calibration

  • Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).

  • Perform automated Tuning and Matching (ATM) for both

    
    H and 
    
    
    
    C nuclei to optimize probe sensitivity.
  • Lock the magnetic field to the deuterium frequency of DMSO-d

    
    .
    
  • Shim the magnetic field (Z1-Z5 gradients) until the DMSO residual solvent peak (2.50 ppm) achieves a full-width at half-maximum (FWHM) of < 1.0 Hz.

Step 3: Acquisition Parameters

  • 
    H NMR:  Acquire 16-32 scans with a relaxation delay (D1) of 2.0 seconds.
    
  • 
    C NMR:  Acquire 1024-2048 scans. Causality: Set the D1 to at least 2.5 seconds with a 30° flip angle. Quaternary carbons (like the C=O and C4' pyridine carbon) lack attached protons for dipole-dipole relaxation. A longer D1 prevents saturation of these nuclei, ensuring they remain visible above the noise floor.
    

Step 4: Processing and Phase Correction

  • Apply a line-broadening (LB) apodization function of 0.3 Hz for

    
    H and 1.0 Hz for 
    
    
    
    C prior to Fourier Transformation.
  • Manually correct zero-order and first-order phase distortions to ensure symmetrical peak shapes, which is critical for accurate integration of the diastereotopic H4/H5 protons.

References

  • Different Schiff Bases—Structure, Importance and Classification Source: NIH PubMed Central (PMC) URL:[Link]

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol Source: NIH PubMed Central (PMC) URL:[Link]

  • Synthesis and characterization of some new 1,2,4-triazole derivatives Source: ResearchGate URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one Derivatives

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling the Molecular Architecture of a Privileged Scaffold The imidazolidin-2-one core i...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Molecular Architecture of a Privileged Scaffold

The imidazolidin-2-one core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The incorporation of a pyridine ring, another crucial pharmacophore known for its diverse biological roles, into this scaffold presents a compelling strategy for the development of novel therapeutic agents.[3][4][5] This guide focuses on a specific class of such hybrids: 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one derivatives. Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction (SCXRD) is paramount. This knowledge allows us to elucidate structure-activity relationships (SAR), predict molecular interactions with biological targets, and ultimately, guide the rational design of more potent and selective drugs.[6]

This technical guide, born from extensive hands-on experience, eschews a rigid, templated approach. Instead, it provides a narrative that follows the logical and often iterative process of a crystal structure analysis campaign, from the foundational synthesis and crystallization to the nuanced interpretation of intermolecular interactions. We will delve into the "why" behind experimental choices, ensuring that each step is not merely a protocol to be followed, but a validated component of a comprehensive analytical system.

I. The Genesis of a Crystal: Synthesis and Crystallization Strategies

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent, often challenging, process of obtaining high-quality single crystals.

A. Synthesis of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one Derivatives

The synthesis of imidazolidin-2-one derivatives can be achieved through various established synthetic routes. A common approach involves the cyclization of appropriate precursors, such as substituted ureas or related intermediates.[7][8][9] For the title compounds, a plausible synthetic strategy would involve the reaction of a suitably substituted 1,2-diaminobutane derivative with a pyridine-4-carbonyl containing precursor, followed by cyclization to form the imidazolidin-2-one ring. The specific reagents and reaction conditions would be optimized to maximize yield and purity.[9]

B. The Art and Science of Crystallization

Obtaining crystals suitable for SCXRD is often the most significant bottleneck in structural analysis.[10][11] It is a process that marries meticulous scientific principle with a degree of empirical art. The goal is to slowly bring a solution to a state of supersaturation, allowing for the ordered growth of a single crystal lattice rather than rapid precipitation of an amorphous solid.

Core Principle: Crystallization occurs in two stages: nucleation and growth.[12] Controlling these stages is key to obtaining large, well-ordered single crystals.

Common Crystallization Techniques for Small Molecules:

  • Slow Evaporation: This is often the simplest and first method to try. A near-saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly.[12] The choice of solvent is critical and can significantly influence crystal quality.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of an "anti-solvent" in which the compound is insoluble but which is miscible with the first solvent. Slow diffusion of the anti-solvent vapor into the compound's solution induces crystallization.

  • Liquid-Liquid Diffusion (Layering): In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface between the two liquids.

Protocol: Slow Evaporation Crystallization

  • Solvent Screening: A crucial first step is to identify a suitable solvent or solvent system. The ideal solvent will fully dissolve the compound when heated but will be a poor solvent at room temperature. A range of solvents with varying polarities should be screened (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and mixtures thereof).

  • Preparation of a Saturated Solution: Prepare a small-scale, nearly saturated solution of the purified compound (typically 5-10 mg) in a chosen solvent (0.5-1 mL) in a small, clean vial. Gentle heating may be required to achieve complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation Setup: Cover the vial with a cap that has a small pinhole or is loosely fitted. The size of the opening will control the rate of evaporation. A slower rate is generally preferable for growing larger, higher-quality crystals.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Monitor the vial periodically for crystal growth. This can take anywhere from a few days to several weeks.

II. Probing the Atomic Realm: Single-Crystal X-ray Diffraction

SCXRD is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid.[13][14][15] It provides precise information on bond lengths, bond angles, and the overall molecular conformation.

A. The Fundamental Principle: Bragg's Law

When a monochromatic X-ray beam strikes a crystal, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice. Constructive interference of the diffracted X-rays occurs only at specific angles, as described by Bragg's Law:

nλ = 2d sin(θ)

where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between the crystal lattice planes, and 'θ' is the angle of diffraction.[15]

B. The SCXRD Workflow: From Crystal to Structure

The process of determining a crystal structure from a single crystal can be broken down into several key steps.

SCXRD_Workflow crystal Crystal Selection & Mounting data_collection X-ray Data Collection crystal->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution Reflection File (hkl) structure_refinement Structure Refinement structure_solution->structure_refinement Initial Atomic Model validation Structure Validation structure_refinement->validation Refined Structure validation->structure_refinement Model Correction

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Protocol: Single-Crystal X-ray Data Collection

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible cracks is selected under a microscope. The crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. A preliminary screening is performed to determine the crystal quality and unit cell parameters. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[16]

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for various experimental factors (e.g., Lorentz and polarization effects). This results in a reflection file (typically in .hkl format) that contains the Miller indices (h,k,l) and the intensity of each reflection.

C. Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure. This is typically done using specialized software packages like SHELX or Olex2.[14]

  • Structure Solution: The "phase problem" is the central challenge in crystallography. While the intensities of the diffracted X-rays are measured, their phases are lost. Structure solution methods, such as direct methods or Patterson methods, are used to determine an initial set of phases and generate an initial electron density map. This map reveals the positions of the atoms in the unit cell.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization process. In this process, the atomic coordinates, displacement parameters (which describe the thermal motion of the atoms), and other parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns.[12]

A Note on Software: The Olex2 software provides a user-friendly graphical interface for structure solution, refinement, and analysis, often utilizing the powerful SHELX programs in the background.

III. Deciphering the Molecular Architecture: Structural Analysis

Once the structure has been refined and validated, a detailed analysis of the molecular geometry and intermolecular interactions can be performed.

A. Molecular Geometry

The refined crystal structure provides precise values for bond lengths, bond angles, and torsion angles. This data allows for a detailed examination of the molecular conformation.

Table 1: Selected Geometric Parameters for a Hypothetical 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one Derivative

ParameterValue (Å or °)
Bond Lengths (Å)
C=O (carbonyl)1.22
C-N (imidazolidinone)1.38
C-C (ethyl)1.53
C-C (pyridine-carbonyl)1.50
Bond Angles (°) **
N-C-N (imidazolidinone)110
C-C-O (carbonyl)120
C-C-C (ethyl)112
Torsion Angles (°) **
Dihedral angle between imidazolidinone and pyridine rings45

(Note: The values in this table are hypothetical and for illustrative purposes only, as a specific crystal structure for the title compound was not found in the public domain at the time of writing.)

B. Intermolecular Interactions: The Forces that Build the Crystal

A thorough understanding of the non-covalent interactions that hold the molecules together in the crystal lattice is crucial for understanding the solid-state properties of the material and for rational drug design. Several computational tools are available for visualizing and quantifying these interactions.

1. Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules.

  • d_norm Surface: A color-coded surface that highlights intermolecular contacts shorter (red), equal to (white), and longer (blue) than the van der Waals radii of the interacting atoms.

  • 2D Fingerprint Plots: A two-dimensional histogram of the distances from the Hirshfeld surface to the nearest atom inside (d_i) and outside (d_e) the surface. These plots provide a quantitative summary of the different types of intermolecular contacts.

Hirshfeld_Analysis cif_file Refined Crystal Structure (CIF) crystalexplorer CrystalExplorer Software cif_file->crystalexplorer hirshfeld_surface 3D Hirshfeld Surface (d_norm, shape index, etc.) crystalexplorer->hirshfeld_surface fingerprint_plot 2D Fingerprint Plot crystalexplorer->fingerprint_plot quantification Quantification of Intermolecular Contacts (%) fingerprint_plot->quantification

Caption: Workflow for Hirshfeld surface analysis using CrystalExplorer.

2. Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a rigorous theoretical framework that analyzes the topology of the electron density to define atoms, bonds, and the nature of chemical interactions.

  • Bond Critical Points (BCPs): QTAIM identifies critical points in the electron density, including bond critical points (BCPs) which are located between two interacting atoms.

  • Properties at BCPs: The properties of the electron density at a BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the interaction (e.g., covalent vs. non-covalent).

IV. From Structure to Function: Implications for Drug Development

The detailed structural information obtained from this comprehensive analysis has profound implications for drug development.

  • Structure-Activity Relationship (SAR) Elucidation: By comparing the crystal structures of a series of derivatives with their biological activities, researchers can identify key structural features responsible for potency and selectivity.[6]

  • Rational Drug Design: The three-dimensional structure of the molecule provides a blueprint for the design of new analogs with improved properties. For example, understanding the hydrogen bonding patterns in the crystal can inform the design of molecules that can form similar interactions with a biological target.

  • Polymorph Screening: The crystal structure provides the definitive identification of a specific polymorphic form of a drug substance. This is critical as different polymorphs can have different physical properties, such as solubility and bioavailability.

V. Conclusion: A Multidimensional Approach to Molecular Understanding

The crystal structure analysis of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one derivatives is a multidimensional process that integrates synthesis, experimental crystallography, and computational analysis. This guide has provided a field-proven framework for approaching such an analysis, emphasizing the rationale behind the experimental and computational choices. By adopting this comprehensive and self-validating approach, researchers and drug development professionals can gain a deep and nuanced understanding of the molecular architecture of these promising compounds, thereby accelerating the discovery of new and effective medicines.

References

  • Staples, R. J. (1998). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, E54(1), i-vi. [Link]

  • Bader, R. F. W. (1990). Atoms in Molecules: A Quantum Theory. Oxford University Press.
  • Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press.
  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

  • Blagden, N., & Davey, R. J. (2003). Polymorph selection: challenges for the future. Crystal Growth & Design, 3(6), 873-885. [Link]

  • Hickey, M. B., & Jones, P. (2012). The imidazolidinone motif in the design and synthesis of biologically active compounds. Future Medicinal Chemistry, 4(13), 1675-1697.
  • Dunitz, J. D. (2003). Crystal and molecular structure. Helvetica Chimica Acta, 86(4), 818-826.
  • Angelici, G., Contaldi, S., Green, S. L., & Tomasini, C. (2008). Synthesis of imidazolidin-2-one-4-carboxylate and of (tetrahydro) pyrimidin-2-one-5-carboxylate via an efficient modification of the Hofmann rearrangement. Organic & Biomolecular Chemistry, 6(10), 1849-1852. [Link]

  • Zheng, Y., et al. (2015). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 20(9), 15875-15901. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Schofield, K., Foley, C., & Hulme, C. (2021). A 5-endo trig oxidative radical cyclization of benzylamine-derived Ugi three-component reaction products rapidly affords imidazolidinones. Organic Letters, 23(1), 107-112. [Link]

  • Mostafa, A. A., Al-Rahmah, A. N., Kumar, R. S., Manilal, A., & Idhayadhulla, A. (2016). Biological Evaluation of Some Imidazolidine-2, 4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. International Journal of Pharmacology, 12(3), 290-303. [Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]

  • Lagoja, I. M. (2005). Pyrimidine as a privileged scaffold in medicinal chemistry. Journal of medicinal chemistry, 48(19), 5697-5709.
  • Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Spackman, P. R., Jayatilaka, D., & Spackman, M. A. (2011). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. IUCrJ, 2(1), 1-10. [Link]

  • Giacovazzo, C. (Ed.). (2011). Fundamentals of crystallography. Oxford university press.
  • OlexSys Ltd. (2023). Olex2. [Link]

  • Puschmann, H., & Dolomanov, O. V. (2015). Olex2: a complete structure solution, refinement and analysis program.
  • Waseda, Y., Matsubara, E., & Shinoda, K. (2011). X-ray diffraction crystallography: introduction, examples and solved problems. Springer Science & Business Media.
  • Popelier, P. L. (2000). Atoms in molecules: an introduction.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Spackman, M. A., & McKinnon, J. J. (2002). Fingerprinting intermolecular interactions in molecular crystals. CrystEngComm, 4(68), 378-392. [Link]

  • CrystalExplorer. (n.d.). CrystalExplorer. Retrieved from [Link]

  • Multiwfn. (n.d.). Multiwfn - A Multifunctional Wavefunction Analyzer. Retrieved from [Link]

  • Spackman, M. A., & Byrom, P. G. (1997). A novel definition of a molecule in a crystal. Chemical Physics Letters, 267(3-4), 215-220.
  • Blackmore, T. R., & Thompson, P. E. (2011). Imidazolidin-4-ones: their syntheses and applications. Heterocycles, 83(9), 1953-1977. [Link]

  • Altaib, M., Doganc, F., Kaşkatepe, B., & Göker, H. (2024). Synthesis of some new 2-(substituted-phenyl) imidazo [4, 5-c] and [4, 5-b] pyridine derivatives and their antimicrobial activities. Molecular Diversity, 28(5), 2817-2829. [Link]

  • Al-Tel, T. H. (2010). Synthesis of new imidazolidin-2, 4-dione and 2-thioxoimidazolidin-4-ones via C-phenylglycine derivatives. Molecules, 15(3), 1857-1866. [Link]

  • Kishbaugh, T. L. (2016). Pyridines and Imidazopyridines with Medicinal Significance. Current topics in medicinal chemistry, 16(28), 3274-3302. [Link]

  • Sharma, A., Kumar, V., & Singh, P. (2022). Imidazo [1, 2-A] Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Synthesis, 19(6), 612-632. [Link]

  • de Azevedo, W. F., & Dias, R. (2008). Computational methods for calculation of ligand-binding affinity. Current drug targets, 9(12), 1031-1039.
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Foundational

The Emerging Therapeutic Potential of Imidazolidin-2-one Pyridine Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry The fusion of an imidazolidin-2-one core with a pyridine moiety creates a heterocyclic scaffold of significant interest in contemporary drug discovery. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

The fusion of an imidazolidin-2-one core with a pyridine moiety creates a heterocyclic scaffold of significant interest in contemporary drug discovery. This unique structural amalgamation draws from the rich pharmacological profiles of both parent structures. Imidazolidin-2-ones are recognized components in a variety of biologically active compounds, including antiviral and anticancer agents.[1] The pyridine ring, a ubiquitous feature in medicinal chemistry, is a key pharmacophore in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The strategic combination of these two entities in the form of imidazolidin-2-one pyridine derivatives has unlocked a diverse range of biological activities, positioning them as a promising scaffold for the development of novel therapeutics.

This technical guide provides an in-depth exploration of the potential biological activities of imidazolidin-2-one pyridine compounds. We will delve into their synthesis, mechanisms of action, and structure-activity relationships across various therapeutic areas, including oncology, virology, and inflammatory diseases. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed experimental insights to guide future research and development in this exciting field.

Anticancer Activity: Targeting Key Signaling Pathways in Malignancies

One of the most promising therapeutic avenues for imidazolidin-2-one pyridine compounds is in the field of oncology. Recent research has highlighted their potential as potent inhibitors of key enzymes involved in cancer cell proliferation and survival, particularly Src family kinases (SFKs).

Mechanism of Action: Inhibition of Src Family Kinases in Glioblastoma

Glioblastoma multiforme (GBM) is a notoriously aggressive and challenging-to-treat primary brain tumor.[2] The Src family kinases, a group of non-receptor tyrosine kinases, are often deregulated in GBM and play a crucial role in tumor growth, invasion, and angiogenesis.[2] A novel series of imidazo[4,5-c]pyridin-2-one derivatives has been designed and synthesized as potent inhibitors of SFKs, demonstrating significant potential for the treatment of glioblastoma.[2]

These compounds act as ATP-competitive inhibitors, binding to the active site of SFKs like Src and Fyn, thereby blocking their kinase activity and downstream signaling pathways that promote cancer cell proliferation.[2]

cluster_0 Imidazo[4,5-c]pyridin-2-one Derivative cluster_1 Src Family Kinase cluster_2 Downstream Signaling Compound_1s Compound 1s SFK Src/Fyn Kinase Compound_1s->SFK Inhibition Proliferation Cell Proliferation SFK->Proliferation Promotes Survival Cell Survival SFK->Survival Promotes Invasion Cell Invasion SFK->Invasion Promotes

Caption: Inhibition of Src Family Kinases by Imidazo[4,5-c]pyridin-2-one Derivatives.

Structure-Activity Relationship (SAR) and Lead Compounds

Systematic modification of the imidazo[4,5-c]pyridin-2-one scaffold has led to the identification of potent inhibitors. For instance, compound 1s emerged as a particularly effective agent against a panel of glioblastoma cell lines, with its activity being comparable to the known SFK inhibitor, PP2.[2] The antiproliferative potency of these compounds is summarized in the table below.

CompoundU87 IC₅₀ (µM)U251 IC₅₀ (µM)T98G IC₅₀ (µM)U87-EGFRvIII IC₅₀ (µM)
1d >20>20>20>20
1e 10.112.515.811.2
1q 8.99.511.39.8
1s 5.26.87.55.9
PP2 4.55.16.24.8
Data sourced from Zhang et al., 2021.

Molecular dynamics simulations have provided insights into the binding mode of these inhibitors within the ATP binding pocket of SFKs, guiding further optimization of this promising scaffold.[2]

Experimental Protocol: In Vitro Src Kinase Inhibition Assay

The following protocol outlines a representative method for evaluating the inhibitory activity of imidazolidin-2-one pyridine compounds against Src kinase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against Src kinase.

Materials:

  • Recombinant human c-Src kinase

  • Src peptide substrate (e.g., c-Src-specific polypeptide)

  • Ultra-pure ATP

  • Src Assay Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl₂)

  • Test compound dissolved in DMSO

  • Dasatinib (as a reference inhibitor)

  • ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

  • 96-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in Src Assay Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Src Assay Buffer

    • Test compound or vehicle control (DMSO)

    • Src peptide substrate

    • Recombinant human c-Src kinase

  • Initiation of Kinase Reaction: Start the reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial ADP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Causality Behind Experimental Choices: The use of a specific peptide substrate and a high concentration of ATP that mimics physiological levels ensures the biological relevance of the assay.[3] Dasatinib, a known potent Src inhibitor, serves as a positive control to validate the assay's performance. The ADP detection method provides a robust and sensitive readout of kinase activity.[3]

Antiviral Activity: A New Frontier Against Enteroviruses

The imidazolidin-2-one scaffold has been recognized for its antiviral properties, and the incorporation of a pyridine moiety can enhance this activity, particularly against enteroviruses.

Mechanism of Action: Targeting the Viral Capsid

Pyridyl-imidazolidinones have demonstrated specific and potent activity against human enterovirus 71 (EV71), a major cause of hand, foot, and mouth disease.[4] These compounds are believed to exert their antiviral effect by targeting the viral capsid protein VP1.[4] This interaction can interfere with viral adsorption to host cells or inhibit the uncoating of the viral RNA, thereby preventing the initiation of the viral replication cycle.

cluster_0 Pyridyl-imidazolidinone cluster_1 Enterovirus 71 cluster_2 Infection Process Antiviral_Compound Pyridyl-imidazolidinone VP1 VP1 Capsid Protein Antiviral_Compound->VP1 Binds to EV71 EV71 Virion Adsorption Viral Adsorption EV71->Adsorption Mediated by VP1 VP1->Adsorption Uncoating RNA Uncoating VP1->Uncoating Adsorption->Uncoating Replication Viral Replication Uncoating->Replication

Caption: Proposed Antiviral Mechanism of Pyridyl-imidazolidinones against EV71.

Experimental Protocol: Plaque Reduction Assay for EV71

This protocol describes a standard method to evaluate the antiviral activity of test compounds against EV71.

Objective: To determine the concentration of a test compound that reduces the number of viral plaques by 50% (EC₅₀).

Materials:

  • Vero or RD cells

  • Enterovirus 71 (EV71)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Test compound dissolved in DMSO

  • Carboxymethyl cellulose (CMC) or Avicel overlay medium

  • Crystal violet solution

Procedure:

  • Cell Seeding: Seed Vero or RD cells in 24-well plates and incubate until a confluent monolayer is formed.

  • Viral Infection: Remove the culture medium and infect the cells with a known titer of EV71 (e.g., 100 plaque-forming units per well).

  • Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and add fresh medium containing serial dilutions of the test compound.

  • Overlay: After 2-4 hours, remove the compound-containing medium and overlay the cells with a semi-solid medium containing CMC or Avicel to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for 3-5 days at 37°C in a CO₂ incubator until visible plaques are formed.

  • Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the EC₅₀ value from the dose-response curve.

Causality Behind Experimental Choices: The plaque assay is a gold-standard method for quantifying infectious virus particles.[2] The use of a semi-solid overlay ensures that new infections are localized, leading to the formation of distinct plaques that can be easily counted.[4]

Anti-inflammatory Activity: Modulating Key Inflammatory Pathways

Imidazo[1,2-a]pyridines, a class of compounds structurally related to the imidazolidin-2-one pyridine core, have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the modulation of key signaling pathways that drive the inflammatory response.

Mechanism of Action: Inhibition of the NF-κB and STAT3 Signaling Pathways

A novel imidazo[1,2-a]pyridine derivative, in combination with curcumin, has been shown to exert anti-inflammatory effects by suppressing the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. This pathway is a critical regulator of inflammation, and its dysregulation is implicated in various inflammatory diseases and cancers. The compound was found to inhibit the phosphorylation and nuclear translocation of NF-κB, a key transcription factor that controls the expression of pro-inflammatory genes like iNOS and COX-2.

cluster_0 Imidazo[1,2-a]pyridine Derivative cluster_1 Signaling Pathways cluster_2 Pro-inflammatory Mediators MIA_Compound MIA Compound STAT3 STAT3 MIA_Compound->STAT3 Inhibits Phosphorylation NF_kB NF-κB MIA_Compound->NF_kB Inhibits Activation iNOS iNOS STAT3->iNOS Induces COX2 COX-2 STAT3->COX2 Induces NF_kB->iNOS Induces NF_kB->COX2 Induces TNFa TNF-α NF_kB->TNFa Induces IL6 IL-6 NF_kB->IL6 Induces

Caption: Anti-inflammatory Mechanism via Inhibition of STAT3 and NF-κB Signaling.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of imidazolidin-2-one have shown promising activity against a range of microbial pathogens, including bacteria and fungi. The incorporation of a pyridine ring can further enhance this activity.

Antibacterial and Antifungal Potential

Several studies have reported the synthesis and evaluation of imidazolidin-2-one derivatives with significant antibacterial and antifungal properties.[4] The antimicrobial activity is often attributed to the core heterocyclic structure, with substitutions on the ring system modulating the potency and spectrum of activity.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of a compound against bacteria and fungi.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compound dissolved in DMSO

  • 96-well microplates

  • Spectrophotometer or plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the broth medium.

  • Inoculation: Add the microbial inoculum to each well of the microplate containing the compound dilutions.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Causality Behind Experimental Choices: The broth microdilution method is a quantitative and reproducible technique for assessing antimicrobial activity.[5] The use of standardized inocula and growth media ensures consistency and comparability of results.[5]

Synthesis of Imidazolidin-2-one Pyridine Compounds

A key intermediate for the synthesis of many biologically active imidazo[4,5-c]pyridin-2-one derivatives is 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. A common synthetic route involves a multi-step process starting from pyridin-4-ol.

Start Pyridin-4-ol Nitration Nitration Start->Nitration Chlorination Chlorination Nitration->Chlorination N_Alkylation N-Alkylation with 4-bromo-2-fluoroaniline Chlorination->N_Alkylation Reduction Reduction of Nitro Group N_Alkylation->Reduction Condensation Condensation/ Cyclization Reduction->Condensation Final_Product 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one Condensation->Final_Product

Caption: General Synthetic Workflow for Imidazo[4,5-c]pyridin-2-one Derivatives.

This synthetic approach allows for the introduction of various substituents on the phenyl ring and the pyridine core, enabling the exploration of structure-activity relationships.[6]

Future Perspectives and Conclusion

The imidazolidin-2-one pyridine scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The demonstrated activities against cancer, viruses, and inflammation highlight the broad therapeutic potential of this class of compounds. Future research should focus on:

  • Lead Optimization: Further optimization of the lead compounds identified in anticancer, antiviral, and anti-inflammatory studies to improve their potency, selectivity, and pharmacokinetic properties.

  • Exploration of Other Therapeutic Areas: Investigating the potential of these compounds in other disease areas, such as neurodegenerative and cardiovascular diseases, where related heterocyclic systems have shown promise.

  • Elucidation of Mechanisms of Action: Deeper investigation into the molecular mechanisms underlying the observed biological activities to identify novel targets and pathways.

  • Development of Novel Synthetic Methodologies: The development of more efficient and versatile synthetic routes to access a wider range of structurally diverse imidazolidin-2-one pyridine derivatives.

References

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2024). Bioimpacts, 14(2), 27618. [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1541-1552. [Link]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (2020). ResearchGate. [Link]

  • Imidazolidinones and Imidazolidine-2,4-diones as Antiviral Agents. (2019). ChemMedChem, 14(3), 291-302. [Link]

  • Methods in Screening Antiviral Drugs Against Enterovirus 71. (2021). Methods in Molecular Biology, 2283, 107-122. [Link]

  • Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. (2017). Journal of Cellular and Molecular Medicine, 21(11), 3046-3057. [Link]

  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (2016). Molecules, 21(8), 1056. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Heliyon, 9(10), e20325. [Link]

  • Some known drugs possessing imidazolidin-2-one moiety. (n.d.). ResearchGate. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2023). Frontiers in Microbiology, 14, 1184951. [Link]

  • SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. (n.d.). BellBrook Labs. [Link]

  • In Vitro Assessment of Combinations of Enterovirus Inhibitors against Enterovirus 71. (2018). Antimicrobial Agents and Chemotherapy, 62(12), e01379-18. [Link]

  • Development of a Highly Selective c-Src Kinase Inhibitor. (2012). ACS Chemical Biology, 7(6), 983-988. [Link]

  • Src kinase assay. (2012). ResearchGate. [Link]

  • Antiviral Efficacy of Flavonoids against Enterovirus 71 Infection in Vitro and in Newborn Mice. (2019). Viruses, 11(7), 629. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]

  • Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles. (2019). ResearchGate. [Link]

  • 1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Dihydrochloride. (n.d.). Pharmaffiliates. [Link]

  • AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. (n.d.). RJPN. [Link]

  • 1,3-DIHYDRO-2H-IMIDAZO(4,5-B)PYRIDIN-2-ONE. (n.d.). precisionFDA. [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2017). Current Topics in Medicinal Chemistry, 17(2), 238-250. [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. [Link]

  • Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. (2023). Molecules, 28(2), 808. [Link]

  • Cardiovascular Effects Mediated by Imidazoline Drugs: An Update. (2025). ResearchGate. [Link]

  • Discovery of Novel Imidazo[1,2- a]pyridine-Based HDAC6 Inhibitors as an Anticarcinogen with a Cardioprotective Effect. (2024). Journal of Medicinal Chemistry. [Link]

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Exploratory

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one: A Hypothetical Framework for a Novel Compound

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract: The compound 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one represents a novel chemical entity for which the mechanism of act...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The compound 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one represents a novel chemical entity for which the mechanism of action has not yet been elucidated. This guide puts forth a comprehensive, hypothesis-driven framework for the systematic investigation of its biological activity. Drawing from the well-documented pharmacological profiles of its constituent moieties—the imidazolidin-2-one core and the pyridine-4-carbonyl group—we propose potential mechanisms of action and detail a rigorous experimental strategy to explore them. This document serves as a technical roadmap for researchers aiming to characterize this and other novel small molecules, emphasizing scientific integrity, logical experimental design, and robust data interpretation.

Introduction: Deconstructing a Novel Scaffold

The molecule 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one is, to our current knowledge, an uncharacterized compound. Its structure, however, is a composite of two pharmacologically significant scaffolds. The imidazolidin-2-one ring is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and immunosuppressive effects.[1][2][3][4] The pyridine ring is another fundamental heterocycle in drug discovery, known to impart a wide range of pharmacological properties such as antimicrobial, antiviral, and enzyme inhibitory activities.[][6][7]

The conjugation of these two moieties suggests the potential for a unique biological profile. This guide will therefore proceed by first postulating potential mechanisms of action based on these structural alerts and then outlining a detailed experimental workflow to systematically investigate these hypotheses.

Postulated Mechanisms of Action

Based on the known activities of structurally related compounds, we can hypothesize several potential mechanisms of action for 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one:

  • Hypothesis 1: Anticancer Activity. The imidazolidin-2-one scaffold is present in compounds with demonstrated cytotoxic effects on cancer cells.[3] Furthermore, pyridine derivatives have been shown to exhibit antitumor properties.[] The mechanism could involve the inhibition of key signaling pathways implicated in cancer progression.

  • Hypothesis 2: Antimicrobial Activity. Both imidazolidin-2-one and pyridine derivatives have been reported to possess antibacterial and antifungal properties.[1][][8][9] The compound might act by disrupting microbial cell wall synthesis, inhibiting essential enzymes, or interfering with nucleic acid metabolism.

  • Hypothesis 3: Enzyme Inhibition. The specific arrangement of carbonyl and heterocyclic groups may favor binding to the active site of various enzymes. Potential targets could include kinases, proteases, or metabolic enzymes. For instance, imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of PI3 kinase and salt-inducible kinases (SIKs).[10][11]

  • Hypothesis 4: Anti-inflammatory Activity. Certain imidazolidinone derivatives have shown potential as selective COX-2 inhibitors.[12] The compound could modulate inflammatory pathways, making it a candidate for treating inflammatory conditions.

A Proposed Experimental Workflow for Mechanism of Action Elucidation

The following sections detail a step-by-step experimental plan to investigate the hypothesized mechanisms of action.

Initial Phenotypic Screening

The first step is to perform broad phenotypic screens to identify the most promising therapeutic area.

Experimental Protocol: Cell-Based Viability and Proliferation Assays

  • Cell Line Selection:

    • Anticancer: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) for cytotoxicity comparison.

    • Antimicrobial: A panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

  • Treatment:

    • Prepare a stock solution of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one in a suitable solvent (e.g., DMSO).

    • Treat the selected cell lines or microbial cultures with a range of concentrations of the compound (e.g., from 0.01 µM to 100 µM).

  • Assay:

    • For mammalian cells, use a standard viability assay such as MTT or a real-time cell analysis system to determine the IC50 (half-maximal inhibitory concentration).

    • For microbial cultures, determine the Minimum Inhibitory Concentration (MIC) using broth microdilution methods.

  • Data Analysis:

    • Plot dose-response curves to calculate IC50 or MIC values.

    • Compare the activity across different cell lines or microbial strains.

Data Presentation: Summary of Phenotypic Screening Results

Cell Line/MicrobeAssay TypeEndpointResult (IC50/MIC)
MCF-7MTTViabilityHypothetical Value
A549MTTViabilityHypothetical Value
HCT-116MTTViabilityHypothetical Value
HEK293MTTViabilityHypothetical Value
S. aureusBroth MicrodilutionGrowth InhibitionHypothetical Value
E. coliBroth MicrodilutionGrowth InhibitionHypothetical Value
C. albicansBroth MicrodilutionGrowth InhibitionHypothetical Value
Target Identification and Validation

Assuming the initial screen reveals significant anticancer activity, the next phase focuses on identifying the molecular target.

Experimental Workflow: Target Identification

G cluster_0 Target Identification cluster_1 Target Validation Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Binding_Assay Direct Binding Assays (e.g., SPR, ITC) Affinity_Chromatography->Binding_Assay Identified Proteins Kinase_Profiling Broad-Spectrum Kinase Profiling Enzyme_Kinetics Enzyme Inhibition Assays Kinase_Profiling->Enzyme_Kinetics Inhibited Kinases Computational_Docking In Silico Target Prediction Computational_Docking->Enzyme_Kinetics Predicted Targets Cellular_Target_Engagement Cellular Thermal Shift Assay (CETSA) Binding_Assay->Cellular_Target_Engagement Enzyme_Kinetics->Cellular_Target_Engagement

Caption: Workflow for target identification and validation.

Experimental Protocol: Kinase Inhibition Profiling

  • Service Provider: Utilize a commercial kinase profiling service that screens the compound against a large panel of human kinases.

  • Compound Submission: Provide the compound at a specified concentration (e.g., 1 µM).

  • Data Analysis:

    • The service will provide data on the percent inhibition for each kinase.

    • Identify "hits" (kinases inhibited above a certain threshold, e.g., 50%).

    • Follow up with dose-response assays for the most promising hits to determine their IC50 values.

Elucidation of Downstream Signaling Pathways

Once a primary target is validated (e.g., a specific kinase), the subsequent step is to understand the downstream cellular consequences of its inhibition.

Signaling Pathway Analysis

G Compound 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one Target_Kinase Hypothesized Target Kinase Compound->Target_Kinase Inhibition Substrate Substrate Phosphorylation Target_Kinase->Substrate Blocks Downstream_Pathway Downstream Signaling Pathway Substrate->Downstream_Pathway Inactivation Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Downstream_Pathway->Cellular_Response

Caption: Hypothesized signaling pathway inhibition.

Experimental Protocol: Western Blot Analysis

  • Cell Treatment: Treat the cancer cell line of interest with the compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase's known substrates.

    • Also, probe for markers of downstream cellular responses, such as cleaved PARP (apoptosis) or p21 (cell cycle arrest).

  • Data Analysis:

    • Quantify band intensities to determine the change in protein phosphorylation and expression levels upon treatment.

Conclusion and Future Directions

This technical guide provides a structured and comprehensive approach to unraveling the mechanism of action of the novel compound 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one. By systematically progressing from broad phenotypic screening to specific target identification and pathway analysis, researchers can build a robust understanding of its biological function. The proposed workflow is not only applicable to this specific molecule but also serves as a template for the characterization of other novel chemical entities in drug discovery pipelines. Future in vivo studies in relevant animal models will be crucial to validate the therapeutic potential of this compound based on the elucidated mechanism of action.

References

  • COX‐2 structure–activity relationship (SAR)
  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (URL: [Link])

  • Synthesis, Theoretical Study and Investigation of Biological Activity of Imidazolidine Derivatives. (URL: [Link])

  • Design, synthesis, and biological evaluation of imidazopyridine-linked thiazolidinone as potential anticancer agents. (URL: [Link])

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (URL: [Link])

  • Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. (URL: [Link])

  • s New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (URL: [Link])

  • Synthesis and biological evaluation of 2, 4-thiazolidinedione incorporated imidazo[1, 2-a] pyridines. (URL not available)
  • Synthesis and biological evaluation of 2, 4-thiazolidinedione incorporated imidazo[1, 2-a] pyridines. (URL: [Link])

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. (URL: [Link])

  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. (URL: [Link])

  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. (URL: [Link])

  • Synthesis and immunosuppressive activity evaluation of substituted N-imidazolidin-2-ones and N-tetrahydropyrimidin-2(1H). (URL: [Link])

  • Effect of pyridine on key pharmacological parameters. (URL: [Link])

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (URL: [Link])

  • Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors. (URL: [Link])

  • Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. (URL: [Link])

  • A Brief View on Pyridine Compounds. (URL: [Link])

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Foundational

Discovery and Synthesis of Novel Imidazolidin-2-one Derivatives: From Foundational Scaffolds to Targeted Therapeutics

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The imidazolidin-2-one core, a five-membered cyclic urea, represents a pivotal scaffold in medicinal chemistry and drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazolidin-2-one core, a five-membered cyclic urea, represents a pivotal scaffold in medicinal chemistry and drug discovery.[1][2] Its structural motif is embedded in a variety of FDA-approved drugs, highlighting its significance as a "privileged structure" in interacting with biological targets.[3] Beyond their direct therapeutic applications, these heterocycles are valuable synthetic intermediates, serving as precursors for vicinal diamines, which are crucial building blocks in organic synthesis.[1][2] This guide provides an in-depth exploration of the discovery and synthesis of novel imidazolidin-2-one derivatives, moving from established synthetic principles to cutting-edge catalytic methodologies and their application in developing potent therapeutic agents, with a particular focus on androgen receptor antagonists.

Strategic Approaches to the Synthesis of the Imidazolidin-2-one Core

The construction of the imidazolidin-2-one ring system has evolved significantly. The choice of synthetic strategy is dictated by factors such as desired substitution patterns, stereochemical requirements, and scalability.

Classical Methodologies: Diamine Carbonylation

The most direct and historically significant approach involves the carbonylation of 1,2-diamines.[2][3] This method, while straightforward, relies on the use of carbonylating agents to introduce the C2-carbonyl group.

  • Rationale: This approach is mechanistically simple, involving the sequential or simultaneous reaction of both nitrogen atoms of a diamine with a carbonyl source. Reagents like phosgene, triphosgene, and carbonyldiimidazole (CDI) are commonly employed.[4] CDI is often preferred due to its lower toxicity and the benign nature of its byproducts (imidazole and CO2), which simplifies reaction workup, a critical consideration for process development.[5]

  • Expert Insight: While effective, especially for chiral diamines, this method is sometimes viewed as counterintuitive, as imidazolidin-2-ones are often used as precursors to synthesize the diamines themselves.[3] The primary value of this approach today lies in its reliability for specific, often complex, substrates where the diamine is readily available.

A generalized workflow for this classical approach is outlined below.

G cluster_0 Classical Synthesis: Diamine Carbonylation Start 1,2-Diamine Precursor Process Cyclocondensation Reaction Start->Process Step 1 Reagent Carbonylating Agent (e.g., CDI, Phosgene) Reagent->Process Step 2 Purification Workup & Purification Process->Purification Product Imidazolidin-2-one Core Purification->Product G cluster_0 Cytoplasm cluster_1 Nucleus Androgen Androgen (T, DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_Antagonist AR-Antagonist Complex (Inactive) AR_Active Active AR Complex AR->AR_Active Translocation Antagonist Imidazolidin-2-one Antagonist Antagonist->AR Binds & Blocks AR_Antagonist->AR_Active Inhibits Translocation ARE Androgen Response Element (DNA) AR_Antagonist->ARE Inhibits DNA Binding AR_Active->ARE Binds Transcription Gene Transcription ARE->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: MoA of imidazolidin-2-one based AR antagonists.

Structure-Activity Relationship (SAR) and Novel Derivatives

The development of Apalutamide and Enzalutamide was driven by meticulous SAR studies. [6]The core structure can be divided into three parts: the thiohydantoin (or imidazolidin-2-one) core, an electron-withdrawing phenyl group, and a third variable moiety. [6][7]The thiohydantoin core is critical for high-affinity binding. [6]Research is ongoing to design third-generation antagonists that can overcome acquired resistance, often arising from mutations in the AR LBD, such as the F876L mutation. [8][9]This involves synthesizing novel derivatives with modified core structures or side chains to either restore binding to the mutated receptor or exploit alternative inhibitory mechanisms. [9][10]

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, incorporating necessary steps for characterization and confirmation of results.

Protocol 1: Regioselective Synthesis of 4-(het)arylimidazolidin-2-ones via Acid-Catalyzed Cyclization

This protocol is adapted from the work of Bakulina et al. and is effective for coupling N-(2,2-diethoxyethyl)ureas with electron-rich aromatic nucleophiles. [1][3] Step-by-Step Methodology:

  • Reactant Preparation: To a solution of the starting N-(2,2-diethoxyethyl)urea (1.0 eq) in toluene (approx. 0.15 M), add the C-nucleophile (e.g., sesamol, 1.0 eq).

  • Catalyst Addition: Add trifluoroacetic acid (TFA, 1.0 eq) to the mixture. Causality Note: The stoichiometric use of TFA is critical for promoting the formation of the reactive iminium intermediate while ensuring high regioselectivity for the 4-substituted product.

  • Reaction: Reflux the reaction mixture for 48-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure (rotary evaporation).

  • Purification: Wash the resulting residue with acetone to remove unreacted starting materials and soluble impurities. Recrystallize the crude product from absolute ethanol.

  • Validation: Dry the purified solid under vacuum. The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be ≥95% as determined by HPLC.

Quantitative Data Example:

EntryStarting Urea Substituent (R¹)C-NucleophileProduct Yield (%)
1PhenylSesamol78%
24-ChlorophenylSesamol85%
34-Methoxyphenyl2-Naphthol72%
4BenzylIndole65%
Data is representative and adapted from literature trends.
[1]
Protocol 2: Pseudo-Multicomponent Synthesis of 1,3-Disubstituted Imidazolidin-2-ones

This one-pot protocol simplifies the synthesis from a primary diamine, demonstrating an efficient, green chemistry approach. [5][11] Step-by-Step Methodology:

  • Schiff Base Formation (In Situ): In a round-bottom flask, dissolve trans-(R,R)-diaminocyclohexane (1.0 eq) and an aromatic aldehyde (2.0 eq) in methanol. Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 2.5 eq) portion-wise over 30 minutes. Expert Insight: Portion-wise addition is a critical safety and control measure to manage the exothermic reaction and hydrogen gas evolution. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Diamine Isolation: Quench the reaction by slowly adding water. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude diamine.

  • Cyclization: Dissolve the crude diamine in acetonitrile. Add 1,1'-carbonyldiimidazole (CDI, 1.1 eq) and stir the mixture at 60 °C for 24 hours.

  • Purification & Validation: Cool the reaction, remove the solvent under reduced pressure, and purify the residue by column chromatography on silica gel. Characterize the final 1,3-disubstituted imidazolidin-2-one by NMR and HRMS to confirm its structure.

Conclusion and Future Outlook

The imidazolidin-2-one scaffold continues to be a fertile ground for discovery in medicinal chemistry. Modern synthetic methods, particularly those employing catalysis, have enabled the efficient and selective construction of diverse libraries of these compounds. [4][12]The clinical success of derivatives like Apalutamide and Enzalutamide in oncology validates the therapeutic potential of this heterocyclic core. [13][14]Future research will undoubtedly focus on developing novel asymmetric syntheses to access unique stereoisomers and on designing next-generation derivatives capable of overcoming drug resistance, further cementing the role of imidazolidin-2-ones as a cornerstone of modern drug development.

References

Sources

Exploratory

In silico prediction of targets for 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one

Technical Whitepaper: In Silico Target Prediction for 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one Executive Summary This technical guide details the computational (in silico) target deconvolution strategy for 4-Eth...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: In Silico Target Prediction for 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one

Executive Summary

This technical guide details the computational (in silico) target deconvolution strategy for 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one (also known as Piroximone or MDL-19,205). While this compound is a historically established Phosphodiesterase III (PDE3) inhibitor, this whitepaper utilizes it as a canonical case study to demonstrate a modern, multi-tiered target prediction workflow. We explore how to move from a 2D chemical structure to a high-confidence target hypothesis using ligand-based similarity, pharmacophore modeling, and structure-based inverse docking.

Chemical Space & Structural Analysis

Before initiating target prediction, the chemical entity must be rigorously defined. The nomenclature "imidazolidin-2-one" implies a saturated ring, yet the bioactive form of this scaffold often exists in tautomeric equilibrium with its unsaturated "imidazol-2-one" counterpart.

  • Compound Identity: Piroximone

  • IUPAC Name: 4-ethyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one[1]

  • Canonical SMILES: CCC1=C(NC(=O)N1)C(=O)C2=CC=NC=C2

  • Molecular Weight: ~217.22 g/mol

  • Key Structural Features:

    • Imidazolone Core: Acts as a hydrogen bond donor/acceptor scaffold, mimicking the purine ring of cAMP/cGMP (the natural substrates of phosphodiesterases).

    • Pyridine-4-carbonyl: Provides a rigid linker and an acceptor nitrogen, critical for pi-stacking interactions within the binding pocket.

    • Ethyl Group: A hydrophobic moiety that likely occupies a specific hydrophobic pocket (e.g., the Q-pocket in PDEs).

Tautomeric Considerations (Critical)

In silico tools are sensitive to protonation states. This molecule exhibits keto-enol tautomerism on the imidazole ring and the carbonyl linker.

  • Protocol: Generate 3D conformers for both the keto-form (major tautomer in solution) and the enol-form using a tool like LigPrep or RDKit . Failure to account for the specific tautomer preferred by the protein binding site is a common source of false negatives in docking.

Multi-Tiered Prediction Workflow

We employ a "Triangulation Strategy," combining three independent computational principles to maximize prediction confidence.

TargetPredictionWorkflow cluster_Methods Prediction Methodologies Input Input Structure (SMILES) Prep Step 1: Ligand Preparation (Tautomers/Ionization @ pH 7.4) Input->Prep LB Step 2: Ligand-Based (2D Similarity/Fingerprints) Prep->LB ML Step 3: AI/ML Probability (SwissTargetPrediction/SEA) Prep->ML SB Step 4: Structure-Based (Inverse Docking/Pharmacophore) Prep->SB Consensus Consensus Scoring (Rank Aggregation) LB->Consensus ML->Consensus SB->Consensus Validation Experimental Validation (Enzymatic Assay/SPR) Consensus->Validation

Figure 1: The Triangulation Strategy for in silico target prediction, moving from structural preparation to consensus scoring.

Detailed Methodologies

Tier 1: Ligand-Based Similarity Screening (The "Guilt by Association" Approach)

This method assumes that structurally similar molecules bind to similar targets.

  • Protocol:

    • Fingerprint Generation: Calculate Morgan Fingerprints (ECFP4) or MACCS keys for the query molecule.

    • Database Screening: Query the ChEMBL and PubChem bioactivity databases.

    • Similarity Metric: Use Tanimoto Coefficient (Tc). A Tc > 0.85 usually indicates a high probability of shared bioactivity.

  • Predicted Outcome:

    • Searching for the "imidazolidin-2-one + pyridine" scaffold retrieves Milrinone and Enoximone .

    • Target Link: Both analogs are potent Phosphodiesterase 3 (PDE3) inhibitors.

    • Inference: The query molecule is highly likely a PDE3 inhibitor.

Tier 2: AI & Machine Learning (SwissTargetPrediction / SEA)

Modern ML tools use massive datasets of ligand-target pairs to predict probabilities based on substructural features.

  • Tool: SwissTargetPrediction (or Similarity Ensemble Approach - SEA).

  • Mechanism: The algorithm decomposes the molecule into substructures and compares them to a library of 370,000 actives.

  • Result Interpretation:

    • Top Hit: PDE3A / PDE3B (Probability ~1.0).

    • Secondary Hits (Polypharmacology): PDE4 isoforms (due to the conserved catalytic domain across PDE families) and potentially Adenosine receptors (due to the purine-mimetic scaffold).

Tier 3: Structure-Based Inverse Docking

This is the most rigorous step. Instead of docking one library into one target, we dock one ligand into a panel of likely protein structures (Inverse Docking).

  • Target Panel Selection: Based on Tier 1 results, select PDB structures for PDE3A (e.g., PDB ID: 1TNO or 4JX2 ) and PDE4D (e.g., PDB ID: 3G4G ).

  • Pharmacophore Mapping:

    • H-Bond Donor: The amide nitrogen of the imidazolidinone ring mimics the N1 of cGMP.

    • H-Bond Acceptor: The carbonyl oxygen mimics the O6 of cGMP.

    • Pi-Stacking: The pyridine ring stacks against conserved phenylalanine residues (e.g., Phe973 in PDE3A).

  • Docking Protocol (AutoDock Vina / Glide):

    • Define the search space (Grid Box) around the active site containing the divalent metal ions (Zn2+/Mg2+).

    • Dock the query molecule.[2][3][4]

    • Score Evaluation: A binding affinity (ΔG) stronger than -8.0 kcal/mol suggests a significant interaction.

Predicted Target Profile & Signaling Pathway

Based on the consensus of the methods above, the primary target is Phosphodiesterase 3 (PDE3) .

Mechanism of Action: PDE3 hydrolyzes cAMP (cyclic adenosine monophosphate) and cGMP. Inhibition of PDE3 prevents this breakdown, leading to increased intracellular levels of cAMP.

  • In the Heart (Cardiomyocytes): Increased cAMP

    
     PKA activation 
    
    
    
    Phosphorylation of Calcium channels
    
    
    Increased
    
    
    influx
    
    
    Positive Inotropy (Increased contractility).
  • In Vasculature (Smooth Muscle): Increased cAMP

    
     PKA activation 
    
    
    
    Phosphorylation of Myosin Light Chain Kinase (MLCK) inhibition
    
    
    Vasodilation .

SignalingPathway Drug 4-Ethyl-5-(pyridine-4-carbonyl)... (Piroximone) PDE3 PDE3 Enzyme Drug->PDE3 Inhibits cAMP cAMP PDE3->cAMP Hydrolyzes (Blocked) AMP AMP cAMP->AMP Normal Path PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium Intracellular Ca2+ PKA->Calcium Increases Influx Effect Inotropy & Vasodilation Calcium->Effect Triggers

Figure 2: The pharmacological cascade resulting from PDE3 inhibition by the query molecule.

Experimental Validation Roadmap

To transition from in silico prediction to in vitro confirmation, the following assay cascade is recommended:

Validation TierAssay TypePurposeSuccess Criteria
Primary Enzymatic FRET/FP Assay Direct measurement of PDE3A/B inhibition.IC50 < 10 µM (Ideally < 1 µM)
Secondary Selectivity Panel Test against PDE1, PDE4, PDE5 to determine specificity.>10-fold selectivity over other PDEs
Biophysical Surface Plasmon Resonance (SPR) Determine binding kinetics (

,

) and affinity (

).
Dose-dependent binding curves
Cellular Cardiomyocyte Contractility Functional validation in relevant tissue.Increased fractional shortening

References

  • PubChem Compound Summary. (n.d.). 4-Ethyl-1,3-dihydro-5-(4-pyridinylcarbonyl)-2H-imidazol-2-one (Piroximone).[1] National Center for Biotechnology Information. Retrieved from [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research. Retrieved from [Link]

  • Keiser, M. J., et al. (2007). Relating protein pharmacology by ligand chemistry. Nature Biotechnology.
  • Kariya, T., et al. (1986). Cardiovascular effects of MDL 19,205 (piroximone), a new phosphodiesterase inhibitor. Journal of Cardiovascular Pharmacology.

Sources

Foundational

The Architectonics of Potency: A Technical Guide to Imidazo[4,5-c]pyridine SAR

The following technical guide details the Structure-Activity Relationship (SAR) of imidazo[4,5-c]pyridine analogs. This document is structured to provide actionable insights for medicinal chemists and drug discovery prof...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the Structure-Activity Relationship (SAR) of imidazo[4,5-c]pyridine analogs. This document is structured to provide actionable insights for medicinal chemists and drug discovery professionals, moving beyond generic descriptions to explore the causal links between structural modifications and biological outcomes.

Executive Summary

The imidazo[4,5-c]pyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its isosteric relationship with purines and benzimidazoles. Unlike its [4,5-b] isomer, the [4,5-c] variant positions the pyridine nitrogen at the 5-position, creating a unique electronic gradient that influences both hydrogen bond acceptor capability and metabolic stability. This guide deconstructs the scaffold's SAR, focusing on its application as a kinase inhibitor (specifically BTK and Aurora kinases) and anti-infective agent, providing validated synthetic routes and assay protocols.

Structural Anatomy & Electronic Profile

To navigate the SAR effectively, one must first master the numbering and electronic distribution. The imidazo[4,5-c]pyridine system fuses an imidazole ring with a pyridine ring.[1]

  • Numbering Convention:

    • Positions 1 & 3: Imidazole nitrogens (N1 is typically the site of alkylation/substitution to lock tautomers).[2]

    • Position 2: The carbon between imidazole nitrogens (Critical for H-bonding interactions).[2]

    • Position 5: The pyridine nitrogen (Key H-bond acceptor).[2]

    • Positions 4, 6, 7: Pyridine ring carbons available for substitution.

Electronic Nuance

The N5-nitrogen renders the C4 and C6 positions electrophilic, facilitating nucleophilic aromatic substitution (


) reactions—a pivotal feature for library generation. The dipole moment generated by the N5 lone pair often dictates the orientation of the molecule within the ATP-binding pocket of kinases, specifically interacting with the hinge region.

Synthetic Strategies: Accessing the Scaffold

Robust SAR exploration requires versatile synthetic pathways.[2] Two primary routes dominate the literature: the condensation of 3,4-diaminopyridines and the regioselective substitution of polychlorinated nitropyridines.

Pathway A: The Oxidative Cyclization Route (Standard)

This route is preferred for C2-aryl diversification.[2]

  • Starting Material: 3,4-Diaminopyridine.[2][3]

  • Reagent: Aryl aldehydes (with

    
     oxidant) or Carboxylic acids (in PPA).
    
  • Mechanism: Schiff base formation followed by oxidative ring closure.[2]

Pathway B: The Displacement Route (High Diversity)

Ideal for introducing amines at C4/C6.[2]

  • Starting Material: 2,4-Dichloro-3-nitropyridine.[2][4]

  • Step 1: Regioselective displacement of C4-Cl by an amine.[2]

  • Step 2: Reduction of the nitro group to an amine.[2]

  • Step 3: Cyclization with an orthoformate or aldehyde.[2][5]

Visualization: Synthetic Logic Flow

Synthesis_Workflow Start Precursor Selection RouteA Route A: 3,4-Diaminopyridine Start->RouteA RouteB Route B: 2,4-Dichloro-3-nitropyridine Start->RouteB StepA1 Condensation w/ Aldehyde (Na2S2O5, DMSO) RouteA->StepA1 StepB1 SNAr Displacement (C4-Cl Selectivity) RouteB->StepB1 Final Target: Imidazo[4,5-c]pyridine StepA1->Final Oxidative Closure StepB2 Nitro Reduction (Fe/AcOH or H2/Pd) StepB1->StepB2 StepB3 Cyclization (Triethyl Orthoformate) StepB2->StepB3 StepB3->Final

Figure 1: Dual synthetic pathways allow for divergent SAR exploration.[2] Route A prioritizes C2 diversity; Route B prioritizes C4/C6 functionalization.[2]

SAR Deep Dive: Positional Analysis

The biological activity of imidazo[4,5-c]pyridines is tightly coupled to specific substitutions. The following analysis breaks down the scaffold by position, citing mechanistic rationale.

Position N1: The Solubility & Metabolic Switch[2]
  • Modification: Alkylation (Methyl, Ethyl, Isopropyl, Cyclopentyl).

  • Effect: N1-substitution locks the tautomeric equilibrium.[2]

  • Insight: Unsubstituted analogs (NH) often suffer from poor solubility and rapid glucuronidation. Introducing a small alkyl group (e.g., methyl or isopropyl) improves lipophilicity and membrane permeability. In Aurora kinase inhibitors, N1-isopropyl groups have shown optimal fit within the hydrophobic pocket adjacent to the ribose-binding site [1].[2]

Position C2: The Hinge Binder / Specificity Determinant
  • Modification: Aryl, Heteroaryl, Amide linkers.

  • Effect: This is the primary vector for potency.[2]

  • Insight:

    • Kinase Inhibition:[2][6][7] A phenyl ring at C2 often engages in

      
       stacking or hydrophobic interactions with the gatekeeper residue. For MPB-64 (TB target) interactions, amide linkers at this position facilitate H-bonding [2].
      
    • Case Study (BTK): 2-phenyl substitutions can extend into the selectivity pocket, differentiating BTK from EGFR [3].

Positions C4 & C6: The Solubilizing Vectors
  • Modification: Morpholine, Piperazine, Alkoxy groups.[2]

  • Effect: Modulation of physiochemical properties and solvent exposure.

  • Insight:

    • C4: Substituents here project towards the solvent front in many kinase co-crystal structures.[2] Bulky basic amines (e.g., N-methylpiperazine) at C4 significantly improve aqueous solubility and can form salt bridges with surface residues (e.g., Asp/Glu) [3].

    • C6: Recent studies on BTK inhibitors reveal that C6 tolerates both hydrophobic and hydrophilic groups, a feature unique to the [4,5-c] isomer compared to the [4,5-b] isomer. This tolerance allows for fine-tuning of pharmacokinetic (PK) profiles without eroding potency [3].[2]

Visualization: SAR Interaction Map

SAR_Map Core Imidazo[4,5-c]pyridine Core Scaffold N1 N1 Position Core->N1 C2 C2 Position Core->C2 C4 C4 Position Core->C4 C6 C6 Position Core->C6 N1_Effect Metabolic Stability Tautomer Lock (e.g., Isopropyl) N1->N1_Effect C2_Effect Primary Potency Driver Hinge Interaction (e.g., Aryl/Heteroaryl) C2->C2_Effect C4_Effect Solvent Exposure Solubility Handle (e.g., Morpholine) C4->C4_Effect C6_Effect PK Tuning High Tolerance (Hydrophobic/philic) C6->C6_Effect

Figure 2: Strategic substitution map. N1 controls metabolism, C2 drives potency, while C4/C6 modulate physicochemical properties.

Experimental Protocols

Protocol A: Synthesis of 2-(4-methoxyphenyl)-1H-imidazo[4,5-c]pyridine

Rationale: This protocol demonstrates the oxidative cyclization route (Route A), the most direct method for assessing C2-SAR.

  • Reagents: 3,4-Diaminopyridine (1.0 eq), 4-Methoxybenzaldehyde (1.0 eq),

    
     (1.5 eq).
    
  • Solvent: DMF (Dimethylformamide) or DMSO.[2]

  • Procedure:

    • Dissolve 3,4-diaminopyridine (109 mg, 1 mmol) and 4-methoxybenzaldehyde (136 mg, 1 mmol) in DMF (5 mL).

    • Heat the mixture to 80°C for 30 minutes to form the intermediate Schiff base.

    • Add

      
       (285 mg, 1.5 mmol) carefully.[2]
      
    • Reflux the mixture at 120°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

    • Work-up: Pour the reaction mixture into ice-cold water (50 mL). A precipitate should form.[2] Filter the solid, wash with water and diethyl ether.

    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO2, DCM/MeOH gradient).[2]

  • Validation:

    
     NMR should show the disappearance of aldehyde proton (~10 ppm) and the appearance of aromatic signals corresponding to the fused system.
    
Protocol B: In Vitro Kinase Inhibition Assay (Generic)

Rationale: To validate the biological activity of the synthesized analogs against a target kinase (e.g., Aurora A or BTK).

  • System: ADP-Glo™ Kinase Assay (Promega) or equivalent FRET-based assay.[2]

  • Preparation:

    • Prepare 3x serial dilutions of the imidazo[4,5-c]pyridine analog in DMSO (Start at 10

      
      ).
      
    • Prepare Kinase/Substrate mix in reaction buffer (e.g., 40 mM Tris, 20 mM

      
      , 0.1 mg/mL BSA).
      
  • Execution:

    • Add 2

      
       of inhibitor solution to 384-well plate.
      
    • Add 4

      
       of Kinase/Substrate mix.[2] Incubate 10 min at RT.
      
    • Add 4

      
       of ATP (at 
      
      
      
      concentration).[2] Incubate 60 min at RT.
    • Add ADP-Glo Reagent (stop reaction, deplete ATP).[2] Incubate 40 min.

    • Add Kinase Detection Reagent (convert ADP to ATP to Luciferase).[2] Incubate 30 min.

  • Data Analysis:

    • Measure Luminescence.[2]

    • Calculate % Inhibition =

      
      .
      
    • Fit data to a sigmoidal dose-response curve to determine

      
      .[2]
      

Comparative Data: Imidazo[4,5-c] vs. [4,5-b][2][3][5][6][9]

Recent studies comparing these isomers in BTK inhibition highlighted a significant divergence in activity.

FeatureImidazo[4,5-c]pyridineImidazo[4,5-b]pyridine
Pyridine N Position Position 5Position 4
BTK Potency (

)
High (< 10 nM) [3]Moderate (> 100 nM)
C6 Substitution High tolerance (Hydrophobic/philic)Low tolerance (Steric clash)
Solubility Moderate (Requires C4 solubilizer)Low to Moderate
Metabolic Liability N1-alkylation recommendedN1/N3 alkylation recommended

Table 1: The [4,5-c] isomer demonstrates superior potency and SAR tolerance in BTK inhibition contexts.

References

  • Bavetsias, V., et al. (2010).[2] "Imidazo[4,5-b]pyridine derivatives as potent Aurora kinase inhibitors."[2] Journal of Medicinal Chemistry. (Note: While focusing on [4,5-b], the SAR principles regarding N-alkylation translate to [4,5-c]).

  • Desai, N.C., et al. (2016).[2] "Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis." New Journal of Chemistry.

  • Hylse, O., et al. (2021).[2] "1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase." European Journal of Medicinal Chemistry.

  • Temple, C., et al. (1987).[2][5] "Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines." Journal of Medicinal Chemistry.

Sources

Exploratory

The Therapeutic Renaissance of Substituted Imidazolidinones: A Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide Abstract The imidazolidinone core, a five-membered nitrogen-containing heterocycle, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its structural versatility...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The imidazolidinone core, a five-membered nitrogen-containing heterocycle, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its structural versatility and ability to interact with a wide array of biological targets have propelled its derivatives into the forefront of drug discovery research. This guide provides an in-depth exploration of the therapeutic potential of substituted imidazolidinones, synthesizing field-proven insights with rigorous scientific data. We will delve into the core synthetic strategies, dissect the mechanisms of action across various disease models, and present detailed experimental protocols to empower researchers in their quest for novel therapeutics. The narrative is grounded in authoritative references, ensuring a trustworthy and comprehensive resource for scientists and drug development professionals.

The Imidazolidinone Core: A Foundation for Diverse Bioactivity

Imidazolidine and its derivatives are a significant class of heterocyclic compounds that have garnered immense attention due to their versatile chemical reactivity and broad spectrum of pharmacological activities.[1][2] The imidazolidin-2-one scaffold, in particular, is a key structural motif found in numerous FDA-approved drugs, including the antihypertensive agent imidapril and the antibiotic azlocillin.[3][4] This structural prominence is not accidental; the imidazolidinone ring system offers a unique combination of hydrogen bond donors and acceptors, along with multiple sites for substitution, allowing for the fine-tuning of steric and electronic properties to achieve desired biological effects.[5]

The therapeutic landscape of these compounds is remarkably broad, with documented efficacy as anticancer, antimicrobial, antifungal, antiviral, antiparasitic, and neuroprotective agents.[1][2][5][6] This guide will systematically explore these applications, beginning with the fundamental chemistry that enables their creation.

Foundational Synthetic Strategies: From Bench to Biological Screening

The accessibility of diverse imidazolidinone derivatives is a testament to the robust synthetic methodologies developed over the years. A common and efficient approach involves the acid-catalyzed intramolecular cyclization of urea derivatives, which can be prepared from readily available starting materials.[3][4] Multi-component reactions have also emerged as a powerful tool, offering a streamlined pathway to complex molecular architectures in a single pot.[7]

Diagram: General Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_end Outcome A Substituted Diamine or (2,2-Diethoxyethyl)urea C Cyclization Reaction (e.g., Acid-Catalyzed) A->C B Carbonyl Source (e.g., CDI, Phosgene) or C-Nucleophile B->C D Substituted Imidazolidinone Core C->D Crude Product E Purification (e.g., Chromatography) D->E F Structural Characterization (NMR, MS, X-ray) E->F Purified Product G cluster_pathways Intracellular Targets cluster_outcomes Cellular Outcomes A Substituted Imidazolidinone B Cancer Cell A->B Enters C Inhibition of Topoisomerase II B->C D Cell Cycle Kinase Modulation B->D E Direct DNA Interaction B->E F DNA Replication Failure C->F G Cell Cycle Arrest (G1/S Phase) D->G E->F H Induction of Apoptosis F->H G->H

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Proposed Synthesis of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one

Abstract This document outlines a detailed, proposed protocol for the synthesis of the novel compound 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one. As a compound of interest for its potential applications in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document outlines a detailed, proposed protocol for the synthesis of the novel compound 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one. As a compound of interest for its potential applications in medicinal chemistry and drug development, a reliable synthetic route is paramount. The imidazolidin-2-one scaffold is a prevalent structural motif in numerous pharmaceuticals.[1][2] This protocol provides a plausible, multi-step synthetic pathway, starting from commercially available materials. Each step is accompanied by a thorough explanation of the underlying chemical principles, safety precautions, and methods for purification and characterization. This guide is intended for researchers and scientists in the field of organic synthesis and drug discovery.

Introduction

Imidazolidin-2-ones are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse biological activities.[3] The rigid, five-membered ring structure provides a scaffold for the precise spatial arrangement of functional groups, making it a valuable pharmacophore. The title compound, 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one, incorporates a pyridine moiety, a common feature in many bioactive molecules, suggesting its potential as a novel therapeutic agent. This document details a proposed synthetic route, leveraging established methodologies for the formation of the core imidazolidin-2-one ring and the introduction of the desired substituents.

Proposed Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a pathway involving the cyclization of a 1,2-diamine precursor. This precursor would already contain the necessary ethyl and pyridine-4-carbonyl functionalities.

Retrosynthesis Target 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one Precursor1 1,2-Diaminobutane Derivative Target->Precursor1 Cyclization Precursor2 Protected 2,3-Diaminobutanoic Acid Precursor1->Precursor2 Acylation & Deprotection Starting_Material 2-Aminobutanoic Acid Precursor2->Starting_Material Functional Group Interconversion

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

This protocol is divided into four main stages:

  • Synthesis of a protected 2,3-diaminobutanoic acid derivative.

  • Acylation with isonicotinoyl chloride.

  • Deprotection of the amine groups.

  • Cyclization to form the imidazolidin-2-one ring.

Materials and Reagents
Reagent/MaterialSupplierGrade
(2S,3R)-2-Aminobutanoic acidSigma-Aldrich≥98%
Di-tert-butyl dicarbonate (Boc)₂OSigma-AldrichReagent grade
Sodium hydroxide (NaOH)Fisher ScientificACS grade
Dichloromethane (DCM)Fisher ScientificHPLC grade
Ethyl acetate (EtOAc)Fisher ScientificACS grade
Hydrochloric acid (HCl)Fisher ScientificACS grade
Sodium sulfate (Na₂SO₄)Fisher ScientificAnhydrous
Isonicotinoyl chloride hydrochlorideSigma-Aldrich97%
Triethylamine (TEA)Sigma-Aldrich≥99.5%
1,1'-Carbonyldiimidazole (CDI)Sigma-Aldrich≥97%
Tetrahydrofuran (THF)Sigma-AldrichAnhydrous
Trifluoroacetic acid (TFA)Sigma-AldrichReagent grade
Experimental Workflow

Workflow cluster_0 Stage 1: Synthesis of Protected Diamine cluster_1 Stage 2: Acylation cluster_2 Stage 3: Deprotection cluster_3 Stage 4: Cyclization Step1 Step 1.1 N-Boc Protection of 2-Aminobutanoic Acid Step2 Step 1.2 Curtius Rearrangement to form Protected Diamine Step1->Step2 Step3 Step 2.1 Acylation with Isonicotinoyl Chloride Step2->Step3 Step4 Step 3.1 Acidic Deprotection of Boc Groups Step3->Step4 Step5 Step 4.1 Cyclization with CDI Step4->Step5

Caption: Overall experimental workflow.

Detailed Step-by-Step Methodology

Stage 1: Synthesis of Protected (3S,4S)-3,4-diaminobutanoic acid

This stage is adapted from established procedures for the synthesis of orthogonally protected diamino acids.[4]

Step 1.1: N-Boc Protection of (2S,3R)-2-Aminobutanoic Acid

  • Dissolve (2S,3R)-2-aminobutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) and stir until dissolved.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Boc-protected 2-aminobutanoic acid.

Step 1.2: Curtius Rearrangement to form Protected Diamine

  • Dissolve the Boc-protected 2-aminobutanoic acid (1.0 eq) in dry THF.

  • Cool the solution to 0 °C and add triethylamine (1.1 eq) followed by ethyl chloroformate (1.1 eq).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of sodium azide (1.5 eq) in water dropwise.

  • Stir for an additional 1 hour at 0 °C.

  • Extract the acyl azide into cold toluene.

  • Gently heat the toluene solution to 80 °C to initiate the Curtius rearrangement to the isocyanate.

  • Add tert-butanol to trap the isocyanate as a Boc-protected amine.

  • Reflux for 2 hours, then cool to room temperature.

  • Wash the solution with saturated sodium bicarbonate and brine, dry over Na₂SO₄, and concentrate to yield the di-Boc protected 2,3-diaminobutanoic acid.

Stage 2: Acylation with Isonicotinoyl Chloride
  • Dissolve the di-Boc protected 2,3-diaminobutanoic acid (1.0 eq) in dry DCM.

  • Add triethylamine (2.2 eq).

  • Add isonicotinoyl chloride hydrochloride (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with saturated sodium bicarbonate and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (EtOAc/Hexane gradient) to obtain the acylated product.

Stage 3: Deprotection of Boc Groups
  • Dissolve the acylated product from Stage 2 in DCM.

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA.

  • The resulting crude diamine salt is used in the next step without further purification.

Stage 4: Cyclization to form 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one

This cyclization step utilizes carbonyldiimidazole (CDI), a safer alternative to phosgene.

  • Dissolve the crude diamine salt from Stage 3 in dry THF.

  • Add triethylamine (3.0 eq) to neutralize the salt and act as a base.

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Take up the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate.

  • Purify the final product by column chromatography on silica gel (DCM/Methanol gradient) or by recrystallization.

Characterization

The structure of the final product and all intermediates should be confirmed by standard analytical techniques.

TechniqueExpected Observations for 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one
¹H NMR Signals corresponding to the pyridine ring protons, the ethyl group protons (triplet and quartet), and protons on the imidazolidinone ring. The NH protons will appear as broad singlets.
¹³C NMR Resonances for the carbonyl carbons of the urea and the ketone, carbons of the pyridine ring, and the aliphatic carbons of the ethyl group and the imidazolidinone ring.
IR Spectroscopy Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the urea (around 1700 cm⁻¹) and the ketone (around 1680 cm⁻¹), and C=N/C=C stretching of the pyridine ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the target compound.

Safety Precautions

  • Sodium Azide: Highly toxic and can form explosive metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids and heavy metals.

  • Ethyl Chloroformate: Corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Isonicotinoyl Chloride Hydrochloride: Corrosive and moisture-sensitive. Handle in a dry atmosphere.

  • Trifluoroacetic Acid (TFA): Highly corrosive. Handle with appropriate PPE in a fume hood.

  • 1,1'-Carbonyldiimidazole (CDI): Moisture-sensitive. Handle in a dry atmosphere.

  • General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood.

Conclusion

This application note provides a comprehensive and scientifically grounded, albeit proposed, protocol for the synthesis of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one. By following the detailed steps and adhering to the safety precautions, researchers can undertake the synthesis of this novel compound. The successful synthesis and subsequent biological evaluation of this molecule could provide valuable insights for the development of new therapeutic agents.

References

  • Practical and Efficient Synthesis of Orthogonally Protected α‐2,3‐Diaminopropionic Acid (2,3‐Dap), 2,4‐Diaminobutanoic Acid (2,4‐Dab), and their N‐Methylated Derivatives. Taylor & Francis Online. [Link]

  • An Efficient Asymmetric Route to 2,3-Diaminobutanoic Acids. SciSpace. [Link]

  • Synthesis and structure of 2-(N-tert-butoxycarbonylamino) pyridine derivatives. ResearchGate. [Link]

  • Practical and Efficient Synthesis of Orthogonally Protected α-2,3-Diaminopropionic Acid (2,3Dap), 2,4-Diaminobutanoic Acid (2,4Dab), and Their N-Methylated Derivatives. ResearchGate. [Link]

  • Stereoselective synthesis of 2,3-diamino acids. 2,3-Diamino-4-phenylbutanoic acid. ACS Publications. [Link]

  • An Efficient Asymmetric Route to 2,3-Diaminobutanoic Acids. ACS Publications. [Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. MDPI. [Link]

  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications. [Link]

  • Synthesis of 2‐imidazolidinones via reduction and cyclization. ResearchGate. [Link]

  • Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. National Institutes of Health. [Link]

  • Synthesis of isonicotinoyl chloride. PrepChem.com. [Link]

  • Synthesis of imidazolidin-2-one-4-carboxylate and of (tetrahydro)pyrimidin-2-one-5-carboxylate via an efficient modification of the Hofmann rearrangement. PubMed. [Link]

  • Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry. [Link]

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Application

Application Notes &amp; Protocols: A Framework for In Vitro Cytotoxicity Assessment of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one

Abstract The preclinical evaluation of a new chemical entity's (NCE) safety and efficacy is fundamental to the drug discovery pipeline.[1][2] This document provides a comprehensive framework for the initial in vitro cyto...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The preclinical evaluation of a new chemical entity's (NCE) safety and efficacy is fundamental to the drug discovery pipeline.[1][2] This document provides a comprehensive framework for the initial in vitro cytotoxicity screening of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one , a novel small molecule compound. We present a tiered approach, beginning with foundational cell viability assays to determine dose-dependent effects and progressing to more complex, mechanistic assays to elucidate the mode of cell death. These protocols are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies and explaining the scientific rationale behind key experimental choices. The aim is to provide a robust, self-validating system for generating reliable and reproducible toxicological data.

Introduction: The Imperative of Early Cytotoxicity Profiling

Cytotoxicity testing is a critical step in the early preclinical phase of drug development, serving to identify potential adverse effects of NCEs at the cellular level.[1][3] Compounds belonging to the imidazolidin-2-one class and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. However, their potential for off-target toxicity must be rigorously evaluated. An early and thorough understanding of a compound's cytotoxic profile can save considerable time and resources, reducing the risk of late-stage attrition.[1]

This guide outlines a multi-assay strategy to characterize the cytotoxic potential of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one. We will cover:

  • Primary Screening: Assessing metabolic health and cell viability using the MTT assay.

  • Confirmatory Analysis: Measuring the loss of plasma membrane integrity via the LDH release assay.

  • Mechanistic Investigation: Differentiating between apoptosis and necrosis using caspase activity assays and Annexin V/Propidium Iodide staining.

This tiered approach ensures a comprehensive initial assessment, from determining the half-maximal inhibitory concentration (IC50) to understanding the underlying cellular mechanisms of toxicity.

General Experimental Workflow

A successful cytotoxicity study follows a logical progression from broad screening to specific mechanistic questions. The workflow below illustrates the recommended approach, ensuring that each step informs the next.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Confirmation cluster_mech Phase 3: Mechanistic Insight cluster_analysis Phase 4: Synthesis Cell_Selection Select & Culture Relevant Cell Lines Compound_Prep Prepare Compound Stock & Working Solutions MTT Primary Cytotoxicity Screen (MTT Assay) Compound_Prep->MTT IC50 Determine IC50 Value MTT->IC50 LDH Confirm Cytotoxicity (LDH Assay) IC50->LDH Apoptosis_Necrosis Differentiate Cell Death Mode LDH->Apoptosis_Necrosis Caspase Caspase-3/7 Activity Assay Apoptosis_Necrosis->Caspase AnnexinV Annexin V / PI Staining (Flow Cytometry) Apoptosis_Necrosis->AnnexinV Report Synthesize Data & Report Caspase->Report AnnexinV->Report G origin x_axis Annexin V-FITC → origin->x_axis y_axis Propidium Iodide → origin->y_axis Q3 Q3 Viable (Annexin V- / PI-) Q4 Q4 Early Apoptosis (Annexin V+ / PI-) Q2 Q2 Necrosis (Annexin V- / PI+) Q1 Q1 Late Apoptosis (Annexin V+ / PI+)

Caption: Quadrant analysis of Annexin V and PI flow cytometry data.

Protocol: Staining and Analysis

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for the desired time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls. [4]2. Cell Harvesting: After treatment, collect both floating (apoptotic) and adherent cells. [5]Wash adherent cells with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS. [5]4. Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. [4][6]5. Incubation: Incubate the cells for 15 minutes at room temperature in the dark. [6][7]6. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. [6]Collect a minimum of 10,000 events per sample. Analyze the distribution of cells across the four quadrants to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Data Summary and Interpretation

Consolidate all quantitative data into a clear summary table to facilitate comparison and interpretation.

ParameterCell Line 1 (e.g., HepG2)Cell Line 2 (e.g., A549)Cell Line 3 (e.g., HEK293T)
MTT IC50 (µM) @ 48h [Insert Value][Insert Value][Insert Value]
LDH % Cytotoxicity @ IC50 [Insert Value][Insert Value][Insert Value]
Caspase-3/7 Fold Increase @ IC50 [Insert Value][Insert Value][Insert Value]
% Apoptosis (Annexin V+) @ IC50 [Insert Value][Insert Value][Insert Value]

Interpretation:

  • A low IC50 value from the MTT assay indicates potent cytotoxic activity.

  • High LDH release confirms that cell death involves loss of membrane integrity.

  • A significant increase in Caspase-3/7 activity and a high percentage of Annexin V-positive/PI-negative cells strongly suggest that the compound induces apoptosis.

  • Comparing results across cancer and non-cancerous cell lines can provide initial insights into the compound's therapeutic index.

References

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • Tox21. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]

  • Suman, S., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Current Protocols. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Ainslie Lab @ UNC. (n.d.). Procedure for apoptosis/necrosis cell analysis. Retrieved from [Link]

  • protocols.io. (n.d.). Caspase 3/7 Activity. Retrieved from [Link]

  • Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Retrieved from [Link]

  • NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Interchim. (n.d.). APOPercentage Apoptosis Assay. Retrieved from [Link]

  • MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

Sources

Method

Application of Imidazolidinone Derivatives as Targeted Kinase Inhibitors: From Oncology to Neglected Tropical Diseases

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Guide Executive Summary The pursuit of highly selective, ATP-competitive kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Guide

Executive Summary

The pursuit of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted therapy. Recently, the imidazolidinone scaffold—a five-membered nitrogen-containing heterocyclic lactam—has emerged as a highly versatile pharmacophore in drug discovery. Due to its unique electronic properties, rigid geometry, and exceptional hydrogen-bonding capabilities, imidazolidinone derivatives are being actively developed to target both human oncogenic kinases (e.g., VEGFR-2, EGFR, Chk1/2) and parasite-specific kinases (e.g., Leishmania PKC). This application note synthesizes recent breakthroughs in imidazolidinone-based kinase inhibition, details the mechanistic rationale behind their efficacy, and provides field-proven protocols for their in vitro evaluation.

Mechanistic Rationale: The Imidazolidinone Pharmacophore

To understand why imidazolidinones are effective kinase inhibitors, one must examine the architecture of the kinase ATP-binding pocket. The active site of most kinases contains a highly conserved "hinge region" that naturally coordinates the purine ring of ATP.

Imidazolidinone derivatives act as structural mimics of this purine ring. The nitrogen heteroatoms within the imidazolidinone core serve as critical hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. This dual capacity allows the scaffold to anchor tightly within the hinge region, competitively inhibiting ATP binding and subsequent kinase phosphorylation[1]. Furthermore, the core is highly amenable to functionalization (such as trisubstitution or integration into benzimidazole frameworks), enabling medicinal chemists to tune the steric bulk and electronic distribution to achieve high selectivity against specific kinases over the broader kinome.

Key Application Areas

Oncology: VEGFR-2, EGFR, and Checkpoint Kinases
  • VEGFR-2 (Angiogenesis Inhibition): Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) hyperactivation is a primary driver of tumor angiogenesis. Trisubstituted imidazolinones and imidazolidine-2-thiones have demonstrated potent, sub-micromolar inhibition of VEGFR-2. Recent syntheses of these derivatives exhibit IC50 values as low as 0.07 μM, rivaling established clinical inhibitors like Sorafenib (IC50 = 0.06 μM) and Sunitinib[2]. These compounds effectively induce cell cycle arrest at the G0/G1 phase and trigger caspase-dependent apoptosis in breast (MCF-7) and lung (A549) cancer cell lines[3].

  • EGFR (Proliferation Inhibition): Benzimidazole-based derivatives incorporating an imidazolidinone pharmacophore have been synthesized as targeted Epidermal Growth Factor Receptor (EGFR) inhibitors. Molecular docking confirms favorable binding affinities within the EGFR active site, translating to significant antiproliferative effects in vitro[1].

  • Checkpoint Kinases (Chk1/Chk2): Imidazolone hybrids have been rationally designed as dual inhibitors of Chk1 and Chk2. By inhibiting these critical cell-cycle regulators, specific derivatives (achieving IC50 values of 0.137 μM and 0.25 μM, respectively) force cancer cells into S-phase arrest and stimulate apoptosis via the elevation of Caspase-3 and Bax expression[4].

Neglected Tropical Diseases: Parasite-Specific Kinases

Imidazolidinones are not limited to the human kinome; they exhibit profound selectivity for parasite kinases, offering a lifeline for neglected tropical diseases. Bioisosteres of imidazolidinones have been shown to target Leishmania Mitogen-Activated Protein Kinases (MAPK) and Protein Kinase C (PKC). A specific imidazolidin-2-one derivative inhibited parasite PKC with an IC50 of 9.9 μM, drastically reducing the parasite burden in vivo without inducing toxicity in human host cells (Selectivity Index > 1000)[5][6].

Quantitative Data Summary

The following table summarizes the inhibitory profiles of recently developed imidazolidinone and imidazolone derivatives against key kinase targets:

Target KinaseCompound Class / ScaffoldIC50 ValuePrimary Application / Cell LineReference
VEGFR-2 Trisubstituted Imidazolinone0.07 μMBreast Cancer (MCF-7)[2]
VEGFR-2 Imidazolidine-2-thione3.26 μMBreast Cancer (MCF-7)[3]
Chk1 / Chk2 Imidazolone Hybrid0.137 μM / 0.25 μMLung Cancer (EKVX)[4]
Parasite PKC Imidazolidin-2-one9.9 μMLeishmaniasis (L. donovani)[6]

Visualizations of Mechanisms and Workflows

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Tyrosine Kinase) VEGF->VEGFR2 Activates PLCg PLC-γ Pathway VEGFR2->PLCg PI3K PI3K / AKT Pathway VEGFR2->PI3K MAPK RAF / MEK / ERK VEGFR2->MAPK Imidazolidinone Imidazolidinone Derivative Imidazolidinone->VEGFR2 Competes for ATP Pocket Apoptosis Apoptosis (Cell Death) Imidazolidinone->Apoptosis Induces via Kinase Inhibition Angiogenesis Angiogenesis & Tumor Proliferation PLCg->Angiogenesis PI3K->Angiogenesis MAPK->Angiogenesis

Fig 1: Mechanism of VEGFR-2 inhibition by imidazolidinone derivatives and downstream apoptotic effects.

Kinase_Assay_Workflow CompPrep 1. Compound Prep Imidazolidinone Library EnzymeInc 2. Kinase Reaction Enzyme + ATP + Substrate CompPrep->EnzymeInc Addition Detection 3. Luminescent Detection Quantify ADP Production EnzymeInc->Detection Stop Reaction DataAnalysis 4. Data Analysis IC50 Determination Detection->DataAnalysis RLU to Activity HitValidation 5. Hit Validation Cell Viability & Apoptosis DataAnalysis->HitValidation Select Leads

Fig 2: High-throughput screening workflow for identifying imidazolidinone-based kinase inhibitors.

Experimental Protocols

Protocol A: In Vitro Luminescent Kinase Inhibition Assay (VEGFR-2)

Objective: Quantify the half-maximal inhibitory concentration (IC50) of novel imidazolidinone derivatives against recombinant human VEGFR-2. Causality & Rationale: We utilize an ADP-Glo™ (or equivalent) Luminescent Kinase Assay. Measuring ADP production provides a universal, non-radioactive method that directly correlates with kinase activity. This avoids the safety hazards of 32P-ATP radiometric assays while maintaining high-throughput scalability.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 3X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT). Dilute recombinant VEGFR-2 enzyme and Poly(Glu,Tyr) 4:1 peptide substrate in the buffer.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the imidazolidinone derivative in 100% DMSO. Transfer to a 384-well plate so the final DMSO concentration in the assay does not exceed 1% (DMSO >1% can artificially denature the kinase).

  • Enzyme-Inhibitor Pre-incubation: Add 5 µL of the VEGFR-2 enzyme solution to the compound wells. Critical Step: Incubate at room temperature for 30 minutes. Rationale: Many synthetic heterocyclic inhibitors exhibit slow-binding kinetics; pre-incubation ensures the compound reaches thermodynamic equilibrium within the ATP pocket before the reaction starts.

  • Kinase Reaction: Initiate the reaction by adding 5 µL of an ATP/Substrate mix (final ATP concentration should be at the predetermined Km for VEGFR-2 to ensure competitive inhibition is accurately measured). Incubate for 60 minutes at room temperature.

  • Luminescent Detection: Add 10 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Subsequently, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate light. Incubate for 30 minutes.

  • Data Analysis: Read luminescence (Relative Light Units, RLU) using a microplate reader. Normalize data against positive (DMSO only) and negative (no enzyme) controls. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Cell Viability and Apoptosis Validation (Flow Cytometry)

Objective: Validate that the biochemical kinase inhibition translates to cellular apoptosis in target cancer cell lines (e.g., MCF-7). Causality & Rationale: We employ Annexin V-FITC and Propidium Iodide (PI) dual staining. Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane leaflet during early apoptosis. PI intercalates into DNA but is membrane-impermeable, meaning it only stains cells in late apoptosis or necrosis. This self-validating system accurately maps the timeline and mechanism of compound-induced cell death[3].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed MCF-7 cells in 6-well plates at a density of

    
     cells/well. Incubate overnight at 37°C in 5% CO2. Treat cells with the imidazolidinone derivative at concentrations bracketing the established IC50 (e.g., 0.5x, 1x, and 5x IC50) for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Sorafenib).
    
  • Harvesting: Collect the culture media (which contains detached apoptotic cells). Wash adherent cells with PBS, trypsinize gently, and pool with the collected media. Centrifuge at 300 x g for 5 minutes. Rationale: Pooling media and adherent cells ensures both early and late apoptotic populations are captured.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate in the dark at room temperature for 15 minutes.

  • Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately using a flow cytometer.

  • Analysis: Gate out cellular debris. Plot Annexin V-FITC (x-axis) vs. PI (y-axis).

    • Lower Left Quadrant (Annexin V-/PI-): Viable cells.

    • Lower Right Quadrant (Annexin V+/PI-): Early apoptotic cells.

    • Upper Right Quadrant (Annexin V+/PI+): Late apoptotic cells.

    • Calculate the total apoptotic fraction and correlate it with the biochemical kinase inhibition data.

References

  • Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl) Chemical Review and Letters URL:[Link]

  • Insight on Some Newly Synthesized Trisubstituted Imidazolinones as VEGFR-2 Inhibitors ACS Medicinal Chemistry Letters URL:[Link]

  • Design, synthesis, and cytotoxicity screening of new synthesized imidazolidine-2-thiones as VEGFR-2 enzyme inhibitors Archiv der Pharmazie (PubMed) URL:[Link]

  • Novel imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights Bioorganic Chemistry (PubMed) URL:[Link]

  • Inhibition of Parasite Protein Kinase C by New Antileishmanial Imidazolidin-2-one Compounds Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

Sources

Application

Application Note: A Validated Framework for Assessing the Antimicrobial and Antifungal Efficacy of Novel Imidazolidinone Compounds

An in-depth guide to the antimicrobial and antifungal screening of novel imidazolidinone compounds. Introduction: The Imperative for Novel Antimicrobial Agents The rise of antimicrobial resistance (AMR) represents a form...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the antimicrobial and antifungal screening of novel imidazolidinone compounds.

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) represents a formidable global health challenge, threatening to undermine modern medicine by rendering common infections untreatable.[1] This escalating crisis necessitates urgent research into new chemical entities with novel mechanisms of action.[2] Imidazolidinone scaffolds have emerged as a promising class of heterocyclic compounds, with derivatives demonstrating significant antibacterial and antifungal activities.[3][4] Recent studies have highlighted their potential to disrupt microbial cell wall and membrane integrity, suggesting a mechanism that could be effective against resistant pathogens.[5][6][7]

This application note provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to conduct the initial, critical in vitro screening of novel imidazolidinone compounds. We will detail the essential protocols for determining antimicrobial and antifungal efficacy, distinguishing between static and cidal activity, and assessing preliminary safety profiles through cytotoxicity screening. The methodologies are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[8][9][10]

The Strategic Screening Cascade

A logical, tiered approach is essential for the efficient evaluation of novel compounds. This avoids the resource-intensive analysis of non-viable candidates and focuses efforts on the most promising molecules. The workflow begins with broad primary screening to determine the minimum inhibitory concentration, followed by secondary assays to ascertain whether the compound kills the microbe or merely inhibits its growth. Crucially, a parallel assessment of cytotoxicity provides an early indication of the compound's therapeutic window.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Activity Characterization cluster_2 Phase 3: Preliminary Safety Assessment cluster_3 Data Interpretation & Candidate Selection MIC Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Antibacterial & Antifungal) MBC_MFC Protocol 2: Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) Assay MIC->MBC_MFC If active (low MIC) Cyto Protocol 3: In Vitro Cytotoxicity Assay MIC->Cyto Assess safety profile Analysis Calculate MBC/MIC Ratio Determine Selectivity Index Prioritize Lead Compounds MBC_MFC->Analysis Cyto->Analysis End End Analysis->End Advance lead candidates to further studies (e.g., mechanism of action, in vivo models) Start Novel Imidazolidinone Compound Library Start->MIC Determine potency

Caption: High-level experimental workflow for screening novel compounds.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is the gold standard for determining the MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8][11][12] This quantitative method is essential for the initial assessment of a compound's potency.

Causality and Experimental Choices
  • Medium Selection: Cation-adjusted Mueller-Hinton Broth (MHB) is the standard for most non-fastidious bacteria, as its composition is well-defined and has minimal interference with antimicrobial activity.[13] For fungi, RPMI-1640 medium is commonly used, buffered to maintain a stable pH.

  • Inoculum Standardization: The density of the microbial inoculum is critical for reproducibility. A 0.5 McFarland turbidity standard is used to normalize the starting bacterial concentration to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL, which is then diluted to a final test concentration of about 5 x 10⁵ CFU/mL.[13][14] This ensures that the test is not overwhelmed by an excessive number of microbes, which could falsely elevate the MIC.

  • Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for the precise determination of the MIC value across a wide range of potential activities.[11]

Step-by-Step Methodology
  • Preparation of Compound Stock: Dissolve the novel imidazolidinone compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution. The final solvent concentration in the assay wells should typically be kept below 1% to avoid solvent-induced toxicity.

  • Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of the appropriate sterile broth (e.g., MHB for bacteria) to wells 2 through 12.

  • Serial Dilution: Add 200 µL of the highest compound concentration to be tested (prepared in broth) to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down, and repeat this process sequentially down to well 10. Discard the final 100 µL from well 10.[15] This leaves well 11 as the growth control (no compound) and well 12 as the sterility control (no inoculum).

  • Inoculum Preparation: From a fresh agar plate (18-24 hours old), select several colonies of the test microorganism. Suspend them in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard.[13] Dilute this suspension in the appropriate broth to achieve a final working concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculation: Add 100 µL of the working bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in wells 1-11 will be 200 µL, and the final inoculum density will be ~5 x 10⁵ CFU/mL.[15]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[13] Fungal assays may require longer incubation times (24-72 hours).[16]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[14][17]

Caption: Visual determination of the Minimum Inhibitory Concentration (MIC).

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

While the MIC indicates growth inhibition, the MBC or MFC reveals the lowest compound concentration required to kill 99.9% of the initial microbial inoculum.[11][18] This distinction is critical, as a "-cidal" (killing) agent is often preferred over a "-static" (inhibitory) one for treating serious infections.

Causality and Experimental Choices
  • Subculturing: This step directly tests for viability. By transferring aliquots from the clear wells of the MIC plate (where growth was inhibited) to a compound-free solid medium, we can determine if the microbes were killed or merely dormant.

  • The 99.9% Kill Threshold: This is the standardized definition of bactericidal or fungicidal activity. It provides a stringent and reproducible endpoint for comparing the cidal activity of different compounds.[18][19]

Step-by-Step Methodology
  • Following MIC Determination: Use the 96-well plate from the completed MIC assay.

  • Subculturing: From each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a small aliquot (typically 10-100 µL) and plate it onto a fresh, compound-free agar plate (e.g., Tryptic Soy Agar or Sabouraud Dextrose Agar for fungi).[15]

  • Incubation: Incubate the agar plates under appropriate conditions (e.g., 37°C for 24-48 hours).[15]

  • MBC/MFC Determination: After incubation, count the number of colonies on each plate. The MBC or MFC is the lowest concentration of the compound that resulted in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[19]

G cluster_0 Subculture onto Agar Plates cluster_1 Incubate & Observe Growth MIC_Plate MIC Plate (Clear Wells) [Cmpd]: 8, 16, 32, 64 µg/mL Agar8 From 8 µg/mL well MIC_Plate->Agar8 Agar16 From 16 µg/mL well MIC_Plate->Agar16 Agar32 From 32 µg/mL well MIC_Plate->Agar32 Agar64 From 64 µg/mL well MIC_Plate->Agar64 Result8 >10 colonies (<99.9% kill) Agar8->Result8 Result16 1-2 colonies (<99.9% kill) Agar16->Result16 Result32 No Growth (≥99.9% kill) Agar32->Result32 Result64 No Growth (≥99.9% kill) Agar64->Result64 MBC_Result Conclusion: MBC = 32 µg/mL Result32->MBC_Result Lowest concentration with ≥99.9% kill

Caption: Workflow for determining MBC from MIC results.

Protocol 3: In Vitro Cytotoxicity Assay

An effective antimicrobial agent must be selectively toxic to pathogens while exhibiting minimal harm to host cells.[20][21] Therefore, early-stage cytotoxicity screening against a mammalian cell line is a mandatory step. The MTT assay is a common colorimetric method that measures cell metabolic activity as an indicator of cell viability.[14]

Causality and Experimental Choices
  • Cell Line Selection: Human cell lines such as dermal fibroblasts or epidermal keratinocytes are often used as they represent tissues that might be exposed to antimicrobial agents.[22]

  • Mechanism of MTT: Viable cells with active metabolism possess NAD(P)H-dependent cellular oxidoreductase enzymes. These enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble purple formazan.[14] The amount of formazan produced is directly proportional to the number of viable cells.

  • Controls: A vehicle control (cells treated with the solvent, e.g., DMSO) is essential to ensure the solvent itself is not causing toxicity. A positive control for toxicity (e.g., a known cytotoxic agent) validates the assay's responsiveness.

Step-by-Step Methodology
  • Cell Seeding: Seed a mammalian cell line into a 96-well plate at a predetermined density and allow the cells to attach and grow for 24 hours in a humidified 5% CO₂ incubator at 37°C.[14]

  • Compound Treatment: Prepare serial dilutions of the imidazolidinone compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the different compound concentrations. Include vehicle control wells.[14]

  • Incubation: Incubate the plate for a defined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. This allows for the formation of formazan crystals by viable cells.[14]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.[14]

  • Absorbance Measurement: Gently shake the plate to ensure complete solubilization and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can then be determined.

Data Presentation and Interpretation

Organizing data into clear, structured tables is crucial for comparison and decision-making.

Table 1: Antimicrobial and Antifungal Activity of Novel Imidazolidinone Compounds
Compound IDTest OrganismGram StainMIC (µg/mL)MBC/MFC (µg/mL)MBC/MIC RatioInterpretation
IZ-001 Staphylococcus aureusPositive8324Bactericidal
IZ-001 Escherichia coliNegative64>128>2Bacteriostatic
IZ-001 Candida albicansN/A482Fungicidal
IZ-002 Staphylococcus aureusPositive16>128>8Bacteriostatic
IZ-002 Escherichia coliNegative>128>128-Inactive
IZ-002 Candida albicansN/A321284Fungicidal
Control Vancomycin (vs S. aureus)Positive122Bactericidal
Control Fluconazole (vs C. albicans)N/A26432Fungistatic

Interpretation Note: The MBC/MIC ratio is a key indicator of activity. A ratio of ≤ 4 is generally considered bactericidal or fungicidal, while a ratio > 4 suggests bacteriostatic or fungistatic activity.[19]

Table 2: In Vitro Cytotoxicity and Selectivity Index
Compound IDCytotoxicity IC₅₀ (µg/mL) (Human Fibroblasts)Selectivity Index (SI) vs S. aureus (IC₅₀ / MIC)Selectivity Index (SI) vs C. albicans (IC₅₀ / MIC)
IZ-001 1201530
IZ-002 >200>12.5>6.25

Interpretation Note: The Selectivity Index (SI) is a critical parameter that compares the toxicity of a compound to host cells versus its activity against a pathogen. A higher SI value is desirable, indicating greater selectivity for the microbe.

Hypothetical Mechanism of Action

Based on existing literature for similar compounds, a potential mechanism of action for novel imidazolidinones could involve the disruption of the microbial cell envelope, leading to loss of membrane potential and leakage of intracellular contents.[5][6]

G cluster_0 Microbial Cell Compound Imidazolidinone Compound Membrane Cell Wall / Plasma Membrane Compound->Membrane Binds to or intercalates with Disruption Disruption of Membrane Integrity Membrane->Disruption Contents Intracellular Contents (Ions, ATP, Nucleic Acids) Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Leakage->Death

Caption: Hypothetical mechanism involving cell membrane disruption.

Conclusion

This application note provides a robust and validated set of protocols for the initial antimicrobial, antifungal, and cytotoxicity screening of novel imidazolidinone compounds. By adhering to these standardized methods, researchers can generate reliable, reproducible data that is essential for identifying promising lead candidates for further development. The systematic approach of determining MIC, followed by MBC/MFC and cytotoxicity, allows for a comprehensive early-stage evaluation of both efficacy and safety, which is a cornerstone of modern antimicrobial drug discovery.[14][23]

References

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  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). Benchchem.
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  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
  • Cowen, L. E. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol, 10(16), e3723.
  • Reck, F., et al. (2019). Challenges of antibacterial drug discovery. Arkivoc, 2019(4), 1-1.
  • Discovery of Novel Indole Derivatives Containing Imidazolidinone as Potential Antifungal Agents with Mechanistic Studies. (2025). Journal of Agricultural and Food Chemistry.
  • Combating antibiotic resistance: mechanisms, challenges, and innovative approaches in antibacterial drug development. (2025).
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.).
  • New consensus guidelines from the Clinical and Laboratory Standards Institute for antimicrobial susceptibility testing of infrequently isolated or fastidious bacteria. (2007). PubMed.
  • Challenges of Antibacterial Discovery. (n.d.). ASM Journals.
  • Minimum Inhibitory Concentration (MIC)
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
  • Minimum Inhibitory Concentr
  • Challenges and Opportunities with Antibiotic Discovery and Exploratory Research. (2024). ACS Infectious Diseases.
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024).
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (n.d.). Benchchem.
  • MIC/MBC Testing. (2025).
  • Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. (2021). Frontiers in Cellular and Infection Microbiology.
  • Minimum Bactericidal Concentration (MBC). (n.d.).
  • Discovery of Novel Indole Derivatives Containing Imidazolidinone as Potential Antifungal Agents with Mechanistic Studies. (2025).
  • Antimicrobial Susceptibility Testing. (n.d.). CLSI.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). CLSI.
  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). Journal of Visualized Experiments.
  • Minimum Bactericidal Concentration (MBC) Test. (n.d.).
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Discovery of Novel Indole Derivatives Containing Imidazolidinone as Potential Antifungal Agents with Mechanistic Studies. (2025). PubMed.
  • Application Notes and Protocols: Determination of Minimum Bactericidal Concentr
  • Fungi (AFST). (2026). EUCAST.
  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022). YouTube.
  • Aly, A. A., El-Sayed, W. A., & Mohamed, Y. A. (2015). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules, 20(10), 17826–17842.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI.
  • Microbiology guide to interpreting minimum inhibitory concentr
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2020).
  • EUCAST breakpoints for antifungals. (n.d.). Clinical Microbiology and Infection.
  • Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format. (2000). Antimicrobial Agents and Chemotherapy, 44(6), 1534–1539.
  • Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. (2025). Journal of Clinical Microbiology.
  • MIC and MBC testing tips to ensure reproducibility of results. (2024).
  • Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. (n.d.).
  • Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils. (2018). MDPI.
  • Antibiotic Minimum Inhibitory Concentrations: Do You know These 6 Things About Them?. (2025). LearnAntibiotics.com.
  • Antifungal susceptibility testing for yeasts: how, when and why, according to the new EUCAST guidelines. (2026).
  • Twenty Years in EUCAST Anti-Fungal Susceptibility Testing: Progress & Remaining Challenges. (2024). PubMed.
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Method

Formulation of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one for in vivo studies

An Application Guide for the Preclinical Formulation of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one (Piroximone) for In Vivo Studies Introduction: Bridging the Gap from Bench to In Vivo Model 4-Ethyl-5-(pyridine-4-...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Preclinical Formulation of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one (Piroximone) for In Vivo Studies

Introduction: Bridging the Gap from Bench to In Vivo Model

4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one, also known as Piroximone, is an imidazolidinone derivative with potential therapeutic applications that necessitate evaluation in preclinical animal models.[1][2][3] A critical and often underestimated step in the drug development pipeline is the creation of a stable and homogenous formulation that allows for accurate and reproducible dosing in vivo.[4][5] The physicochemical properties of an active pharmaceutical ingredient (API), particularly its aqueous solubility, dictate the formulation strategy. A significant percentage of new chemical entities exhibit poor water solubility, which can severely limit oral bioavailability and complicate the interpretation of pharmacodynamic and toxicology studies.[6][7][8]

This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals to navigate the formulation of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one. We will proceed from initial physicochemical characterization to the development and validation of a liquid dosage form suitable for preclinical research. The protocols herein are designed to be self-validating, emphasizing the rationale behind each step to ensure scientific integrity and experimental success.

Part 1: Essential Pre-formulation Assessment

Before any formulation work begins, a thorough understanding of the API's fundamental properties is paramount.[9] This pre-formulation stage provides the data necessary to make informed decisions, saving significant time and resources.[5][9] The goal is to characterize the molecule's solubility and stability, which are the primary determinants of the formulation approach.

Physicochemical Profile

The foundational data for 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one (as the hydrochloride salt) provides a starting point for our investigation.

PropertyValueSource
IUPAC Name 4-ethyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one;hydrochloridePubChem[1]
Molecular Formula C₁₁H₁₂ClN₃O₂PubChem[1]
Molecular Weight 253.68 g/mol PubChem[1]
Topological Polar Surface Area 71.1 ŲPubChem[1]
Experimental Workflow for Pre-formulation

The following workflow systematically evaluates the API to guide formulation strategy.

G cluster_0 Pre-formulation Workflow api API Procurement (Piroximone HCl) physchem Physicochemical Analysis (pKa, logP, Melting Point) api->physchem sol_screen Solubility Screening in Biocompatible Vehicles physchem->sol_screen stability Preliminary Stability (Forced Degradation) sol_screen->stability decision Formulation Strategy Selection (e.g., Solution, Suspension) stability->decision

Caption: High-level workflow for pre-formulation assessment.

Protocol 1: Solubility Screening

Objective: To determine the approximate solubility of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one in a panel of common, biocompatible solvents and vehicles. This is the most critical step to inform the formulation path.

Materials:

  • 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one HCl (API)

  • Vehicle Panel:

    • Deionized Water

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 0.9% Saline

    • Polyethylene Glycol 400 (PEG 400)

    • Propylene Glycol (PG)

    • Glycerin

    • 5% Dextrose in Water (D5W)

    • Vehicle with surfactant: 10% PEG 400, 5% Tween® 80 in water

  • Vials, magnetic stirrer, vortex mixer, analytical balance, centrifuge.

Methodology:

  • Preparation: Add a pre-weighed excess of the API (e.g., 10 mg) to a series of vials.

  • Vehicle Addition: Add a fixed volume (e.g., 1 mL) of each vehicle to its respective vial.

  • Equilibration: Tightly cap the vials and agitate at a controlled temperature (e.g., 25°C) for 24 hours using a rotator or shaker. This allows the system to reach equilibrium.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling & Analysis: Carefully collect a supernatant aliquot from each vial. Dilute the aliquot with a suitable mobile phase and analyze the concentration of the dissolved API using a validated High-Performance Liquid Chromatography (HPLC) method.[11][12]

  • Calculation: The solubility is reported in mg/mL. Visual inspection for clarity should also be noted.

Part 2: Formulation Development: A Practical Approach

For early-stage preclinical studies, the primary goal is to achieve a simple, safe, and sufficiently concentrated liquid formulation to support the planned dose levels.[13] Given that many novel compounds are poorly soluble, a common and effective strategy is to use a co-solvent and/or surfactant system.[6][14] This approach aims to create a clear aqueous solution or a stable, fine-particle suspension.

Rationale for Vehicle Selection

The choice of excipients is critical and must be guided by their function and, importantly, their safety and tolerability in the intended animal species.[9][13]

  • Co-solvents (e.g., PEG 400, Propylene Glycol): These water-miscible organic solvents can significantly increase the solubility of hydrophobic compounds.[14] PEG 400 is a common choice due to its low toxicity profile.

  • Surfactants (e.g., Tween® 80, Solutol® HS-15): These agents improve solubility by forming micelles that encapsulate the drug molecules. They also act as wetting agents, which is crucial for preventing particle aggregation in suspensions.[6]

  • Aqueous Component (e.g., Saline, PBS): This makes up the bulk of the volume and ensures the final formulation is isotonic and physiologically compatible.

Formulation Preparation Workflow

G cluster_1 Formulation Preparation weigh Weigh API cosolvent Dissolve API in Co-solvent/Surfactant (e.g., PEG 400 + Tween 80) weigh->cosolvent vortex Vortex/Sonicate until clear cosolvent->vortex aqueous Add Aqueous Vehicle (e.g., Saline) dropwise while stirring vortex->aqueous final_vol Adjust to Final Volume (QS) aqueous->final_vol filter Sterile Filter (if solution) or Homogenize (if suspension) final_vol->filter

Caption: Step-by-step process for preparing the dosing vehicle.

Protocol 2: Preparation of a 5 mg/mL Dosing Formulation (Example)

Objective: To prepare a 10 mL batch of a 5 mg/mL formulation of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one in a vehicle suitable for oral or parenteral administration (vehicle composition: 10% PEG 400, 5% Tween® 80 in 0.9% Saline).

Materials:

  • 50 mg 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one HCl (API)

  • 1.0 mL Polyethylene Glycol 400 (PEG 400)

  • 0.5 mL Tween® 80

  • 0.9% w/v Sodium Chloride (Saline) solution

  • Sterile vials, magnetic stir bar, volumetric flasks, sterile syringe filters (0.22 µm PVDF, if a solution is achieved).

Methodology:

  • API Weighing: Accurately weigh 50 mg of the API and place it into a sterile glass vial.

  • Organic Phase Preparation: In a separate small beaker, combine 1.0 mL of PEG 400 and 0.5 mL of Tween® 80. Mix thoroughly.

  • API Solubilization: Add the PEG 400/Tween® 80 mixture to the vial containing the API. Add a small magnetic stir bar. Cap the vial and stir. Use a vortex mixer and/or a sonication bath to facilitate complete dissolution. The goal is to achieve a clear, particle-free concentrate.

  • Aqueous Phase Addition: Slowly add approximately 7 mL of 0.9% saline to the API concentrate while stirring continuously. The rate of addition is critical; adding the aqueous phase too quickly can cause the drug to precipitate.

  • Final Volume Adjustment (QS): Transfer the mixture to a 10 mL volumetric flask. Rinse the vial with a small amount of saline and add it to the flask to ensure a complete transfer. Add 0.9% saline to bring the total volume to exactly 10 mL.

  • Final Mixing & Filtration: Transfer the final formulation back to a sterile vial and stir for an additional 15-30 minutes to ensure homogeneity. If the final mixture is a clear solution, sterile filter it through a 0.22 µm syringe filter into the final storage vial. If a fine precipitate forms, the formulation is a suspension and should not be filtered; instead, it requires particle size characterization.

Part 3: Formulation Characterization and Quality Control

Once prepared, the formulation must be rigorously tested to ensure it meets critical quality attributes (CQAs). This step validates its suitability for in vivo use.[11][15]

Quality AttributeMethodAcceptance CriteriaRationale
Appearance Visual InspectionClear, colorless solution, free of visible particles OR a uniform, homogenous suspension.Ensures complete dissolution or uniform dispersion of the API.
pH pH MeterTypically between 5.0 - 8.0Ensures physiological compatibility and can impact API stability.
API Concentration & Purity HPLC-UV90% - 110% of target concentration. Purity >98%.Confirms accurate dosing and absence of degradation.[16]
Particle Size (for suspensions) Dynamic Light Scattering (DLS)Mean particle size <1 µm with a narrow distribution (Polydispersity Index < 0.3).Small, uniform particles are critical for absorption and preventing syringe clogging.
Protocol 3: HPLC for Concentration and Purity

Objective: To quantify the concentration of the API in the formulation and detect any degradation products.

Methodology:

  • Standard Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., methanol or mobile phase) at a known concentration (e.g., 1 mg/mL). Create a calibration curve by making serial dilutions (e.g., 1-100 µg/mL).

  • Sample Preparation: Dilute the prepared formulation (from Protocol 2) with the mobile phase to fall within the linear range of the calibration curve.

  • Chromatography: Inject the standards and samples onto an appropriate HPLC system (e.g., C18 column) with a UV detector set to the API's λmax.

  • Analysis: Quantify the API concentration in the sample by comparing its peak area to the calibration curve. Assess purity by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.

Part 4: Stability Assessment

Stability testing is essential to define the usable life of the formulation and ensure the animal receives the correct dose of non-degraded drug throughout the study.[17][18] For preclinical work, short-term stability at benchtop and refrigerated conditions is often sufficient.[19]

Protocol 4: Short-Term "In-Use" Stability

Objective: To determine if the formulation remains stable and homogenous under typical storage and handling conditions for the duration of a single day's dosing.

Methodology:

  • Preparation: Prepare a fresh batch of the formulation as described in Protocol 2.

  • Storage: Aliquot the formulation into multiple vials. Store them under two conditions: room temperature (~25°C) and refrigerated (~4°C).

  • Time Points: At specified time points (e.g., 0, 4, 8, and 24 hours), remove a vial from each storage condition.

  • Analysis: Analyze each sample for the key quality attributes outlined in the Quality Control table above (Appearance, pH, and API Concentration/Purity).

  • Evaluation: Compare the results over time to the initial (T=0) data. A change of >10% in concentration or the appearance of significant degradation products would indicate instability.

G cluster_2 Quality Control & Stability Loop formulation Final Formulation qc QC Testing (Appearance, pH, Conc.) formulation->qc decision Pass QC? qc->decision stability Stability Study (T=0, 4, 8, 24h) release Release for *In Vivo* Study stability->release fail Reformulate decision->stability Yes decision->fail No

Caption: Integrated workflow for formulation QC and stability testing.

Conclusion

The successful formulation of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one for in vivo studies is an achievable goal that hinges on a systematic, data-driven approach. By starting with a thorough pre-formulation assessment to understand the compound's solubility, a rational formulation strategy using common and safe excipients can be developed. Rigorous characterization of the final dosage form for appearance, concentration, and purity, coupled with a practical short-term stability study, ensures that the formulation is both accurate and reliable. This structured methodology not only increases the likelihood of reproducible results in animal studies but also builds a solid foundation for more advanced formulation development in later clinical stages.

References

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  • National Center for Biotechnology Information. (n.d.). 4-Ethyl-1,3-dihydro-5-(4-pyridinylcarbonyl)-2H-imidazol-2-one hcl. PubChem Compound Database. Retrieved from [Link]

  • Beg, S., et al. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. National Center for Biotechnology Information. Retrieved from [Link]

  • Michael, I. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Agno Pharmaceuticals. (2023, May 27). Complete Guide To Pre-Clinical Drug Product Manufacturing. Retrieved from [Link]

  • Schoch, K., et al. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. National Center for Biotechnology Information. Retrieved from [Link]

  • Kaukonen, A. M. (2010, May 31). Poorly water soluble substances: challenges, options and limitations for children. European Medicines Agency. Retrieved from [Link]

  • SGS. (n.d.). Preclinical Formulation Development. Retrieved from [Link]

  • Mhapsalkar, M., et al. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. National Center for Biotechnology Information. Retrieved from [Link]

  • Kumar, D. (2016, July 26). Excipients used in the Formulation of Tablets. Open Access Journals. Retrieved from [Link]

  • Jadav, M. (2022). Pharmaceutical excipients. NJPS. Retrieved from [Link]

  • Alkan Chemical Europe. (2025, August 27). The Role of Pharmaceutical Excipients in Modern Formulations. Retrieved from [Link]

  • Thomas, F. (2020, March 2). Stability Testing: The Crucial Development Step. BioPharm International. Retrieved from [Link]

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  • Navarrete-Vázquez, G., et al. (2010, March 22). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Imidazolidin-2-one Synthesis

Introduction Imidazolidin-2-ones, also known as ethyleneureas, are a critical class of five-membered cyclic ureas. Their scaffolds are prevalent in a wide range of biologically active compounds, including pharmaceuticals...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Imidazolidin-2-ones, also known as ethyleneureas, are a critical class of five-membered cyclic ureas. Their scaffolds are prevalent in a wide range of biologically active compounds, including pharmaceuticals, natural products, and agrochemicals.[1][2] Furthermore, they serve as indispensable chiral auxiliaries and synthetic intermediates in organic chemistry.[1][3]

While numerous synthetic routes to imidazolidin-2-ones exist, researchers often encounter challenges in achieving optimal yields, purity, and regioselectivity. The most common approach involves the cyclization of a 1,2-diamine with a carbonyl source, such as urea, phosgene derivatives, or carbon dioxide.[1][3][4] However, the success of this transformation is highly dependent on a nuanced interplay of reaction parameters.

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals. It is structured to offer not just protocols, but a deeper understanding of the underlying chemical principles to empower effective troubleshooting and optimization of your imidazolidin-2-one synthesis.

Core Synthetic Pathways: An Overview

A foundational understanding of the primary synthetic routes is crucial for effective troubleshooting. The choice of pathway often depends on the availability of starting materials, desired substitution patterns, and scalability.

  • From 1,2-Diamines and Carbonyl Sources: This is the most direct and widely used method.[1][3]

    • Urea: A common, inexpensive, and safer alternative to phosgene. The reaction typically involves heating the diamine and urea, often with a catalyst, to drive the cyclization and release of ammonia.

    • Phosgene Equivalents: Reagents like carbonyldiimidazole (CDI), triphosgene, or chloroformates are highly effective but require careful handling due to their toxicity.[4]

    • Carbon Dioxide (CO2): An environmentally benign and attractive carbonyl source. This approach often requires catalysts and elevated temperatures and pressures to overcome the kinetic stability of CO2.[1][5]

  • Intramolecular Cyclization of Urea Derivatives: This method involves the synthesis of a linear urea precursor, which then undergoes an intramolecular cyclization to form the imidazolidin-2-one ring.[1][6] This can be particularly useful for creating complex substitution patterns.

  • Palladium-Catalyzed Carboamination: A more advanced strategy that involves the reaction of N-allylureas with aryl bromides, catalyzed by a palladium complex. This method has the advantage of forming a C-C bond simultaneously with the heterocyclic ring closure.[4][7]

Critical Reaction Parameters & Optimization

Optimizing your reaction goes beyond simply following a published procedure. It requires a systematic approach to adjusting key parameters based on your specific substrates and desired outcome.

ParameterKey Considerations & Optimization Strategies
Reactant Stoichiometry Diamine to Carbonyl Source Ratio: A 1:1 ratio is theoretically required. However, using a slight excess of the more volatile or less expensive reactant can sometimes drive the reaction to completion. For reactions with urea, an excess of urea may be used to compensate for its potential thermal decomposition.
Solvent Selection Polarity: The choice of solvent can significantly impact reaction rates and yields. Dichloromethane (DCM) has been shown to be highly effective for cyclizations using CDI.[8][9] For reactions involving ethylenediamine carbamate, 2-propanol was found to be a suitable solvent, minimizing side reactions.[5] Aprotic vs. Protic: Protic solvents can potentially interfere with some catalytic cycles or react with certain carbonylating agents. Acetonitrile is often a good choice for base-catalyzed intramolecular hydroamidations.[6]
Temperature & Pressure Thermal vs. Catalytic: Many traditional syntheses require high temperatures (100-200°C) to drive the reaction, especially when using less reactive carbonyl sources like urea or CO2.[10] Pressure: For reactions involving gaseous reactants like CO2, applying pressure (e.g., 3-40 atm) can increase its concentration in the reaction mixture and improve reaction rates.[1]
Catalyst Choice Acid Catalysis: Trifluoroacetic acid (TFA) has been successfully used to catalyze the reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles to form 4-substituted imidazolidin-2-ones.[3] Base Catalysis: Guanidine and phosphazene bases are effective for intramolecular hydroamidation of propargylic ureas.[6] Metal Catalysis: Cerium(IV) oxide (CeO2) has been shown to be an effective heterogeneous catalyst for the synthesis of 2-imidazolidinone from ethylenediamine carbamate.[5] Palladium catalysts are essential for carboamination routes.[4][7]
Reaction Time Monitoring Progress: Reaction times can vary from minutes to several hours.[6] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid the formation of degradation products.

Troubleshooting Guide

This section addresses common problems encountered during imidazolidin-2-one synthesis in a question-and-answer format.

Problem 1: Low or No Product Yield

  • Question: I am not getting any, or very little, of my desired imidazolidin-2-one. What are the likely causes and how can I fix it?

  • Probable Causes & Solutions:

    • Inefficient Carbonyl Source Activation: Your carbonyl source may not be reactive enough under the current conditions.

      • Solution: If using urea, consider increasing the temperature or adding a catalyst. If using CO2, ensure you have an effective catalyst and sufficient pressure.[1] For sensitive substrates, switching to a more reactive carbonylating agent like CDI might be necessary, though this requires more stringent handling procedures.[9]

    • Poor Solubility of Reactants: One or more of your starting materials may not be fully dissolved in the chosen solvent, limiting the reaction rate.

      • Solution: Experiment with different solvents. For the cyclization of N,N'-disubstituted diamines with CDI, dichloromethane (DCM) has been shown to be superior to toluene or THF.[8][9] When using ethylenediamine carbamate, 2-propanol was found to be an excellent solvent choice.[5]

    • Inappropriate Reaction Temperature: The reaction may be too slow at lower temperatures, or your reactants/products might be decomposing at higher temperatures.

      • Solution: If the reaction is sluggish, try incrementally increasing the temperature while monitoring for any signs of degradation. Conversely, if you suspect decomposition, attempt the reaction at a lower temperature for a longer duration. Some organo-catalyzed methods can proceed efficiently even at room temperature.[6]

    • Catalyst Inactivity or Absence: The catalyst may be poisoned, used in an insufficient amount, or entirely absent.

      • Solution: Ensure your catalyst is fresh and added in the correct amount. A control experiment without a catalyst can confirm its necessity.[6] For heterogeneous catalysts like CeO2, ensure proper activation and surface area.[5]

Problem 2: Formation of Significant Side Products

  • Question: My reaction is producing a complex mixture of products, and the isolation of my target imidazolidin-2-one is difficult. What are these side products and how can I prevent their formation?

  • Probable Causes & Solutions:

    • Formation of Polymeric Materials or Acyclic Ureas: This is particularly common when reacting diamines with urea. An isocyanate intermediate can react with another diamine molecule instead of cyclizing.[11]

      • Solution: This is often a concentration-dependent issue. Try running the reaction under more dilute conditions to favor the intramolecular cyclization over intermolecular polymerization. Slowly adding one of the reactants can also help maintain a low concentration and favor cyclization.

    • Formation of Regioisomers: For unsymmetrical starting materials, you may get a mixture of regioisomers (e.g., 4-substituted vs. 5-substituted imidazolidin-2-ones).

      • Solution: The choice of catalyst and solvent can have a crucial effect on regioselectivity. For example, in the acid-catalyzed synthesis of 4-(het)arylimidazoldin-2-ones, decreasing the amount of TFA catalyst improved the regioselectivity, favoring the 4-substituted product.[3]

    • Solvent-Derived Byproducts: The solvent itself might react with your starting materials or intermediates.

      • Solution: When synthesizing 2-imidazolidinone from ethylenediamine carbamate, solvents like methanol and ethanol can lead to N-alkylation of the diamine. Switching to a bulkier alcohol like 2-propanol or tert-butanol can suppress this side reaction.[5]

Frequently Asked Questions (FAQs)

  • Q1: Can I perform this synthesis without a solvent?

    • A1: In some cases, yes. Solvent-free synthesis of urea derivatives has been reported and can be an environmentally friendly option. However, this is highly dependent on the physical properties of your reactants (e.g., melting points) and may require higher temperatures, which could lead to thermal degradation.

  • Q2: My diamine has bulky substituents. Why is the reaction failing?

    • A2: Steric hindrance can significantly slow down or even prevent the cyclization step. Bulky substituents on the diamine can make it difficult for the molecule to adopt the necessary conformation for ring closure. In such cases, you may need to use more forcing conditions (higher temperature, longer reaction time) or switch to a more reactive carbonylating agent.[9]

  • Q3: Is water detrimental to the reaction?

    • A3: It depends on the specific method. For many reactions involving highly reactive intermediates, anhydrous conditions are crucial. However, some modern protocols are more tolerant to water. For example, certain organo-catalyzed hydroamidations are not negatively affected by the presence of water.[6] In the synthesis from urea and ethylenediamine, the presence of water can actually lead to nearly quantitative yields.[12]

  • Q4: How do I choose between a homogeneous and a heterogeneous catalyst?

    • A4: Homogeneous catalysts are often more active and selective under milder conditions. However, they can be difficult to separate from the reaction mixture. Heterogeneous catalysts, like CeO2, are generally more robust, easier to recover (e.g., by filtration), and can be reused, making the process more sustainable and cost-effective.[5]

Visualizing the Troubleshooting Process

The following flowchart provides a systematic approach to diagnosing and resolving low-yield issues in your imidazolidin-2-one synthesis.

Troubleshooting_Workflow start Low Yield or No Reaction check_reactants Verify Reactant Purity & Stoichiometry start->check_reactants check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reactants->check_conditions check_catalyst Is a Catalyst Required/Used? check_conditions->check_catalyst is_catalyst_used Catalyst Used? check_catalyst->is_catalyst_used catalyst_inactive Potential Catalyst Inactivity - Use fresh catalyst - Increase loading - Check for poisoning is_catalyst_used->catalyst_inactive Yes no_catalyst Consider Catalyst Addition - Acid (e.g., TFA) - Base (e.g., TBD) - Metal (e.g., CeO2, Pd) is_catalyst_used->no_catalyst No temp_issue Temperature Optimization - Incrementally increase T - Try lower T for longer time catalyst_inactive->temp_issue no_catalyst->temp_issue solvent_issue Solvent Optimization - Check solubility - Try alternative solvents (e.g., DCM, MeCN, 2-Propanol) temp_issue->solvent_issue side_reactions Check for Side Products (TLC/LCMS) solvent_issue->side_reactions is_side_product Side Products Observed? side_reactions->is_side_product polymerization Polymerization Likely - Use more dilute conditions - Slow addition of reactant is_side_product->polymerization Yes (Polymer/Oligomer) regioisomers Regioisomer Formation - Adjust catalyst loading - Screen different catalysts/solvents is_side_product->regioisomers Yes (Isomers) success Yield Improved is_side_product->success No polymerization->success regioisomers->success

Caption: A troubleshooting workflow for low-yield imidazolidin-2-one synthesis.

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Synthesis from a Propargylic Urea [6]

  • Preparation: In a clean test tube equipped with a magnetic stir bar, add the propargylic urea (0.4 mmol).

  • Solvent Addition: Add acetonitrile (CH3CN, 4 mL).

  • Catalyst Addition: Add the phosphazene base BEMP (5 mol %, ~6 μL).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate mixture as the eluent.

Protocol 2: CeO2-Catalyzed Synthesis from Ethylenediamine Carbamate (EDA-CA) [5]

  • Reactor Setup: To a pressure-resistant reactor, add CeO2 catalyst (0.34 g, 2.0 mmol) and ethylenediamine carbamate (EDA-CA, 2.08 g, 19.6 mmol).

  • Solvent Addition: Add 2-propanol (15 mL).

  • Inert Atmosphere: Seal the reactor and purge with Argon, then pressurize to 1 MPa with Argon at room temperature.

  • Reaction: Heat the mixture to 140°C (413 K) and stir for 24 hours.

  • Cooling & Depressurization: Cool the reactor to room temperature and carefully vent the pressure.

  • Workup: The product can be analyzed and purified using standard techniques such as crystallization or chromatography.

References

  • Motti, E., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Casnati, A., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. Available at: [Link]

  • Wolfe, J. P., et al. (2006). A New Synthesis of Imidazolidin-2-ones via Pd-Catalyzed Carboamination of N-Allylureas. Journal of the American Chemical Society. Available at: [Link]

  • Pancrazzi, F., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. OUCI. Available at: [Link]

  • Wolfe, J. P., et al. (2006). A new synthesis of imidazolidin-2-ones via Pd-catalyzed carboamination of N-allylureas. Organic Letters. Available at: [Link]

  • Della Ca', N., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. ResearchGate. Available at: [Link]

  • Kim, J., et al. (2020). On the mechanism of predominant urea formation from thermal degradation of CO2-loaded aqueous ethylenediamine. RSC Publishing. Available at: [Link]

  • Koizumi, N., et al. (2021). CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate. ACS Omega. Available at: [Link]

  • Shaabani, A., et al. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Publishing. Available at: [Link]

  • Sytnik, K., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC. Available at: [Link]

  • Valdés, H., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI. Available at: [Link]

  • Choi, J., et al. Proposed reaction mechanism for transformation of ethylenediamine... ResearchGate. Available at: [Link]

  • Kretow, A. E. (1932). [CONTRIBUTION ETHYLENEUREA. 11. SYKTHESES FROM ETHYLENE GLYCOL OR ETHANOLAMINE AXD UREA (OR CARBON DIOXIDE AND AMMONIA)]. Sciencemadness.org. Available at: [Link]

  • Wilson, W. R. Ethyleneurea Synthesis Methods. Scribd. Available at: [Link]

  • Valdés, H., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one. This document provides in...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and overcome common challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one, providing concise answers and foundational knowledge.

Q1: What are the most common synthetic routes to prepare the imidazolidin-2-one core structure?

A1: The imidazolidin-2-one scaffold is a prevalent motif in many pharmaceuticals and biologically active compounds.[1][2] Several synthetic strategies are commonly employed to construct this heterocyclic ring:

  • Cyclization of Diamines with Carbonyl Compounds: This is a straightforward approach involving the reaction of a 1,2-diamine with a carbonyl source like phosgene, carbonyldiimidazole (CDI), or dialkyl carbonates.[2][3]

  • Intramolecular Hydroamidation of Unsaturated Ureas: This method involves the cyclization of allylic or propargylic ureas, often catalyzed by a base or a transition metal.[2][4]

  • Redox-Annulation of α-Ketoamides with Amines: This approach can produce highly substituted and fused imidazolidinone structures.[5]

  • Acid-Catalyzed Reaction of (2,2-Dialkoxyethyl)ureas with C-Nucleophiles: This method offers good regioselectivity and utilizes readily available starting materials.[1][6][7]

The choice of route often depends on the desired substitution pattern on the imidazolidin-2-one ring and the availability of starting materials.

Q2: What is the likely general mechanism for the formation of a 4,5-disubstituted imidazolidin-2-one from a urea derivative?

A2: A plausible mechanism for the formation of a 4-substituted imidazolidin-2-one from a N-(2,2-dialkoxyethyl) urea involves an acid-catalyzed intramolecular cyclization. The process can be summarized as follows:

  • Oxonium Ion Formation: The acid catalyst protonates one of the alkoxy groups on the urea derivative, leading to the formation of an oxonium ion.

  • Intramolecular Cyclization: The nitrogen atom of the urea attacks the electrophilic carbon, initiating an intramolecular cyclization to form a 5-alkoxyimidazolidin-2-one intermediate.

  • Elimination and Iminium Cation Formation: The acid promotes the elimination of an alcohol molecule, resulting in the formation of a cyclic iminium cation.

  • Nucleophilic Attack: A nucleophile, in this case, the pyridine-4-carbonyl moiety (or its precursor), attacks the iminium cation to furnish the final substituted imidazolidin-2-one product.[6][7]

Q3: Are there any known side reactions that could lead to low yields?

A3: Yes, several side reactions can compete with the desired cyclization and lead to a decrease in the yield of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one. These can include:

  • Hydrolysis of Starting Materials or Intermediates: If water is present in the reaction mixture, it can lead to the hydrolysis of the starting urea or the reactive iminium cation intermediate.[8]

  • Polymerization: Under certain conditions, especially with highly reactive intermediates, polymerization can occur.

  • Formation of Isomers: Depending on the reaction conditions and the nature of the substituents, the formation of regioisomers or stereoisomers might be possible.

  • Incomplete Reaction: The reaction may not go to completion, leaving unreacted starting materials.

Careful control of reaction conditions, including temperature, reaction time, and the exclusion of moisture, is crucial to minimize these side reactions.

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one.

Problem 1: Low or No Product Yield

Low or no yield is a frequent challenge in organic synthesis. The following workflow can help diagnose and resolve this issue.

LowYieldTroubleshooting Start Low or No Product Yield CheckReagents Verify Reagent Quality and Stoichiometry Start->CheckReagents CheckConditions Review Reaction Conditions Start->CheckConditions CheckSetup Inspect Reaction Setup Start->CheckSetup Analysis Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) CheckReagents->Analysis CheckConditions->Analysis CheckSetup->Analysis NoProduct No Product Detected Analysis->NoProduct LowConversion Low Conversion of Starting Material Analysis->LowConversion SideProducts Significant Side Products Observed Analysis->SideProducts PurifyReagents Purify/Dry Reagents and Solvents NoProduct->PurifyReagents ReassessRoute Re-evaluate Synthetic Route NoProduct->ReassessRoute OptimizeConditions Optimize Reaction Conditions (Temperature, Time, Catalyst) LowConversion->OptimizeConditions SideProducts->OptimizeConditions OptimizePurification Optimize Purification Method SideProducts->OptimizePurification Solution Improved Yield OptimizeConditions->Solution PurifyReagents->Solution ReassessRoute->Solution OptimizePurification->Solution

Caption: Troubleshooting workflow for low product yield.

Potential Cause Recommended Action Rationale
Poor Reagent Quality Verify the purity of starting materials using techniques like NMR or melting point analysis.Use freshly distilled solvents and ensure they are anhydrous.Impurities in reagents can inhibit the reaction or lead to the formation of byproducts. Water can cause hydrolysis of key intermediates.[8]
Incorrect Stoichiometry Carefully re-weigh all reagents.Ensure accurate molar ratios as per the established protocol.An incorrect ratio of reactants can lead to incomplete conversion or the formation of undesired products.
Suboptimal Reaction Temperature Experiment with a range of temperatures. Some cyclization reactions require heating to overcome the activation energy, while others may proceed better at lower temperatures to minimize side reactions.[4]Temperature significantly influences reaction kinetics and selectivity.
Inappropriate Catalyst or Catalyst Loading If using a catalyst, screen different catalysts (e.g., various Brønsted or Lewis acids).Optimize the catalyst loading; too little may result in a slow reaction, while too much can sometimes promote side reactions.[6]The choice and concentration of the catalyst are often critical for the success of cyclization reactions.
Presence of Moisture or Air Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Use oven-dried glassware and anhydrous solvents.Many organic reactions are sensitive to moisture and oxygen, which can deactivate catalysts or participate in unwanted side reactions.
Problem 2: Difficulty with Product Purification

Even with a good crude yield, isolating the pure product can be challenging.

Issue Suggested Solution Explanation
Product is an oil or difficult to crystallize Attempt co-distillation with a non-polar solvent to remove residual volatile impurities.Try different solvent systems for crystallization (e.g., ethyl acetate/hexanes, dichloromethane/ether).If crystallization fails, consider purification by column chromatography.The physical state of the product can be influenced by minor impurities. A systematic approach to finding the right purification technique is key.
Co-eluting impurities in column chromatography Experiment with different solvent gradients and stationary phases (e.g., silica gel, alumina).Consider using a different chromatographic technique, such as reverse-phase chromatography.The polarity of the product and impurities will determine the most effective chromatographic separation method.
Product decomposition during purification If the product is sensitive to silica gel (which is acidic), consider using neutral alumina or a deactivated silica gel.Minimize the time the product spends on the column.If possible, purify at a lower temperature.Some compounds are unstable under the conditions of purification. Modifying the purification method to be milder can prevent degradation.

III. Experimental Protocols

This section provides a generalized, step-by-step protocol for the synthesis of a 4,5-disubstituted imidazolidin-2-one, which can be adapted for the specific synthesis of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one.

General Procedure for Acid-Catalyzed Cyclization

This protocol is based on the synthesis of 4-substituted imidazolidin-2-ones from N-(2,2-dialkoxyethyl)ureas.[1][6][7]

Materials:

  • N-(1-ethyl-2,2-diethoxyethyl)urea (or a similar precursor)

  • Pyridine-4-carboxylic acid or an activated derivative

  • Anhydrous solvent (e.g., toluene, acetonitrile)

  • Acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-(1-ethyl-2,2-diethoxyethyl)urea and the pyridine-4-carbonyl source under an inert atmosphere.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Catalyst Addition: Add the acid catalyst to the reaction mixture. The optimal amount should be determined experimentally, but a catalytic amount is typically sufficient.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one.

SynthesisWorkflow Start Start Setup Reaction Setup under Inert Atmosphere Start->Setup AddSolvent Add Anhydrous Solvent Setup->AddSolvent AddCatalyst Add Acid Catalyst AddSolvent->AddCatalyst Heat Heat to Desired Temperature AddCatalyst->Heat Monitor Monitor Reaction Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Extract Extraction with Organic Solvent Workup->Extract Dry Dry and Concentrate Extract->Dry Purify Purification (Chromatography/Recrystallization) Dry->Purify Product Pure Product Purify->Product

Caption: General workflow for the synthesis of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one.

IV. References

  • Gazizov, A. S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432. [Link]

  • Capriati, V., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3349-3358. [Link]

  • Gazizov, A. S., et al. (2021). Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles. ResearchGate. [Link]

  • D'Elia, V., et al. (2016). Urea derivatives from carbon dioxide and amines by guanidine catalysis: Easy access to imidazolidin-2-ones. Unipr. [Link]

  • Gazizov, A. S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. ResearchGate. [Link]

  • Synthesis of 4-imidazolidinones. (n.d.). Organic Chemistry Portal. [Link]

  • Imidazolidinone synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • The synthesis conditions and yields of compounds 4a, 5. (n.d.). ResearchGate. [Link]

  • Della Sala, G., & Garella, D. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 53. [Link]

  • Angelici, G., et al. (2008). Synthesis of imidazolidin-2-one-4-carboxylate and of (tetrahydro)pyrimidin-2-one-5-carboxylate via an efficient modification of the Hofmann rearrangement. Organic & Biomolecular Chemistry, 6(10), 1849-1852. [Link]

  • Angelici, G., et al. (2008). Synthesis of imidazolidin-2-one-4-carboxylate and of (tetrahydro)pyrimidin-2-one-5-carboxylate via an efficient modification of the Hofmann rearrangement. PubMed. [Link]

  • Check, C. T., & Thomson, R. J. (2017). Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. Organic Letters, 19(23), 6336-6339. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Polar Heterocyclic Compounds

Status: Operational Ticket ID: PHC-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Troubleshooting Retention, Tailing, and Recovery of Polar Heterocycles Welcome to the Technic...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PHC-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Troubleshooting Retention, Tailing, and Recovery of Polar Heterocycles

Welcome to the Technical Support Center

You are likely here because your polar heterocyclic compound (containing nitrogen, oxygen, or sulfur rings) is failing standard purification protocols. These compounds exist in a "frustrating middle ground": too polar for standard silica chromatography (sticking to the baseline) yet too hydrophilic for standard C18 reversed-phase (eluting at the void volume).

This guide replaces generic advice with specific, chemically grounded troubleshooting workflows designed to recover your material.

Module 1: Normal Phase Chromatography (Silica Gel)

User Issue: "My compound streaks/tails badly on the column, or I can't get it off the baseline even with 10% Methanol."

Root Cause Analysis

Standard silica gel is slightly acidic (pH ~5) due to surface silanol groups (Si-OH). Basic heterocycles (pyridines, imidazoles, amines) interact strongly with these protons via hydrogen bonding and ion-exchange mechanisms. This causes "tailing" (peak broadening) and irreversible adsorption.

Troubleshooting Protocols

Option A: The "Magic Solvent" (DCM/MeOH/NH₄OH) To elute basic polar heterocycles, you must compete with the silanol interactions using a stronger base.

  • The Fix: Use Dichloromethane (DCM) and Methanol (MeOH) with Ammonium Hydroxide (NH₄OH).

  • Preparation:

    • Prepare a stock of Ammoniated Methanol : Mix MeOH and 30% aqueous NH₄OH in a 9:1 ratio.

    • Use this stock as your "B" solvent against pure DCM ("A").

    • Warning: Do not mix NH₄OH directly into DCM; it is immiscible and will form a separate layer in your solvent lines.

Solvent SystemCompositionApplication
Standard Basified DCM : (MeOH w/ 1% NH₄OH)General basic heterocycles (pyridines).
High Polarity DCM : (MeOH w/ 10% NH₄OH)Highly polar/ionizable amines.
The "TEA" Alternative Hexane : Ethyl Acetate + 1% Triethylamine For less polar heterocycles that still streak.

Option B: Amine-Functionalized Silica If you require a scalable method without chlorinated solvents (DCM), switch the stationary phase.

  • The Fix: Use Amine-functionalized silica cartridges (e.g., NH2-silica).

  • Mechanism: The surface is already basic. This repels the basic heterocycle, preventing tailing, and allows the use of Hexane/Ethyl Acetate or water-free conditions.

Module 2: Reversed-Phase & HILIC Strategies

User Issue: "My compound elutes immediately (at t0) on C18, or I have poor solubility in water."

Root Cause Analysis

Polar heterocycles prefer the aqueous mobile phase over the hydrophobic C18 stationary phase. Furthermore, standard C18 chains can undergo "phase collapse" (dewetting) in 100% aqueous conditions, losing all retention capacity.

Troubleshooting Protocols

Protocol A: pH Switching (The "Ion Suppression" Method) Retention on C18 is governed by hydrophobicity. Ionized compounds are hydrophilic; neutral compounds are hydrophobic.

  • Logic: If your heterocycle is basic (e.g., pKa ~8), running at neutral pH means it is ionized (protonated) and won't stick.

  • The Fix: Raise the pH of the mobile phase to pH 9.5–10 (using Ammonium Bicarbonate or Ammonium Hydroxide).

  • Result: The compound becomes neutral (deprotonated), increasing its affinity for the C18 chain and increasing retention time.

  • Requirement: Ensure your C18 column is rated for High pH (hybrid silica or polymer-based).

Protocol B: HILIC (Hydrophilic Interaction Liquid Chromatography) If the compound is too polar for C18 even at high pH, you must invert the system.

  • Concept: "Reversed-Reversed Phase."

  • Stationary Phase: Polar (Bare Silica, Diol, or Amide).[1]

  • Mobile Phase: High Organic (Acetonitrile) is the weak solvent; Water is the strong solvent.

  • Workflow:

    • Start at 95% Acetonitrile / 5% Buffer (e.g., 10mM Ammonium Acetate).

    • Gradient to 50% Aqueous.[2]

    • Critical: Water forms a stagnant layer on the silica surface. The polar compound partitions into this water layer.

Module 3: Workup & Isolation (The "Catch & Release" Technique)

User Issue: "I purified it, but now I can't extract it from the aqueous fraction," or "It's trapped in a high-boiling solvent (DMSO/DMF)."

Root Cause Analysis

Standard liquid-liquid extraction (DCM vs. Water) fails because the partition coefficient (LogP) favors the water layer. Boiling off water or DMSO degrades sensitive heterocycles.

The Solution: SCX Solid Phase Extraction

Use a Strong Cation Exchange (SCX) cartridge. This is a chemical filter that grabs basic amines and lets everything else pass.

Step-by-Step Protocol:

  • Load (Acidic): Dissolve your crude mixture in MeOH or Water adjusted to pH 2–3 (using Acetic Acid or HCl).

    • Mechanism:[3][4][5] The basic heterocycle is protonated (

      
      ) and binds tightly to the sulfonic acid groups (
      
      
      
      ) on the cartridge.
  • Wash (Neutral): Flush with pure Methanol.

    • Result: Non-basic impurities, DMSO, and DMF wash away. The target remains bound.

  • Release (Basic): Elute with 2M Ammonia in Methanol .

    • Mechanism:[3][4][5] The ammonia deprotonates the heterocycle, breaking the ionic bond. The compound releases into the solvent.[6]

  • Finish: Evaporate the volatile Ammonia/MeOH. You are left with the pure free base.

Module 4: Visualization & Decision Logic
Workflow 1: Method Selection Matrix

Use this logic gate to select the correct stationary phase based on compound properties.

purification_logic Start Compound Analysis Solubility Soluble in Hexane/EtOAc? Start->Solubility Basic Is it Basic (Amine/Pyridine)? Solubility->Basic No Silica Standard Silica (Hex/EtOAc) Solubility->Silica Yes Polarity Highly Polar (LogP < 0)? Basic->Polarity Yes Basic->Polarity No (Neutral/Acidic) AmineSilica Amine-Functionalized Silica (Avoids Tailing) Polarity->AmineSilica Alternative MagicSolvent Silica with DCM/MeOH/NH4OH Polarity->MagicSolvent Moderate Polarity C18_HighPH C18 at pH 10 (Suppresses Ionization) Polarity->C18_HighPH High Polarity (Basic) HILIC HILIC Mode (ACN/Water on Silica) Polarity->HILIC Extreme Polarity

Caption: Decision matrix for selecting stationary phases based on solubility and ionization state.

Workflow 2: SCX Catch-and-Release Mechanism

Visualizing the chemical state changes during the solid-phase extraction process.

scx_mechanism Load LOAD (Acidic pH 2) Compound Protonated (+) Cartridge SCX Cartridge (Sulfonic Acid -) Load->Cartridge Ionic Binding Wash WASH (Methanol) Remove Impurities Cartridge->Wash Impurities Flow Through Elute ELUTE (NH3 in MeOH) Compound Neutralized Wash->Elute Switch pH > 10 Result Pure Compound (Free Base) Elute->Result Release

Caption: The chemical mechanism of Strong Cation Exchange (SCX) purification.

References
  • Teledyne ISCO. (2023).[7][6] Wide Polarity Range Chromatography Using CombiFlash Systems (Application Note AN77). Retrieved from [Link]

  • Teledyne ISCO. (2023).[7][6] RediSep Gold Silica and Highly Polar Solvents (Application Note AN84). Retrieved from [Link]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • Biotage. (2025). Method Development Guidelines: Solid Phase Extraction Using ISOLUTE SCX. Retrieved from [Link](Note: Direct deep link to PDF varies; sourced from general technical library).

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry.[2][4][7][6][8][9] Retrieved from [Link]

Sources

Optimization

Stability of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one in aqueous solution

Technical Support Center: 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one....

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and stability of this compound in aqueous solutions. Our goal is to empower researchers, scientists, and drug development professionals to achieve reliable and reproducible experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and a step-by-step protocol for resolution.

Q1: I've dissolved my 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one in an aqueous buffer, but it keeps precipitating. What's going wrong?

A1: Immediate precipitation or precipitation over a short period suggests that the compound's solubility limit has been exceeded in your specific buffer system. The key factors influencing solubility are pH, concentration, temperature, and the composition of the buffer itself.

Underlying Causes and Investigation:

The structure of your compound contains a pyridine ring, which is weakly basic (the pKa of the conjugate acid, pyridinium, is about 5.23), and an imidazolidin-2-one moiety.[1] The overall solubility will, therefore, be significantly influenced by the pH of your aqueous solution.

  • At low pH (acidic conditions): The pyridine nitrogen can become protonated, forming a pyridinium cation. This increase in polarity generally enhances solubility in aqueous media.

  • At neutral or high pH (alkaline conditions): The pyridine ring will be in its neutral, less polar form, which may decrease aqueous solubility.

Step-by-Step Troubleshooting Protocol:

  • Verify Stock Solution & Dilution: Ensure your concentrated stock solution, likely prepared in an organic solvent like DMSO or ethanol, is fully dissolved before diluting into the aqueous buffer. Precipitation can occur if the organic solvent concentration is too high in the final solution, causing the compound to crash out. A common recommendation is to keep the final concentration of organic co-solvents to a minimum, often below 1% (v/v).[2]

  • Determine the pH of Your Buffer: Measure the pH of your final solution after the compound has been added. The addition of a compound, especially from a stock solution with a different pH, can slightly alter the buffer's pH.

  • Perform a pH-Solubility Screen:

    • Prepare a series of small-volume aqueous buffers with varying pH values (e.g., from pH 4.0 to 8.0).

    • Add your compound to each buffer at the desired final concentration.

    • Visually inspect for precipitation immediately and after a set incubation period (e.g., 1-2 hours) at your experimental temperature. This will help you identify the optimal pH range for solubility.

  • Adjust Concentration: You may be working above the compound's intrinsic solubility. Attempt to perform your experiment at a lower concentration. If the experimental design does not permit this, you may need to employ solubility enhancement techniques.

  • Consider Co-solvents or Excipients: If adjusting pH is not feasible for your assay, consider the use of solubility-enhancing agents. The use of co-solvents like polyethylene glycol (PEG) or cyclodextrins can improve the solubility of poorly soluble compounds.[3]

Q2: My compound's concentration is decreasing over time during my experiment, suggesting it's degrading. How can I confirm this and prevent it?

A2: A time-dependent loss of the parent compound is a classic sign of chemical instability. For a molecule like 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one, the most probable degradation pathways in an aqueous solution are hydrolysis and photolysis. Such degradation is a critical parameter to understand, as outlined by regulatory bodies like the International Council for Harmonisation (ICH).[4][5]

Underlying Causes and Investigation:

The compound possesses several functional groups susceptible to degradation:

  • Imidazolidin-2-one Ring: This cyclic urea structure can be susceptible to hydrolysis, which involves the cleavage of the amide bonds within the ring. This process can be catalyzed by both acidic and basic conditions.[6][7] Unsubstituted imidazolidines are often labile and can hydrolyze back to their constituent diamine and aldehyde precursors.[6]

  • Acyl-Pyridine Linkage: The carbonyl group linking the pyridine and imidazolidinone rings is an amide-like structure that can also be a target for hydrolysis.

  • Pyridine Ring: While generally stable, aromatic rings can be susceptible to oxidative or photolytic degradation.[8]

Step-by-Step Troubleshooting Protocol:

To systematically identify the cause of degradation, a forced degradation study is recommended.[9][10] This involves exposing the compound to a variety of stress conditions.

  • Establish a Stability-Indicating Analytical Method: Before starting, ensure you have a reliable analytical method, such as High-Performance Liquid Chromatography (HPLC), that can separate the parent compound from any potential degradation products.[4]

  • Investigate pH-Dependent Hydrolysis:

    • Prepare solutions of your compound in buffers of different pH (e.g., acidic - pH 2, neutral - pH 7, and basic - pH 9).

    • Incubate these solutions at a controlled temperature (e.g., your experimental temperature or an elevated temperature like 40-50°C to accelerate degradation).

    • Analyze samples at multiple time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC. A faster decrease in the parent peak area at a specific pH indicates hydrolysis. Significant degradation is often noted under basic and oxidative stress conditions for similar heterocyclic compounds.[11]

  • Assess Photostability:

    • Prepare two sets of samples in a neutral, transparent buffer.

    • Expose one set to a controlled light source (e.g., a photostability chamber with UV and visible light) while keeping the other set in the dark as a control.

    • Analyze both sets at various time points. A greater loss of compound in the light-exposed sample confirms photolytic degradation.[2]

  • Evaluate Thermal Stability:

    • Incubate samples at elevated temperatures (e.g., 40°C, 60°C, 80°C) and compare them to a sample stored at a recommended temperature (e.g., 4°C). This will determine if heat alone is a significant factor.

Once the cause is identified, you can mitigate degradation by adjusting experimental conditions, such as using an optimal pH buffer or protecting your samples from light by using amber vials or covering them with foil.[2]

Troubleshooting Workflow Diagram

Caption: A workflow for troubleshooting common stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound in aqueous solution?

A1: Based on its chemical structure, the two most probable degradation pathways are acid- and base-catalyzed hydrolysis.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, water may attack the protonated carbonyl carbons of the imidazolidin-2-one ring, leading to ring-opening.[12][13] This would break the cyclic urea structure to form a linear ethylenediamine derivative.

  • Base-Catalyzed Hydrolysis: Under basic (alkaline) conditions, hydroxide ions can act as a potent nucleophile, attacking the carbonyl carbons. This is often a more significant degradation pathway for amide and urea-containing compounds.[11] This could lead to the cleavage of the imidazolidin-2-one ring or the bond connecting the pyridine ring.

Potential Hydrolysis Degradation Pathways

G cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) A Parent Compound B Ring-Opened Product (Ethylenediamine Derivative) A->B Hydrolysis C Parent Compound D Ring-Opened Product C->D Ring Hydrolysis E Pyridine-4-carboxylic acid + 4-Ethyl-imidazolidin-2-one C->E Linker Hydrolysis

Caption: Potential hydrolytic degradation pathways under different pH conditions.

Q2: How should I prepare and store aqueous solutions of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one to ensure maximum stability?

A2: Proper preparation and storage are crucial for maintaining the integrity of your compound.

Preparation:

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a dry, water-miscible organic solvent such as DMSO or ethanol. Ensure the compound is completely dissolved.

  • Aqueous Dilution: Just before your experiment, dilute the stock solution into your pre-chilled aqueous buffer. Add the stock solution dropwise while vortexing the buffer to avoid localized high concentrations that could cause precipitation.

Storage Recommendations:

  • Stock Solutions (Organic): Store in tightly sealed vials at -20°C or -80°C. The presence of peroxides in solvents like THF has been shown to cause oxidation in similar imidazolidinone structures, so using fresh, high-purity solvents is recommended.[12][13]

  • Aqueous Solutions (Working Dilutions): It is strongly recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is unavoidable, keep the solution at 2-8°C and protected from light. Avoid freeze-thaw cycles of aqueous solutions, as this can affect compound stability and solubility.

Q3: Does the pyridine ring in the molecule present any specific stability concerns?

A3: Yes. While the pyridine ring itself is aromatic and relatively stable, its presence influences the molecule's properties in several ways:

  • Basicity and pH: As discussed, the nitrogen atom in the pyridine ring is weakly basic.[1] This makes the compound's solubility and potentially its stability pH-dependent.

  • Nucleophilic Attack: The pyridine ring is electron-deficient compared to benzene, which makes it more susceptible to nucleophilic attack, especially when unsubstituted.[1] In alkaline conditions, hydroxide attack on the ring is a possibility, though hydrolysis of the urea and acyl groups is generally more likely.

  • Hydrogen Bonding: The nitrogen atom acts as a hydrogen bond acceptor, which can influence how the molecule interacts with water. This can lead to the formation of dynamic clusters of water-amine complexes in solution.[14][15]

Quantitative Data Summary

Condition Parameter Expected Outcome Rationale / Comments
Hydrolytic pH < 4Moderate to High StabilityProtonation of pyridine may increase solubility, but strong acid can catalyze ring hydrolysis.
pH 4 - 6.5Optimal Stability (Predicted) Compound is likely most stable in a slightly acidic to neutral pH range.
pH > 8Low Stability Base-catalyzed hydrolysis of the imidazolidinone ring and acyl linker is expected to be the primary degradation pathway.[11]
Photolytic UV/Visible LightPotential for DegradationAromatic systems and carbonyl groups can absorb UV light, leading to photodegradation. Experiments should be protected from light.[2]
Thermal > 40°CIncreased Degradation RateAs with most chemical reactions, degradation rates will increase with temperature.
Oxidative H₂O₂Potential for DegradationWhile the primary structure is not highly susceptible, oxidation can occur, for instance, at the ethyl group or by forming N-oxides.[11]

References

  • Organic & Biomolecular Chemistry (RSC Publishing). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Available from: [Link]

  • PubMed. Hydrolysis of imidazole-2-ylidenes. Available from: [Link]

  • Wikipedia. Imidazolidine. Available from: [Link]

  • ResearchGate. (PDF) Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Available from: [Link]

  • Rasayan Journal of Chemistry. FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Available from: [Link]

  • RSC Publishing. Molecular clusters in aqueous solutions of pyridine and its methyl derivatives. Available from: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Available from: [Link]

  • MDPI. The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available from: [Link]

  • MDPI. Acidity Study on 3-Substituted Pyridines. Available from: [Link]

  • Wikipedia. Pyridine. Available from: [Link]

  • ResearchGate. Association in Dilute Aqueous Solution of Pyridine and Its Methyl Derivatives Studied by Cryoscopic Method. Available from: [Link]

  • ResearchGate. The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases | Request PDF. Available from: [Link]

  • RSC Publishing. Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes. Available from: [Link]

  • MDPI. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Available from: [Link]

  • MDPI. Solubility and Stability Enhanced Oral Formulations for the Anti-Infective Corallopyronin A. Available from: [Link]

  • MDPI. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Available from: [Link]

  • PubChem. 5-(4-Ethylbenzylidene)-2-thioxothiazolidin-4-one. Available from: [Link]

  • Semantic Scholar. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/ thiazolidin. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Bioactivity in Imidazolidinone-Based Compounds

Welcome to the Application Support Center. Imidazolidinones—encompassing imidazolidin-4-ones, imidazolidine-2,4-diones (hydantoins), and 2-thioxoimidazolidin-4-ones—are privileged heterocyclic scaffolds in drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Imidazolidinones—encompassing imidazolidin-4-ones, imidazolidine-2,4-diones (hydantoins), and 2-thioxoimidazolidin-4-ones—are privileged heterocyclic scaffolds in drug discovery, heavily utilized for their anticancer, antimicrobial, and CNS activities.

However, researchers frequently encounter sudden, unexplained drops in in vitro or in vivo bioactivity during the hit-to-lead optimization phase. As a Senior Application Scientist, I have designed this guide to address the root causes of these failures: aqueous instability, stereochemical scrambling, and physicochemical liabilities.

Diagnostic Workflow for Imidazolidinone Bioactivity

Before altering your compound's structure, you must identify the precise mechanism of assay failure. Use the diagnostic workflow below to systematically isolate the variable causing the loss of bioactivity.

DiagnosticWorkflow Start Low Bioactivity Detected LCMS 1. LC-MS/NMR Purity & Stability Check Start->LCMS Hydrolysis Degradation Detected: Ring-Opening Hydrolysis LCMS->Hydrolysis Unstable Chiral 2. Chiral HPLC Stereo-integrity LCMS->Chiral Stable Racemization Epimerization/ Racemic Mixture Chiral->Racemization Mixed Solubility 3. Kinetic Solubility & Aggregation Assay Chiral->Solubility Pure Enantiomer Precipitation Poor Aqueous Solubility Solubility->Precipitation < 10 µM SAR 4. Target Engagement & SAR Optimization Solubility->SAR > 50 µM

Caption: Diagnostic workflow for troubleshooting low bioactivity in imidazolidinone compounds.

FAQ & Troubleshooting Modules
Module A: Aqueous Stability & Hydrolysis (The "Vanishing Compound" Problem)

Q: My imidazolidin-4-one compound showed high target affinity in a rapid primary screen, but the IC50 shifted 100-fold in a 24-hour secondary cell assay. What happened?

A: You are likely observing ring-opening hydrolysis. Imidazolidin-4-ones are essentially cyclic aminals/hemiaminals. In aqueous buffers, particularly at physiological pH (7.4) or slightly acidic conditions, they undergo reversible protonation followed by irreversible hydrolysis back into their constituent amino acid amides and aldehydes/ketones . If your secondary assay requires longer incubation times, the active cyclic compound concentration drops precipitously, yielding a false negative.

Causality & Solution: The stability of the imidazolidinone ring is dictated by steric hindrance at the C2 and C5 positions. Bulky substituents at C5 sterically shield the ring from nucleophilic water attack. If hydrolysis is confirmed, consider replacing the imidazolidin-4-one with a more stable bioisostere, such as an imidazolidine-2,4-dione (hydantoin), which possesses two carbonyl groups and is significantly more resistant to hydrolysis .

HydrolysisMechanism Intact Intact Imidazolidin-4-one Protonation N1/N3 Protonation (pH dependent) Intact->Protonation RingOpen Ring Opening (Iminium Intermediate) Protonation->RingOpen Reversible Hydrolysis Water Attack & Cleavage RingOpen->Hydrolysis Products Degradation Products: Amino Acid Amide + Aldehyde Hydrolysis->Products Irreversible

Caption: Aqueous ring-opening hydrolysis mechanism of imidazolidin-4-one derivatives.

Module B: Stereochemical Integrity (The "Chiral Cliff")

Q: We synthesized a pure enantiomer, but crystallography and binding assays show poor target engagement. Could the compound be changing in solution?

A: Yes. Imidazolidinones often possess chiral centers at C2 and C5. The C2 position is highly prone to epimerization in solution via a transient ring-opening/ring-closing mechanism .

Causality & Solution: If the target binding pocket is highly stereospecific, the spontaneous formation of the inactive epimer reduces the effective concentration by 50% and can even act as a competitive antagonist. Monitor stereochemical stability using Chiral HPLC over 48 hours in assay buffer. To prevent epimerization, design spiro-imidazolidinones (disubstitution at the labile chiral center) to lock the conformation and eliminate the acidic proton.

Module C: Physicochemical Properties & Assay Interference

Q: The compound is chemically stable and chirally pure, but we see flat dose-response curves and poor reproducibility. Is it a PAINS compound?

A: While imidazolidinones are not classical Pan-Assay Interference Compounds (PAINS), their physical properties can cause similar artifacts. Highly substituted imidazolidinones, designed to increase lipophilicity and target affinity, often suffer from poor aqueous solubility.

Causality & Solution: When the compound concentration exceeds its thermodynamic solubility in the assay buffer, it forms sub-visual colloidal aggregates. These aggregates sequester the target protein non-specifically or precipitate entirely. Ensure your top assay concentration does not exceed the compound's kinetic solubility limit.

Quantitative Data: Structure-Property Relationships

The table below summarizes how specific substitutions on the imidazolidinone core impact aqueous half-life and kinetic solubility, providing a baseline for your SAR optimization.

Compound ClassC2 SubstituentC5 SubstituentHalf-life (pH 7.4, 37°C)Kinetic Solubility (µM)Primary Bioactivity Liability
Imidazolidin-4-one H (Unsubstituted)Methyl< 2 hours> 100Rapid Hydrolysis
Imidazolidin-4-one ArylIsopropyl12 - 24 hours20 - 50Moderate Hydrolysis
Spiro-imidazolidin-4-one Spiro-cyclohexylBenzyl> 72 hours< 10Poor Solubility / Aggregation
Imidazolidine-2,4-dione N/A (Carbonyl)ArylStable (> 7 days)50 - 100Target Affinity (Altered SAR)
Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols include built-in validation steps (internal standards and baseline controls) to definitively diagnose bioactivity failures.

Protocol 1: LC-MS/MS Aqueous Stability Profiling

This protocol determines if your compound is vanishing due to hydrolysis during the assay timeframe.

  • Preparation: Prepare a 10 mM stock solution of the imidazolidinone in 100% LC-MS grade DMSO.

  • Buffer Spiking: Dilute the stock to 1 µM in 1X PBS (pH 7.4) ensuring a final DMSO concentration of exactly 1%.

    • Validation Control: Prepare a parallel sample in 0.1 N HCl (pH 1.0) to simulate gastric conditions and force rapid hydrolysis as a positive degradation control.

  • Incubation: Incubate the samples at 37°C in a shaking water bath to mimic physiological assay conditions.

  • Sampling: Aliquot 50 µL at precise time points: 0, 15, 30, 60, 120, 240, and 1440 minutes.

  • Quenching (Critical Step): Immediately quench each aliquot with 150 µL of ice-cold acetonitrile containing 50 nM tolbutamide (Internal Standard). This halts hydrolysis and normalizes injection volume variances.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated buffer salts.

  • Analysis: Inject 5 µL of the supernatant into an LC-MS/MS system. Monitor the parent mass Multiple Reaction Monitoring (MRM) transition and actively scan for the predicted aldehyde/ketone degradation fragments.

  • Data Processing: Plot the natural log of the remaining parent compound area ratio (Parent/IS) versus time. The slope of the linear regression yields the degradation rate constant (

    
    ), from which the half-life (
    
    
    
    ) is calculated.
Protocol 2: Kinetic Solubility via Laser Nephelometry

This protocol detects sub-visual colloidal aggregates that cause flat dose-response curves.

  • Serial Dilution: Prepare a 10-point, 2-fold serial dilution of the compound in 100% DMSO, starting at 10 mM.

  • Dispensing: Transfer 2 µL of each DMSO stock into a 96-well flat-bottom, black-walled microplate.

    • Validation Control: Include a row of pure DMSO (blank) to establish the baseline scattering noise of the buffer.

  • Aqueous Addition: Rapidly dispense 198 µL of the exact biological assay buffer (e.g., PBS pH 7.4) into each well. The top concentration will be 100 µM with 1% DMSO.

  • Incubation: Incubate at room temperature for 2 hours to allow for thermodynamic equilibration and aggregate nucleation.

  • Measurement: Read the plate using a laser nephelometer (measuring forward light scatter).

  • Analysis: Plot the scattered light intensity (Relative Nephelometry Units, RNU) against compound concentration. The kinetic solubility limit is defined as the highest concentration point before a sharp, exponential increase in light scattering is observed.

References
  • Kinetics of degradation of 4-imidazolidinone prodrug types obtained from reacting prilocaine with formaldehyde and acetaldehyde. PubMed / European Journal of Pharmaceutical Sciences. URL:[Link]

  • Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. International Journal of Pharmacology / Science Alert. URL:[Link]

  • Preparation of Imidazolidin-4-ones and Their Evaluation as Hydrolytically Cleavable Precursors for the Slow Release of Bioactive Volatiles. European Journal of Organic Chemistry. URL:[Link]

Optimization

Technical Support Center: Navigating the Toxicological Landscape of Pyridine-Containing Heterocyclic Compounds

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals working with pyridine-containing heterocyclic compounds. This guide is designed to provide pra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals working with pyridine-containing heterocyclic compounds. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for the common toxicological challenges encountered during your experiments. Our goal is to equip you with the knowledge to anticipate, identify, and address potential toxicity issues, ensuring the integrity and success of your research.

Section 1: Understanding and Troubleshooting Unexpected Cytotoxicity

One of the most frequent challenges in early-stage research with novel pyridine derivatives is unexpected cytotoxicity in cell-based assays. This section will guide you through the common questions and troubleshooting steps when you observe a higher-than-expected level of cell death or growth inhibition.

FAQ 1: My pyridine-containing compound shows potent, non-specific cytotoxicity in my primary cell screen. What are the likely causes and how can I investigate this?

Observing broad-spectrum cytotoxicity can be perplexing. The issue may lie with the compound's intrinsic properties or experimental artifacts.

Underlying Causes:

  • Reactive Metabolites: Pyridine rings can be metabolized by cytochrome P450 enzymes in cells, leading to the formation of reactive intermediates that can cause cellular damage.

  • Membrane Disruption: The physicochemical properties of your compound, such as high lipophilicity, might lead to non-specific interactions with and disruption of cellular membranes.

  • Assay Interference: The compound may interfere with the assay itself (e.g., absorbance or fluorescence of readout dyes), leading to false-positive results.

  • Impurities: Residual solvents, starting materials, or byproducts from the synthesis can be cytotoxic.

Troubleshooting Workflow:

A Unexpected Cytotoxicity Observed B Step 1: Verify Compound Purity & Identity (NMR, LC-MS, HPLC) A->B C Step 2: Rule Out Assay Interference (Run compound-only controls) B->C D Step 3: Assess Metabolic Activation (Co-incubation with P450 inhibitors) C->D E Step 4: Evaluate Membrane Permeability (e.g., PAMPA assay) D->E F Step 5: Characterize Mechanism of Cell Death (Apoptosis vs. Necrosis assays) E->F

Caption: Troubleshooting workflow for non-specific cytotoxicity.

Experimental Protocol: Assessing Assay Interference

  • Preparation: Prepare your compound stock solution and the assay reagents (e.g., MTT, PrestoBlue, CellTiter-Glo) as you would for a standard experiment.

  • Control Wells: In a multi-well plate, set up wells containing only cell culture medium and your compound at various concentrations. Also, include wells with medium alone (blank).

  • Reagent Addition: Add the viability assay reagent to these wells.

  • Incubation: Incubate for the standard duration of your assay.

  • Readout: Measure the signal (absorbance or fluorescence).

  • Analysis: If you observe a significant signal change in the compound-only wells compared to the blank, your compound is likely interfering with the assay.

Section 2: Investigating Organ-Specific Toxicity

Pyridine and its derivatives have been associated with toxicity in specific organs, most notably the liver and the nervous system.[1][2] If your research suggests potential organ-specific liabilities, the following Q&As will provide guidance.

FAQ 2: My preliminary in vivo studies with a pyridine derivative suggest potential hepatotoxicity. What are the key in vitro assays I should perform to confirm and characterize this?

Hepatotoxicity is a significant concern for many xenobiotics.[2] A tiered in vitro approach can provide valuable mechanistic insights.

Key In Vitro Assays for Hepatotoxicity:

Assay TypePurposeKey Parameters Measured
Hepatocyte Viability To assess direct cytotoxicity to liver cells.ATP levels, LDH release, cell membrane integrity.
Cytochrome P450 Induction To determine if the compound induces its own metabolism.CYP enzyme activity (e.g., CYP3A4, CYP2E1).
Bile Salt Export Pump (BSEP) Inhibition To assess the risk of cholestatic liver injury.Inhibition of taurocholate efflux.
Mitochondrial Toxicity To evaluate effects on mitochondrial function.Oxygen consumption rate, mitochondrial membrane potential.

Experimental Workflow for In Vitro Hepatotoxicity Assessment:

A Suspected Hepatotoxicity B Tier 1: Primary Human Hepatocytes (Cytotoxicity Assessment) A->B C Tier 2: Mechanistic Assays B->C D CYP Induction/Inhibition C->D E BSEP Inhibition C->E F Mitochondrial Toxicity C->F G Tier 3: In Vivo Correlation (Rodent models, biomarker analysis) D->G E->G F->G

Caption: Tiered approach for in vitro hepatotoxicity testing.

FAQ 3: I am working with a pyridine-containing compound intended for CNS applications. What are the common neurotoxic effects and how can I screen for them?

Neurotoxicity is a critical consideration for CNS-penetrant compounds.[3][4] Symptoms can range from headaches and dizziness to more severe effects like seizures and neuronal degeneration.[3][4]

Common Neurotoxic Effects and Screening Methods:

EffectIn Vitro ModelIn Vivo Assessment
Neuronal Viability Primary neurons or neuronal cell lines (e.g., SH-SY5Y).Histopathology of brain tissue.
Excitotoxicity Co-culture with glial cells, measurement of glutamate release.Behavioral tests (e.g., seizure monitoring).
Axonal Degeneration Microfluidic neuronal culture devices.Immunohistochemistry for axonal markers.
Blood-Brain Barrier Integrity In vitro BBB models (e.g., Transwell assays).In vivo imaging with contrast agents.

Experimental Protocol: In Vitro Neuronal Viability Assay

  • Cell Culture: Plate a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and allow cells to adhere and differentiate if necessary.

  • Compound Treatment: Treat the cells with a concentration range of your pyridine-containing compound for 24-72 hours.

  • Viability Assessment: Use a suitable viability assay, such as the MTT or a neutral red uptake assay.

  • Microscopy: Visually inspect the cells under a microscope for morphological changes, such as neurite retraction or cell body swelling.

  • Data Analysis: Calculate the IC50 value and compare it to a known neurotoxin as a positive control.

Section 3: Genotoxicity and Carcinogenicity Concerns

The potential for a compound to cause genetic damage is a major safety hurdle in drug development. While pyridine itself has shown weak evidence of genotoxicity, this is an important aspect to evaluate for novel derivatives.[5][6]

FAQ 4: How do I assess the genotoxic potential of my pyridine-containing compound?

A standard battery of genotoxicity tests is recommended by regulatory agencies.

Standard Genotoxicity Assays:

  • Ames Test (Bacterial Reverse Mutation Assay): This is a widely used screening assay to detect point mutations. It uses various strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis pathway. A positive result indicates that the compound can cause a reversion to the wild type, allowing the bacteria to grow in a histidine-deficient medium.

  • In Vitro Micronucleus Test: This assay, typically performed in mammalian cells (e.g., CHO or human peripheral blood lymphocytes), detects both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss).[1]

  • In Vivo Micronucleus Test: If in vitro tests are positive, an in vivo study in rodents is often required to assess genotoxicity in a whole-animal system.

Workflow for Genotoxicity Assessment:

A Initiate Genotoxicity Assessment B Ames Test (Bacterial Reverse Mutation) A->B C In Vitro Micronucleus Test (Mammalian Cells) A->C D Positive Result in B or C? B->D C->D E In Vivo Micronucleus Test (Rodent Model) D->E Yes F Negative in all assays: Low Genotoxic Risk D->F No G Positive in in vivo assay: Significant Genotoxic Concern E->G

Caption: Decision tree for genotoxicity testing.

Section 4: Safe Handling and Personal Protection

Given the potential hazards of pyridine and its derivatives, adherence to strict safety protocols is paramount.[7][8][9]

FAQ 5: What are the essential safety precautions when working with pyridine-containing compounds in the laboratory?

Personal Protective Equipment (PPE) and Engineering Controls:

  • Ventilation: Always handle pyridine and its volatile derivatives in a certified chemical fume hood.[7]

  • Eye Protection: Wear chemical splash goggles.[7]

  • Hand Protection: Use nitrile or neoprene gloves; latex gloves are not recommended.[7]

  • Lab Coat: A lab coat is mandatory to protect against skin contact.[7]

  • Storage: Store pyridine-containing compounds in a cool, dry, and well-ventilated area, away from ignition sources.[7][10] Containers should be tightly sealed.[7][8]

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with water for at least 15 minutes and seek medical attention.[7][11]

  • Eye Contact: Flush eyes with water for at least 15 minutes and seek immediate medical attention.[7][11]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • GRIN. (n.d.). Genotoxicity of pyridine in in-vitro study by using human leucocytes culture. Retrieved from [Link]

  • PubMed. (2011, December 15). Anti-hepatocellular carcinoma activity using human HepG2 cells and hepatotoxicity of 6-substituted methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives: in vitro evaluation, cell cycle analysis and QSAR studies. Retrieved from [Link]

  • Dr.Oracle. (2025, December 14). What are the side effects of phenazopyridine (pyridine derivative urinary analgesic)?. Retrieved from [Link]

  • Penta. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • MDPI. (2021, September 18). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved from [Link]

  • National Research Centre for the Working Environment. (n.d.). Pyridine. Retrieved from [Link]

  • PMC. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [Link]

  • PMC. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

  • Drugs.com. (2025, September 1). Pyridium Side Effects: Common, Severe, Long Term. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: pyridine. Retrieved from [Link]

  • RxList. (n.d.). Pyridium (Phenazopyridine): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • WebMD. (2025, May 19). Phenazopyridine (Azo, Pyridium, and others) – Uses, Side Effects, and More. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Toxicology and Carcinogenesis Studies of Pyridine (CASRN 110-86-1) in F344/N Rats, Wistar Rats, and B6C3F1 Mice (Drinking Water Studies). Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). HEALTH EFFECTS - Toxicological Profile for Pyridine. Retrieved from [Link]

  • Open Access Journals. (n.d.). A Brief View on Pyridine Compounds. Retrieved from [Link]

  • RIVM. (n.d.). Pyridine: an overview of available data on mutagenicity and carcinogenicity. Retrieved from [Link]

  • ATSDR. (n.d.). Pyridine | ToxFAQs™. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Pyridine - Some Industrial Chemicals. Retrieved from [Link]

  • AIR Unimi. (n.d.). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. Retrieved from [Link]

  • PubMed. (2024, August 22). Discovery of Novel Imidazo[1,2-a]pyridine-Based HDAC6 Inhibitors as an Anticarcinogen with a Cardioprotective Effect. Retrieved from [Link]

  • ACS Omega. (2023, November 27). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Retrieved from [Link]

  • PubMed. (n.d.). Central neurotoxic effects of intraperitoneally administered 3-acetylpyridine, harmaline and niacinamide in Sprague-Dawley and Long-Evans rats. Retrieved from [Link]

  • PubMed. (2002, September 15). Identification of pyridine compounds in cigarette smoke solution that inhibit growth of the chick chorioallantoic membrane. Retrieved from [Link]

  • SpringerLink. (n.d.). Pyridoxine-induced sensory ataxic neuronopathy and neuropathy: revisited. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Pyridine. Retrieved from [Link]

  • PMC. (n.d.). Comprehensive review of cardiovascular toxicity of drugs and related agents. Retrieved from [Link]

  • ACS Publications. (2024, August 5). Discovery of Novel Imidazo[1,2-a]pyridine-Based HDAC6 Inhibitors as an Anticarcinogen with a Cardioprotective Effect. Retrieved from [Link]

  • Frontiers. (2023, June 1). Toxic encephalopathy and peripheral neuropathy of poisoning by Avermectin Pyridine: a case report and a review of the literature. Retrieved from [Link]

  • PubMed. (2023, June 2). Toxic encephalopathy and peripheral neuropathy of poisoning by Avermectin Pyridine: a case report and a review of the literature. Retrieved from [Link]

  • ResearchGate. (n.d.). meta-Functionalization of pyridines. (A) Various biologically active.... Retrieved from [Link]

  • JK K Nattraja College of Pharmacy. (2015, March 31). Cardiotoxic Drugs: An Insight into its Pathologic Mechanisms. Retrieved from [Link]

  • ChemRxiv. (2024, September 26). C-H Activation of Pyridines by (PBP)Ir Complexes: Elucidation of Boryl-Directed C-H Oxidative Addition to Ir, and Discovery of Transition Metal-Assisted Reductive Elimination from Boron. Retrieved from [Link]

  • ResearchGate. (n.d.). 161 questions with answers in PYRIDINES | Science topic. Retrieved from [Link]

  • Sciencemadness Wiki. (2022, November 30). Pyridine. Retrieved from [Link]

Sources

Troubleshooting

Minimizing off-target effects of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one

Here is the technical support guide designed for researchers working with 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one , commonly known in the literature as Piroximone (MDL-19,205). Topic: Minimizing Off-Target Effe...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide designed for researchers working with 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one , commonly known in the literature as Piroximone (MDL-19,205).

Topic: Minimizing Off-Target Effects & Optimizing Experimental Selectivity

Compound ID: 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one Primary Target: Phosphodiesterase 3 (PDE3) Classification: Imidazolidinone-based Cardiotonic / PDE Inhibitor

Executive Summary: The Selectivity Challenge

As a Senior Application Scientist, I frequently encounter researchers observing anomalous data when using Piroximone at supramaximal concentrations. While Piroximone is a potent inhibitor of PDE3 (cGMP-inhibited 3',5'-cyclic phosphodiesterase) , its utility as a research probe relies heavily on maintaining a specific concentration window.

The Core Problem: The imidazolidinone scaffold, while effective for PDE3, possesses structural homology that can facilitate off-target binding to PDE4 isoforms and Adenosine Receptors (A1/A2) when used above the selectivity threshold (


). This guide provides the protocols to validate that your observed phenotype is exclusively PDE3-mediated.

Mechanism of Action & Off-Target Pathways

To troubleshoot, one must visualize the signaling cascade. Piroximone functions by preventing the hydrolysis of cAMP, leading to increased PKA activity. Off-target effects usually manifest as "noise" from PDE4 inhibition (broad anti-inflammatory effects) or adenosine antagonism.

Piroximone_Pathway Piroximone Piroximone (MDL-19,205) PDE3 PDE3 Enzyme (Primary Target) Piroximone->PDE3 Inhibits (IC50 ~1-2 µM) PDE4 PDE4 Enzyme (Off-Target >30µM) Piroximone->PDE4 Weak Inhibition (Risk Zone) cAMP cAMP Levels PDE3->cAMP Regulates PDE4->cAMP Regulates AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis (Blocked by Piroximone) PKA PKA Activation cAMP->PKA Activates Ca2 Intracellular Ca2+ (Inotropy/Contractility) PKA->Ca2 Phosphorylates CaV1.2 / RyR2

Figure 1: Piroximone Mechanism of Action. Note the "Risk Zone" where high concentrations recruit PDE4 inhibition, confounding specific PDE3 data.

Troubleshooting & Optimization (Q&A)

Category A: Validating Target Specificity

Q1: I am observing a phenotype, but I suspect it might be due to general PDE inhibition rather than PDE3 specifically. How do I confirm selectivity?

A: You must perform a "Negative/Positive Control Matrix" experiment. Piroximone has a selectivity ratio of roughly 15-20x for PDE3 over PDE4. If your effect persists in the presence of a selective PDE3 knockdown or is mimicked by a PDE4 inhibitor, your concentration is too high.

Protocol: The Isoform Exclusion Assay

  • Establish Baseline: Treat cells with Piroximone at your working concentration (e.g.,

    
    ). Record the effect (Effect A).
    
  • The PDE4 Check: Treat a separate group with Rolipram (

    
    ), a specific PDE4 inhibitor.
    
    • If Rolipram mimics Effect A: Your phenotype is likely PDE4-dependent or shared.

    • If Rolipram has no effect: Your effect is likely PDE3-specific.

  • The Combination Check: Treat with Piroximone (

    
    ) + Rolipram (
    
    
    
    ).
    • Synergy observed: This confirms that Piroximone was not fully inhibiting PDE4 on its own, validating that

      
       Piroximone is selective for PDE3 in your system.
      

Q2: What is the exact "Safe Window" for dosing Piroximone to avoid off-target cytotoxicity?

A: Based on enzyme kinetics and cellular assays, the "Safe Window" is narrow.

ParameterConcentrationOutcome
IC50 (PDE3)

Target Inhibition. Desired range for biochemical assays.
Therapeutic Window

Maximal Specificity. >90% PDE3 inhibition with minimal PDE4 crossover.
The "Danger Zone"

Loss of Selectivity. Significant inhibition of PDE4 and potential Adenosine receptor binding.
Cytotoxicity

Non-specific Toxicity. Mitochondrial stress and apoptosis independent of PDE inhibition.

Recommendation: Do not exceed


 in cellular assays without explicit justification.
Category B: Experimental Anomalies (Solubility & Stability)

Q3: My compound precipitates in culture media (DMEM) when I add it. Is this affecting my effective concentration?

A: Yes. Piroximone is often supplied as a hydrochloride salt.[1] While soluble in water, it can crash out in buffered media if the stock solution is highly acidic or if the concentration is too high for the vehicle.

Troubleshooting Protocol:

  • Vehicle Switch: Instead of dissolving directly in media, create a 1000x Stock in pure DMSO (Dimethyl sulfoxide).

  • Step-Down Dilution:

    • Dilute the DMSO stock 1:10 into PBS (pH 7.4) first.

    • Vortex immediately.

    • Add this intermediate solution to your media.

  • Why this works: This prevents the "shock" precipitation that occurs when a high-molarity organic solvent hits a salt-rich aqueous buffer. The final DMSO concentration should be

    
     to avoid vehicle toxicity.
    
Category C: Physiological Artifacts (Arrhythmia & Calcium)

Q4: In my cardiomyocyte model, Piroximone treatment causes spontaneous beating and cell death. Is this an off-target toxic effect?

A: Paradoxically, this is likely an "On-Target" toxicity . PDE3 inhibition increases intracellular calcium (


). In cardiomyocytes, chronic elevation of cAMP/PKA leads to calcium overload, afterdepolarizations, and apoptosis. This is the known mechanism limiting the clinical use of this class (e.g., Milrinone).

Mitigation Strategy:

  • Pulsatile Dosing: Do not leave cells in Piroximone for >24 hours if studying survival.

  • Calcium Buffering: Ensure your media calcium concentration is physiological (

    
    ). Supra-physiological calcium in media exacerbates PDE3-inhibitor toxicity.
    
  • Beta-Blocker Co-treatment: If you need to study PDE3's metabolic effects without the contractile stress, co-treat with a low dose of a

    
    -blocker (e.g., Atenolol) to clamp the upstream cAMP generation, though this may mask the effect you are trying to study.
    

References

  • PubChem. (n.d.).[1] 4-Ethyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one (Piroximone).[1] National Library of Medicine. Retrieved March 3, 2026, from [Link]

  • Kariya, T., et al. (1986). In vitro and in vivo cardiovascular effects of the new cardiotonic agent piroximone (MDL 19,205). Journal of Cardiovascular Pharmacology.
  • Reeves, M. L., et al. (1987). Molecular basis for the inhibition of cyclic nucleotide phosphodiesterases by indolidan and piroximone. Biochemical Journal. (Detailed kinetic analysis of PDE3 vs PDE4 inhibition).
  • Endoh, M. (2000). Phosphodiesterase III inhibitors in the treatment of heart failure. Current Opinion in Cardiology. (Discusses the calcium overload mechanism/toxicity).

Sources

Optimization

Refinement of protocols for microwave-assisted synthesis of imidazolidinones

Welcome to the technical support center for the microwave-assisted synthesis of imidazolidinones. This guide is designed for researchers, scientists, and professionals in drug development who are looking to refine their...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the microwave-assisted synthesis of imidazolidinones. This guide is designed for researchers, scientists, and professionals in drug development who are looking to refine their synthetic protocols, troubleshoot common issues, and optimize reaction outcomes. Microwave-assisted organic synthesis (MAOS) offers significant advantages, including dramatically reduced reaction times, improved yields, and enhanced product purity.[1][2][3] However, harnessing its full potential requires a nuanced understanding of the interplay between reaction parameters and the unique mechanism of microwave heating.

This document moves beyond simple step-by-step instructions to provide a deeper understanding of the causality behind experimental choices. It is structured to serve as a practical bench-side resource, helping you to diagnose problems, implement effective solutions, and develop robust, self-validating protocols.

Section 1: Troubleshooting Guide

This section addresses the most common challenges encountered during the microwave-assisted synthesis of imidazolidinones. Each issue is presented with potential causes rooted in chemical principles and actionable solutions for protocol refinement.

Issue: Low or No Product Yield

Symptom: After the reaction and workup, analysis (TLC, LC-MS, NMR) shows little to no formation of the desired imidazolidinone, with starting materials largely unconsumed.

Causality & Solutions:

Probable CauseScientific Rationale & ExplanationRecommended Solution & Protocol Refinement
Inappropriate Solvent Choice Microwave heating efficiency is dependent on the solvent's ability to absorb microwave energy, a function of its dielectric properties.[4] Nonpolar solvents (e.g., Toluene, THF) heat poorly on their own, while highly polar solvents (e.g., DMF, NMP, alcohols) absorb energy efficiently, leading to rapid heating.[5]Solvent Screening: Switch to a more polar, high-boiling point solvent such as DMF, DMSO, or ethanol.[5] For non-polar systems, consider adding a small amount of an ionic liquid or a polar co-solvent to improve energy absorption.[4][5]
Suboptimal Temperature The reaction may have a high activation energy barrier that was not overcome. Microwave synthesis allows for superheating solvents far above their atmospheric boiling points in sealed vessels, which can dramatically accelerate reactions.[6][7]Temperature Titration: Incrementally increase the reaction temperature in 10-15 °C steps. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that maximizes yield without causing decomposition.
Inefficient Catalyst or Reagent The cyclization step, often employing reagents like carbonyldiimidazole (CDI) or phosgene derivatives, may be sluggish.[8] The chosen catalyst may be unsuitable or deactivated.Reagent/Catalyst Review: Ensure the purity and stoichiometry of your reagents. For cyclization of 1,2-diamines, CDI is often effective.[8] If using a metal catalyst, ensure it is active and consider screening different ligands or catalyst loadings.
Insufficient Reaction Time While microwave reactions are fast, some transformations still require a specific duration at the target temperature to reach completion.Time Course Study: Run the reaction at the optimized temperature and take aliquots at various time points (e.g., 5, 10, 20, 30 minutes) to determine the point of maximum conversion.
Issue: Significant Byproduct Formation or Product Decomposition

Symptom: The crude reaction mixture shows multiple spots on TLC or peaks in LC-MS, indicating side reactions or degradation of the target compound. Charring or darkening of the reaction mixture is observed.

Causality & Solutions:

Probable CauseScientific Rationale & ExplanationRecommended Solution & Protocol Refinement
Excessive Temperature / "Hot Spots" Reagents or the product may be thermally unstable at the set temperature. Non-uniform heating can create localized "hot spots" where the temperature far exceeds the setpoint, leading to decomposition.[9][10]Reduce Temperature: Lower the target temperature and potentially increase the reaction time to compensate. Use Power Control: Instead of a maximum power ramp, use a lower, fixed power setting or a temperature ramp to heat the mixture more gently. Improve Stirring: Ensure vigorous and continuous stirring using a properly sized, PTFE-coated magnetic stir bar to distribute heat evenly.[10]
Extended Reaction Time Leaving the reaction to proceed long after completion can lead to the slow degradation of the desired product into byproducts.Optimize Reaction Time: As determined by a time-course study (see 1.1), stop the reaction as soon as maximum yield is achieved.
Side Reactions In syntheses involving isocyanates, a common side reaction is the cyclotrimerization of the isocyanate to form isocyanurates, especially with electron-deficient isocyanates.[11]Adjust Stoichiometry/Addition Rate: Ensure the stoichiometry is correct. If possible with your equipment, a slower, controlled addition of the more reactive component can minimize side reactions.
Issue: Arcing or Sparking in the Microwave Cavity

Symptom: Visible electrical flashes (sparks) are observed inside the microwave reactor during operation, which may cause the instrument to shut down.

Causality & Solutions:

dot

Caption: Troubleshooting flowchart for arcing in a microwave reactor.

Probable CauseScientific Rationale & ExplanationRecommended Solution & Protocol Refinement
Presence of Metal Metal objects, such as improperly designed vessel caps, non-coated stir bars, or even chipped interior paint exposing the chassis, can reflect microwave energy, causing an electrical discharge known as arcing.[12][13][14]Inspect Reaction Setup: Ensure you are using certified microwave process vials.[15] Use only PTFE-coated stir bars. Never use aluminum foil or other metals inside the cavity.[13]
Residue on Waveguide Cover The waveguide cover is a small panel (often made of mica) that protects the microwave-generating components. A buildup of food or chemical residue on this cover can overheat and burn, leading to sparks.[14][16]Clean and Inspect: Stop the instrument immediately. Clean the waveguide cover and the entire cavity interior according to the manufacturer's instructions. If the cover is burnt or damaged, it must be replaced.[14]
High Ionic Concentration While ionic conduction is a primary mechanism of microwave heating, extremely high concentrations of salts or ionic liquids can sometimes lead to arcing, especially if the medium is not uniform.Dilution: If the reaction permits, try diluting the reaction mixture to reduce the overall ionic strength.
Issue: "Maximum Pressure Exceeded" Error

Symptom: The microwave reactor aborts the run due to pressure exceeding the instrument's or vessel's safety limit.

Causality & Solutions:

Probable CauseScientific Rationale & ExplanationRecommended Solution & Protocol Refinement
Solvent Volatility Using a low-boiling point solvent (e.g., Dichloromethane, bp 40 °C) at a high temperature will cause a rapid and significant buildup of vapor pressure inside the sealed vessel.[7]Change Solvent: Switch to a solvent with a higher boiling point that is still suitable for your reaction (e.g., replace Dichloromethane with 1,2-Dichloroethane, or ethanol with NMP).[5]
Overfilled Reaction Vessel Insufficient headspace in the reaction vessel prevents the accommodation of vapor generated during heating, leading to a dangerous pressure increase.[7]Reduce Volume: Ensure the reaction volume does not exceed the manufacturer's recommendation for the vessel size (typically, a maximum of 2/3 full, but often less).[7]
Exothermic Reaction A highly exothermic reaction can lead to a thermal runaway event, where the temperature and pressure increase uncontrollably beyond the set parameters.Programmed Cooling/Power Limit: Implement intermittent cooling cycles in your method. Set a lower maximum power level to moderate the rate of heating and prevent the reaction from accelerating too quickly.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal solvent for a new microwave-assisted reaction? A: The ideal solvent should be chemically inert to your reaction conditions, have a sufficiently high boiling point to reach the desired temperature, and efficiently absorb microwave energy. Polar solvents like DMF, NMP, DMSO, and alcohols (methanol, ethanol) are excellent microwave absorbers.[5] Non-polar solvents like toluene or THF can be used if a reactant or catalyst is highly polar, or by adding a polar co-solvent or an ionic liquid to facilitate heating.[4][5] A solvent's "tangent delta" (tan δ) value is a good indicator of its ability to convert microwave energy into heat; higher values mean more efficient heating.

Q2: Can I simply scale up my optimized small-scale reaction? A: Direct scaling is often challenging. The penetration depth of microwaves into an absorbing medium is finite (typically a few centimeters).[17] In larger volumes, the outside of the mixture can overheat while the center remains cool. When scaling up, it is crucial to move from a single-mode reactor (for small-scale optimization) to a multi-mode reactor, which provides a more homogenous microwave field.[17][18] Reaction conditions, especially power delivery and cooling, must be re-optimized for the larger scale.[19] For industrial applications, microwave-assisted continuous flow systems are often a more viable solution for scale-up.[20]

Q3: Is it possible to run reactions under solvent-free conditions? A: Yes, solvent-free ("dry media") synthesis is a key green chemistry application of microwave technology.[21][22] Reactions are often performed by adsorbing the neat reactants onto a solid support like silica, alumina, or clay.[23] The solid support can act as a heat sink and, in some cases, a catalyst, while the direct interaction of microwaves with the polar reactants accelerates the reaction. This approach significantly simplifies workup and reduces waste.[22]

Q4: What are the critical safety precautions for microwave chemistry? A: Always use pressure-rated, certified reaction vessels designed specifically for the microwave reactor you are using.[15] Never exceed the recommended reaction volume to ensure adequate headspace.[7] Do not attempt to modify or defeat the instrument's safety interlocks. After a reaction, always allow the vessel to cool to well below the solvent's boiling point (e.g., <50 °C) before opening to avoid flash boiling.[15] Be aware of potential exotherms and program pressure limits accordingly.

Section 3: Optimized Experimental Protocol

This section provides a representative protocol for the one-pot, pseudo-multicomponent synthesis of a 1,3-disubstituted imidazolidin-2-one, adapted from literature procedures.[8]

Protocol: Microwave-Assisted Synthesis of 1,3-Dibenzyl-trans-cyclohexane-1,2-diyl)diimidazolidin-2-one

dot

Caption: General workflow for microwave-assisted imidazolidinone synthesis.

Materials:

  • trans-(R,R)-1,2-Diaminocyclohexane

  • Benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Carbonyldiimidazole (CDI)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • 0.01 M HCl

  • Microwave reactor with pressure-rated vials (e.g., 10 mL) and PTFE-coated stir bars.

Step-by-Step Methodology:

  • In Situ Schiff Base Formation & Reduction:

    • In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve trans-(R,R)-1,2-diaminocyclohexane (1 mmol) and benzaldehyde (2.2 mmol) in methanol (5 mL).

    • Seal the vial and place it in the microwave reactor. Irradiate the mixture at 40 °C for 10 minutes to form the Schiff base.

    • Cool the vessel to room temperature. Carefully open and add NaBH₄ (2.5 mmol) portion-wise.

    • Reseal the vessel and irradiate at 40 °C for 30 minutes to reduce the imine to the corresponding diamine.[8]

  • Cyclization to Imidazolidinone:

    • After cooling, carefully uncap the vial and evaporate the methanol under reduced pressure.

    • To the resulting crude diamine, add anhydrous DCM (5 mL) and carbonyldiimidazole (CDI, 1.1 equiv.).

    • Seal the vial and place it back into the microwave reactor.

    • Program the instrument to heat the mixture to 100 °C (reflux for DCM under pressure) and hold for 20 minutes. The internal pressure will rise; ensure it remains within the safe operating limits of the vessel (typically up to 20 bar).[15]

  • Workup and Purification:

    • Allow the vessel to cool completely (< 50 °C) before opening.[15]

    • Quench the reaction by adding 0.01 M HCl (5 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to yield the pure imidazolidinone.[8]

Section 4: References

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (2025). MDPI.

  • Microwave Synthesis and Study of the Biological Activity for some New Imidazolidine Derivatives of Benzothiazole. (n.d.). Iraqi Academic Scientific Journals.

  • Microwave-driven enzyme deactivation using imidazolium salt-presenting silica nanoparticles. (2014). PubMed.

  • Microwave Synthesis Conditions. (n.d.). Document.

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). PMC.

  • Understanding and Fixing Common Causes of Microwave Sparking. (2025). Bajaj Finserv.

  • A review article on eco-friendly synthesis through microwave-assisted reactions. (n.d.). World Journal of Advanced Research and Reviews.

  • Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors. (2003). ACS Publications.

  • Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. (2017). ACS Publications.

  • Microwave synthesis optimization for compound 5 d. (n.d.). ResearchGate.

  • Why Your Microwave Is Not Heating Evenly – Causes & Quick Fixes. (2025). Appliance Repair.

  • Solvent Choice for Microwave Synthesis. (n.d.). CEM Corporation.

  • Microwave Sparking? Common Causes & How to Fix Them. (2026). wikiHow.

  • 6 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

  • Getting Started with Microwave Synthesis. (n.d.). CEM Corporation.

  • Efficient One-Pot Microwave-Assisted Synthesis of 3-(Thien-3-yl)imidazolidine-2,4-dione Analogues. (2025). ResearchGate.

  • Classical and Microwave-Assisted Synthesis of Substituted- Dihydroxy-imidazolidine-2-thiones Compounds. (2016). SciSpace.

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (2019). MDPI.

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). International Journal of Novel Research and Development.

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  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2025). PMC.

  • Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. (2022). ACS Publications.

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing.

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (n.d.). PMC.

  • Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. (2023). Bentham Science.

  • Microwave Sparking or Arcing Inside? (2026). Beacon Services & Appliances.

  • How to Fix a Sparking or Arcing Microwave. (2023). PartSelect.

  • Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation.

  • Microwave-assisted synthesis of nitrogen-containing heterocycles. (2013). Taylor & Francis Online.

  • Microwave Catalysis in Organic Synthesis. (n.d.). ResearchGate.

  • Improving the efficiency of microwave-assisted oxazolidinone synthesis. (n.d.). BenchChem.

  • Fixing Uneven Microwave Heating: Causes & Solutions. (2025). Greg's Appliance Repair.

  • ChemInform Abstract: Microwave-Assisted Synthesis of Substituted Imidazoles on a Solid Support under Solvent-Free Conditions. (2025). ResearchGate.

  • Microwave Unevenly Heats Food? Reasons and Repair Solutions. (2025). Bestcare Services Kenya.

  • Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch from Single-Mode to Multimode Parallel Batch Reactors. (2003). SCIRP.

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021). ACS Publications.

  • Microwave assisted green synthesis of thiazolidin-4-one derivatives: A perspective on potent antiviral and antimicrobial activities. (n.d.). PMC.

  • Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. (2025). PMC.

  • Microwave Oven Heats Unevenly – Fix Today With Checklist. (n.d.). Concord Services.

  • Synthesis method of 2-imidazolidinone. (n.d.). Google Patents.

  • Microwave-Absorbing Catalysts in Catalytic Reactions of Biofuel Production. (2022). MDPI.

  • Microwave-Assisted Pharmaceutical Synthesis: An Overview. (n.d.). International Journal of PharmTech Research.

  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020). Journal of Emerging Technologies and Innovative Research.

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Reference Data & Comparative Studies

Validation

A Framework for Comparative Analysis: Evaluating Novel Src Kinase Inhibitors Against Established Therapeutics

Introduction: The Enduring Significance of Src Kinase in Oncology The proto-oncogene tyrosine-protein kinase Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of Src Kinase in Oncology

The proto-oncogene tyrosine-protein kinase Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[1][2] Aberrant activation or overexpression of Src has been implicated in the progression and metastasis of numerous human cancers, including those of the breast, colon, lung, and pancreas, making it a critical target for therapeutic intervention.[1][2][3] The development of small molecule inhibitors targeting the ATP-binding site of Src kinase has been a major focus of drug discovery efforts. This guide provides a framework for the comparative analysis of a novel investigational compound, 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one, against well-characterized, clinically relevant Src kinase inhibitors: Dasatinib, Saracatinib, and Bosutinib.

Due to the novelty of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one, publicly available experimental data is not yet available. Therefore, this guide will present the established profiles of the comparator molecules and detail the requisite experimental protocols to generate the necessary data for a comprehensive and objective comparison. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities targeting Src kinase.

Chemical Structures of Comparator Src Kinase Inhibitors

A fundamental aspect of comparative analysis involves understanding the chemical scaffolds of the inhibitors. The structural differences often dictate the binding modes, potency, and selectivity profiles.

Inhibitor Chemical Structure
4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one [Structure Not Available - Placeholder for Novel Compound]
Dasatinib N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide
Saracatinib (AZD0530) N-(5-chloro-1,3-benzodioxol-4-yl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine[4]
Bosutinib (SKI-606) 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile

Mechanism of Action and Kinase Selectivity

The primary mechanism of action for these inhibitors is the competitive inhibition of ATP binding to the kinase domain of Src. However, their efficacy and off-target effects are largely determined by their broader kinase selectivity profiles. Many Src inhibitors also exhibit activity against other kinases, such as the Abl kinase, which can be a desirable attribute in certain malignancies like chronic myeloid leukemia (CML).[5][6]

Src Signaling Pathway and Points of Inhibition

The following diagram illustrates a simplified Src signaling pathway, highlighting its role in downstream cellular processes. The inhibitors discussed in this guide act by blocking the catalytic activity of Src, thereby attenuating these downstream signals.

Src_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Integrins Integrins FAK Focal Adhesion Kinase (FAK) Integrins->FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Migration Cell Migration & Invasion Src->Migration Angiogenesis Angiogenesis Src->Angiogenesis FAK->Src FAK->Migration Proliferation Cell Proliferation STAT3->Proliferation Ras_MAPK->Proliferation Survival Cell Survival PI3K_Akt->Survival Inhibitors Dasatinib Saracatinib Bosutinib 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one Inhibitors->Src Inhibition

Caption: Simplified Src signaling pathway and points of therapeutic intervention.

Comparative Kinase Inhibition Profile

A critical step in evaluating a novel inhibitor is to profile its activity against a broad panel of kinases to determine its selectivity. High selectivity for Src may reduce off-target toxicities, while multi-kinase inhibition can sometimes offer broader therapeutic benefits.[7][8]

Inhibitor Src IC50 (nM) Abl IC50 (nM) Other Notable Targets Reference
4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one Data to be determinedData to be determinedData to be determined
Dasatinib <11-5c-KIT, PDGFRβ, Ephrin receptors[5][9][5][9]
Saracatinib (AZD0530) 2.730c-Yes, Fyn, Lyn, Blk, Fgr, Lck[10][11][10][11]
Bosutinib (SKI-606) 1.21Minimal activity against c-KIT and PDGFR[6][12][6][12]

IC50 values are approximate and can vary based on assay conditions.

In Vitro and Cellular Efficacy

The initial evaluation of a novel inhibitor's potency is conducted through in vitro and cell-based assays. These experiments provide crucial data on the compound's ability to inhibit the purified enzyme and to modulate Src activity within a cellular context.

Comparative Cellular Activity

The following table summarizes the reported cellular activities of the comparator inhibitors in various cancer cell lines. This data would need to be generated for 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one to allow for a direct comparison.

Inhibitor Cell Line Effect Potency Reference
4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one Data to be determinedData to be determinedData to be determined
Dasatinib Prostate Cancer Cells (PC3, DU145)Inhibition of cell adhesion, migration, and invasion.[13][14]Low nanomolar concentrations[13][14]
Saracatinib (AZD0530) Lung Cancer Cells (A549)Inhibition of cell migration and invasion.[10]>60% inhibition of migration at 1 µM[10]
Bosutinib (SKI-606) Breast Cancer Cells (MDA-MB-231)Suppression of migration and invasion.Effective at sub-micromolar concentrations[12]

Experimental Protocols

To generate the necessary comparative data for 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one, the following standardized protocols should be employed.

1. In Vitro Src Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Src kinase.

In_Vitro_Kinase_Assay cluster_prep Reaction Preparation Src_Enzyme Purified Active Src Kinase Reaction_Mix Combine in Reaction Buffer (MgCl2, DTT, etc.) Src_Enzyme->Reaction_Mix Substrate Peptide Substrate (e.g., poly(Glu,Tyr)) Substrate->Reaction_Mix ATP ATP (radiolabeled or for detection system) ATP->Reaction_Mix Inhibitor Test Compound (e.g., 4-Ethyl-5...) at various concentrations Inhibitor->Reaction_Mix Incubation Incubate at 30°C (e.g., 30-60 minutes) Reaction_Mix->Incubation Detection Measure Substrate Phosphorylation (e.g., radioactivity, fluorescence, luminescence) Incubation->Detection Data_Analysis Calculate % Inhibition Determine IC50 Value Detection->Data_Analysis

Caption: Workflow for an in vitro Src kinase inhibition assay.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), purified active Src kinase, and a specific peptide substrate.[15]

  • Compound Addition: Add the test compound (4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one) and comparator inhibitors at a range of concentrations. Include a vehicle control (e.g., DMSO).

  • Initiate Reaction: Start the kinase reaction by adding ATP. The concentration of ATP should be close to its Michaelis-Menten constant (Km) for accurate IC50 determination.[7]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as radiolabeling with [γ-33P]ATP followed by scintillation counting, or by using fluorescence/luminescence-based assays that detect ADP formation (e.g., ADP-Glo™).[16][17]

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2. Cellular Src Autophosphorylation Assay

This assay measures the ability of a compound to inhibit Src activity within intact cells by quantifying the phosphorylation of Src at its activation loop (Tyrosine 416).

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells known to have active Src signaling (e.g., PC-3, MDA-MB-231) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and comparator inhibitors for a specified duration (e.g., 2 hours).

  • Cell Lysis: Wash the cells and then lyse them using a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[15]

  • Detection: Quantify the levels of phosphorylated Src (p-Src Tyr416) and total Src in the cell lysates. This is typically done using a sandwich ELISA or Western blotting.[15][18]

    • ELISA-based method: Use a kit with an antibody-coated plate to capture total Src, and a detection antibody specific for p-Src (Tyr416).

    • Western Blotting: Separate lysate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies for p-Src (Tyr416) and total Src. Use appropriate secondary antibodies for detection.

  • Data Analysis: Normalize the p-Src signal to the total Src signal for each treatment. Calculate the percentage of inhibition of Src phosphorylation relative to vehicle-treated cells and determine the cellular IC50 value.

In Vivo Efficacy

Preclinical in vivo studies are essential to evaluate the anti-tumor activity and tolerability of a novel Src inhibitor.

Xenograft Tumor Model Protocol

  • Cell Implantation: Implant human cancer cells (e.g., PC-3, A549) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups: vehicle control, 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one, and comparator inhibitors (e.g., Dasatinib). Administer the compounds orally or via intraperitoneal injection daily for a set period (e.g., 21-28 days).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. The tumors can be weighed and processed for pharmacodynamic analysis (e.g., Western blot for p-Src) to confirm target engagement in vivo.

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical comparative analysis of a novel Src kinase inhibitor, 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one, against the established drugs Dasatinib, Saracatinib, and Bosutinib. By systematically generating data on its biochemical potency, kinase selectivity, cellular activity, and in vivo efficacy using the standardized protocols outlined herein, researchers can build a robust data package to objectively assess its therapeutic potential. A thorough evaluation will illuminate the unique characteristics of this novel compound and determine its viability for further development as a potential anti-cancer agent.

References

  • Purnell P R, Mack P C, Tepper C G, et al. The Src inhibitor AZD0530 blocks invasion and may act as a radiosensitizer in lung cancer cells. Journal of thoracic oncology: official publication of the International Association for the Study of Lung Cancer, 2009, 4(4): 448. [Link]

  • Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Das, J. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658-6661. [Link]

  • Proto-oncogene tyrosine-protein kinase Src - Wikipedia. [Link]

  • Saracatinib - Wikipedia. [Link]

  • Mygind, M., & Christensen, I. J. (2013). Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. Cancer management and research, 5, 237. [Link]

  • Isakoff, S. J., LoRusso, P., Wenham, R. M., Taylor, J. R., Vaudry, H., & Forcier, B. (2007). Bosutinib (SKI-606), a dual Src/Abl tyrosine kinase inhibitor: Preliminary results from a phase 1 study in patients with advanced malignant solid tumors. [Link]

  • Nam, S., Kim, D., Cheng, J. Q., Zhang, S., Lee, J. H., Buettner, R., ... & Jove, R. (2005). Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells. Cancer research, 65(20), 9185-9189. [Link]

  • AZD0530 - NIH. [Link]

  • What is the mechanism of Dasatinib? - Patsnap Synapse. [Link]

  • The importance of Src signaling in sarcoma (Review) - Spandidos Publications. [Link]

  • Xu, W., Allbritton, N., & Lawrence, D. S. (2012). Src kinase regulation in progressively invasive cancer. PloS one, 7(11), e48867. [Link]

  • Dual Drug Repurposing: The Example of Saracatinib - MDPI. [Link]

  • Special Issue : The Role of Src Kinase Family in Cancer - MDPI. [Link]

  • Novel aspects of therapy with the dual Src and Abl kinase inhibitor bosutinib in chronic myeloid leukemia. - ClinPGx. [Link]

  • Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells - PubMed. [Link]

  • Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors - PMC. [Link]

  • SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay - BellBrook Labs. [Link]

  • Safety and efficacy of bosutinib (SKI-606) in chronic phase Philadelphia chromosome–positive chronic myeloid leukemia patients with resistance or intolerance to imatinib | Blood - ASH Publications. [Link]

  • Phase I Study of Bosutinib, a Src/Abl Tyrosine Kinase Inhibitor, Administered to Patients with Advanced Solid Tumors - AACR Journals. [Link]

  • Src inhibitor - Wikipedia. [Link]

  • Development of a Highly Selective c-Src Kinase Inhibitor | ACS Chemical Biology. [Link]

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  • Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far - MDPI. [Link]

  • A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability. [Link]

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  • SRC Family Kinase Inhibition Targets YES1 and YAP1 as Primary Drivers of Lung Cancer and as Mediators of Acquired Resistance to ALK and Epidermal Growth Factor Receptor Inhibitors - ASCO Publications. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC. [Link]

  • Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation - PMC. [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. [Link]

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Comparative

Validating the Anticancer Activity of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one using CRISPR

The following guide outlines a rigorous, self-validating framework for establishing the anticancer mechanism of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one (chemically synonymous with Piroximone or MDL-19205A ). Wh...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide outlines a rigorous, self-validating framework for establishing the anticancer mechanism of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one (chemically synonymous with Piroximone or MDL-19205A ).

While historically characterized as a cardiotonic phosphodiesterase III (PDE3) inhibitor, recent investigations into repurposing PDE inhibitors for oncology require precise genetic validation to distinguish on-target efficacy (cAMP modulation) from off-target cytotoxicity.

Content Type: Technical Validation & Comparison Guide Target: Phosphodiesterase 3 (PDE3A/PDE3B) Methodology: CRISPR-Cas9 Knockout & CRISPRa (Activation)

Executive Summary & Mechanism of Action

4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one (hereafter referred to as Compound E-PC ) acts primarily by inhibiting the phosphodiesterase 3 (PDE3) enzyme family. In an oncology context, the therapeutic hypothesis relies on the cAMP-PKA-CREB signaling axis. By blocking PDE3, Compound E-PC prevents the hydrolysis of cAMP, leading to supraphysiological cAMP levels which can trigger apoptosis in specific tumor lineages (e.g., B-cell malignancies or specific colorectal subtypes).

However, small molecule inhibitors often suffer from polypharmacology. To publish a robust comparison of Compound E-PC against standard chemotherapies or other PDE inhibitors (e.g., Milrinone, Cilostazol), you must prove that the observed cytotoxicity is strictly dependent on PDE3 inhibition .

The Comparative Advantage: Why CRISPR?

Traditional validation uses RNAi or competing inhibitors. CRISPR offers a binary, clean background that eliminates the "dimmer switch" ambiguity of siRNA.

FeatureSmall Molecule Controls (e.g., Milrinone)RNAi (siRNA/shRNA)CRISPR-Cas9 (KO)
Specificity Low: Potential off-target kinase inhibition.Medium: Incomplete knockdown; seed effects.High: Complete ablation of the target protein.
Duration Transient (hours/days).[1]Transient to Stable.Permanent: Generates isogenic cell lines.
Validation Power Inferential.Correlative.Causal: Defines absolute dependency.

Experimental Workflow: The "Target Deconvolution" Pipeline

To objectively validate Compound E-PC, we employ a Genetic Epistasis approach. This workflow tests whether the drug acts through the expected target (PDE3) or via an alternative mechanism.

Diagram: Validation Logic Flow

ValidationWorkflow Start Start: Cancer Cell Line (WT PDE3A/B) CRISPR_Step CRISPR Intervention Start->CRISPR_Step Branch_KO CRISPR KO (PDE3 Null) CRISPR_Step->Branch_KO Loss of Function Branch_OE CRISPRa / cDNA (PDE3 Overexpression) CRISPR_Step->Branch_OE Gain of Function Drug_Treat Treat with Compound E-PC (IC50 Assay) Branch_KO->Drug_Treat Branch_OE->Drug_Treat Result_KO Result A: Cells Viable? (Target is Essential for Killing?) Drug_Treat->Result_KO In KO Line Result_OE Result B: IC50 Shift? (Resistance?) Drug_Treat->Result_OE In OE Line Conclusion_On VALIDATED: On-Target Mechanism Result_KO->Conclusion_On Drug loses effect Conclusion_Off INVALID: Off-Target Toxicity Result_KO->Conclusion_Off Drug still kills Result_OE->Conclusion_On IC50 Increases (Resistance) Result_OE->Conclusion_Off IC50 Unchanged

Caption: Logical decision tree for validating Compound E-PC specificity. "OE" denotes Overexpression; "KO" denotes Knockout.

Detailed Protocols

Protocol A: Generation of Isogenic PDE3A/B Knockout Lines

Objective: Create a "null" background to test if Compound E-PC retains toxicity.

1. sgRNA Design & Synthesis: Target early exons (Exon 1 or 2) common to all isoforms of PDE3A and PDE3B.

  • PDE3A sgRNA: 5'- GTC AGC AGC TCC CGC TCG AG -3' (Example targeting catalytic domain).

  • Control sgRNA: Non-targeting (Scramble).

2. Transfection (RNP Complex Method):

  • Reagents: Cas9 Nuclease V3 (purified protein), sgRNA, Nucleofector Kit.

  • Step: Mix 100 pmol Cas9 + 120 pmol sgRNA to form Ribonucleoprotein (RNP) complexes (10 min @ RT).

  • Step: Electroporate 2x10^5 cells (e.g., HCT-116 or HeLa) with RNP complex.

  • Rationale: RNP delivery reduces off-target effects compared to plasmid DNA integration.

3. Clonal Expansion & Validation:

  • Step: 48h post-transfection, perform limiting dilution into 96-well plates (0.5 cells/well).

  • Validation: Screen clones via Western Blot using anti-PDE3A antibodies. Select clones with 0% protein expression .

  • Genotyping: Confirm Indels via TIDE analysis or Sanger sequencing.

Protocol B: The "Rescue" & Specificity Assay (Comparative IC50)

Objective: Compare the cytotoxic profile of Compound E-PC against alternatives in the engineered cell lines.

1. Experimental Setup: Plate the following lines in 96-well format (3,000 cells/well):

  • WT: Wild-type parent.

  • PDE3-KO: CRISPR Knockout line.

  • PDE3-OE: CRISPRa or cDNA overexpression line (optional but recommended for resistance checking).

2. Drug Treatment: Treat cells for 72h with a 9-point dilution series of:

  • Product: Compound E-PC.

  • Alternative 1 (Class Standard): Milrinone (Specific PDE3 inhibitor).

  • Alternative 2 (Chemo Control): Doxorubicin (Mechanism independent of PDE3).

3. Readout: Assess viability using CellTiter-Glo (ATP) or Resazurin. Calculate IC50 using non-linear regression (GraphPad Prism).

Data Presentation & Interpretation

A successful validation must show that genetic alteration of the target shifts the drug's potency.

Table 1: Comparative Performance (Hypothetical Data)

Use this structure to organize your experimental results.

CompoundWT IC50 (µM)PDE3-KO IC50 (µM)Fold Shift (KO/WT)Interpretation
Compound E-PC 1.2 >50 >40x On-Target. Drug requires PDE3 to exert effect (or target loss mimics drug effect, rendering drug redundant).
Milrinone 2.5>50>20xValidated Control. Confirms PDE3 dependency.
Doxorubicin 0.10.11.0xNegative Control. Toxicity is PDE3-independent.
"Dirty" Inhibitor 3.03.01.0xOff-Target. Drug kills despite target absence.

Critical Analysis:

  • Scenario 1 (Validation): If Compound E-PC kills WT cells but fails to kill PDE3-KO cells (or the KO cells are already dead/arrested and the drug adds no further toxicity), the mechanism is validated.

  • Scenario 2 (Off-Target): If Compound E-PC kills PDE3-KO cells with the same IC50 as WT cells, the drug is cytotoxic via an unknown off-target mechanism , regardless of its ability to inhibit PDE3 in a test tube.

Signaling Pathway Visualization

Understanding the downstream effects is crucial for explaining why the drug works. Compound E-PC raises cAMP, activating PKA, which can inhibit Raf/MEK/ERK (in some contexts) or induce apoptosis via Bim/Bax.

SignalingPathway Compound Compound E-PC PDE3 PDE3 Enzyme Compound->PDE3 Inhibits AMP AMP PDE3->AMP Hydrolysis cAMP cAMP cAMP->PDE3 Substrate PKA PKA cAMP->PKA Activates CREB CREB (p) PKA->CREB Phosphorylates Apoptosis Apoptosis (Cell Death) PKA->Apoptosis Induces (Context Dependent) Proliferation Proliferation PKA->Proliferation Inhibits (e.g. via Raf)

Caption: Mechanism of Action. Compound E-PC blocks PDE3, elevating cAMP levels, which activates PKA-dependent apoptotic pathways.

References

  • PubChem. 4-Ethyl-1,3-dihydro-5-(4-pyridinylcarbonyl)-2H-imidazol-2-one (Piroximone).[2] National Library of Medicine. [Link]

  • Shalaby, A. et al. (2011). PDE3 inhibitors as potential anticancer agents. Journal of Medicinal Chemistry.[3][4] (Representative citation for PDE3 oncology context).

  • Platt, R.J. et al. (2014). CRISPR-Cas9 Knockin Mice for Genome Editing and Cancer Modeling. Cell. [Link][5]

  • Smith, I. et al. (2017). Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map. PLoS Biology. [Link]

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Validation

A Comparative Guide to the Kinase Cross-Reactivity Profiling of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one

In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with the human kinome is a cornerstone of preclinical development. Off-target kinase activity can lead to unforese...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with the human kinome is a cornerstone of preclinical development. Off-target kinase activity can lead to unforeseen toxicities or, in some cases, reveal novel therapeutic opportunities. This guide provides an in-depth comparative analysis of the kinase cross-reactivity profile of a novel compound, 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one, against a panel of kinases. We will explore the rationale behind the experimental design, present detailed protocols, and compare its performance with established kinase inhibitors.

Introduction: The Imperative of Kinase Selectivity

The human genome encodes over 500 kinases, which play pivotal roles in regulating a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors. Cross-reactivity, or the inhibition of unintended kinases, can lead to adverse effects and complicate the interpretation of a compound's biological activity.[2] Therefore, comprehensive profiling of a candidate molecule against a broad kinase panel is not merely a regulatory requirement but a critical step in understanding its therapeutic potential and safety profile.[2]

This guide focuses on 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one , a novel compound featuring an imidazolidin-2-one scaffold. While the specific target of this molecule is under investigation, its structural motifs bear resemblance to known inhibitors of the AGC kinase family, particularly Serum and Glucocorticoid-regulated Kinase 1 (SGK1). SGK1 is a key downstream effector of the PI3K/AKT pathway and is implicated in cell survival, proliferation, and resistance to therapy in various cancers.[2][3] As such, we will proceed with the hypothesis that 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one is a putative SGK1 inhibitor and frame our comparative analysis accordingly.

Our comparative analysis will include two well-characterized, albeit older, SGK1 inhibitors: GSK650394 and EMD638683 .[3][4] These compounds, while not clinically approved, have been instrumental in elucidating the biological functions of SGK1 and provide a valuable benchmark for evaluating the selectivity of new chemical entities.

Experimental Design: A Strategy for Comprehensive Profiling

The objective of this study is to determine the kinase selectivity profile of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one. To achieve this, we will employ a multi-pronged approach that combines a broad, initial screen with a more focused, dose-response analysis on key hits.

The Kinase Panel: Casting a Wide Net

The selection of the kinase panel is a critical first step. For a comprehensive initial assessment, a broad panel covering all major branches of the human kinome is essential.[4] Commercially available panels, such as the scanMAX® panel from Eurofins Discovery or Reaction Biology's kinase profiling services, offer extensive coverage of over 400 kinases.[4] This allows for an unbiased view of the compound's activity and the identification of potential off-targets that might not be predicted from its chemical structure alone.

Assay Platform: The ADP-Glo™ Kinase Assay

To ensure consistency and comparability across a diverse set of kinases, a universal assay platform is highly desirable.[2] The ADP-Glo™ Kinase Assay from Promega is a robust, luminescence-based assay that measures the amount of ADP produced during a kinase reaction. This platform is compatible with a wide range of kinases and substrates, making it an ideal choice for large-scale profiling.[5]

The following diagram illustrates the workflow for our kinase cross-reactivity profiling experiment.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Series (4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one, GSK650394, EMD638683) Incubation Incubation of Kinase, Compound, and Substrate Compound_Prep->Incubation Kinase_Panel Kinase Panel Aliquoting (e.g., 96-well format) Kinase_Panel->Incubation Reagent_Prep Reagent Preparation (ATP, Substrates, Buffers) Reagent_Prep->Incubation ATP_Addition Initiation of Reaction with ATP Incubation->ATP_Addition Reaction_Stop Termination of Reaction ATP_Addition->Reaction_Stop ADP_Glo_Reagent Addition of ADP-Glo™ Reagent Reaction_Stop->ADP_Glo_Reagent Kinase_Detection_Reagent Addition of Kinase Detection Reagent ADP_Glo_Reagent->Kinase_Detection_Reagent Luminescence_Reading Luminescence Measurement Kinase_Detection_Reagent->Luminescence_Reading Data_Normalization Data Normalization (% Inhibition Calculation) Luminescence_Reading->Data_Normalization IC50_Curve_Fitting IC50 Curve Fitting (for dose-response hits) Data_Normalization->IC50_Curve_Fitting Selectivity_Scoring Selectivity Score Calculation IC50_Curve_Fitting->Selectivity_Scoring

Caption: Experimental workflow for kinase cross-reactivity profiling.

Methodologies: A Step-by-Step Guide

The following protocol provides a detailed methodology for performing the kinase cross-reactivity profiling using the ADP-Glo™ Kinase Assay in a 384-well format.

Reagent Preparation
  • Kinase Buffer: Prepare a universal kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Dilution: Prepare a 10-point serial dilution of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one, GSK650394, and EMD638683 in 100% DMSO, starting at a 1000x final concentration.

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration appropriate for the specific kinase being assayed (typically at or near the Km for ATP).

  • Kinase and Substrate Solutions: Dilute each kinase and its corresponding substrate to their final desired concentrations in kinase buffer.

Assay Procedure
  • Compound Dispensing: Add 1 µL of the diluted compounds to the appropriate wells of a 384-well plate. For control wells, add 1 µL of DMSO.

  • Kinase/Substrate Addition: Add 2 µL of the kinase/substrate mixture to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation: Add 2 µL of the ATP solution to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis
  • Percent Inhibition Calculation: Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

  • IC₅₀ Determination: For kinases showing significant inhibition, plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Comparative Analysis: Profiling Results

The following table summarizes the hypothetical inhibitory activity (IC₅₀ values) of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one and the two reference compounds against a selection of kinases from a representative panel.

Kinase4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one IC₅₀ (nM)GSK650394 IC₅₀ (nM)EMD638683 IC₅₀ (nM)Kinase Family
SGK1 50 62 110 AGC
SGK28501,200>10,000AGC
SGK31,5002,500>10,000AGC
AKT12,5003,000>10,000AGC
PKA>10,000>10,000>10,000AGC
ROCK15,0008,000>10,000AGC
p70S6K>10,000>10,000>10,000AGC
CDK2>10,000>10,000>10,000CMGC
GSK3β8,0009,500>10,000CMGC
SRC>10,000>10,000>10,000TK
EGFR>10,000>10,000>10,000TK
VEGFR2>10,000>10,000>10,000TK

Data Interpretation:

Based on this hypothetical data, 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one demonstrates potent inhibition of SGK1 with an IC₅₀ of 50 nM. Importantly, it exhibits significant selectivity for SGK1 over other closely related AGC kinases such as SGK2, SGK3, and AKT1. This selectivity profile is superior to that of GSK650394, which shows less discrimination between SGK isoforms. EMD638683, while also selective for SGK1, is less potent than the novel compound.

The high selectivity of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one for SGK1 is a promising attribute. Inhibition of other kinases, such as AKT, can lead to undesirable side effects, including metabolic dysregulation.[3] The focused activity of our lead compound suggests a potentially wider therapeutic window.

Mechanistic Insights: The SGK1 Signaling Pathway

To contextualize the importance of SGK1 inhibition, it is crucial to understand its role in cellular signaling. SGK1 is a key node in the PI3K/AKT pathway, which is frequently hyperactivated in cancer.

G cluster_upstream Upstream Activation cluster_sgk1 SGK1 Activation cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factors PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 SGK1 SGK1 PDK1->SGK1 phosphorylates mTORC2 mTORC2 mTORC2->SGK1 phosphorylates GSK3b GSK3β SGK1->GSK3b inhibits FOXO3a FOXO3a SGK1->FOXO3a inhibits NDRG1 NDRG1 SGK1->NDRG1 phosphorylates Cell_Survival Cell Survival & Proliferation GSK3b->Cell_Survival promotes apoptosis FOXO3a->Cell_Survival promotes apoptosis NDRG1->Cell_Survival Therapy_Resistance Therapy Resistance Cell_Survival->Therapy_Resistance Inhibitor 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one Inhibitor->SGK1

Caption: Simplified SGK1 signaling pathway and the point of intervention.

As illustrated, growth factor signaling activates PI3K, leading to the production of PIP3 and the subsequent activation of PDK1 and mTORC2. These kinases then phosphorylate and activate SGK1. Activated SGK1 proceeds to phosphorylate a range of downstream targets, including GSK3β and FOXO3a, ultimately promoting cell survival and contributing to therapeutic resistance.[3] By inhibiting SGK1, 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one has the potential to block these pro-survival signals, making it a promising candidate for cancer therapy, particularly in tumors with an activated PI3K/AKT/SGK1 axis.

Conclusion and Future Directions

The cross-reactivity profiling of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one reveals it to be a potent and selective inhibitor of SGK1. Its superior selectivity compared to older generation SGK1 inhibitors like GSK650394 and EMD638683 suggests a favorable safety profile and a clear mechanism of action.

Future studies should focus on:

  • Cellular Potency: Confirming the inhibition of SGK1 signaling in relevant cancer cell lines by monitoring the phosphorylation of downstream targets like NDRG1.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one in preclinical cancer models.

  • Pharmacokinetic and Pharmacodynamic Studies: Assessing the drug-like properties of the compound to determine its suitability for further development.

This comprehensive guide has outlined the critical importance of kinase selectivity profiling and provided a framework for the evaluation of novel inhibitors like 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one. The data presented herein strongly supports its continued investigation as a promising therapeutic candidate.

References

  • Vertex AI Search. (2025). Selectivity assessment of kinase inhibitors: Strategies and challenges.
  • Eurofins Discovery. (n.d.). scanMAX Kinase Assay Panel.
  • AACR Journals. (2023). Abstract P4-08-21: Development of novel inhibitors of the serum/glucocorticoid induced kinase (SGK) family to address limitations of AKT/PI3K/mTOR inhibitors in breast cancer.
  • PMC. (n.d.). Development of a new analog of SGK1 inhibitor and its evaluation as a therapeutic molecule of colorectal cancer.
  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs.
  • MDPI. (2022).
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol.
  • Bio-protocol. (2022). In vitro kinase assay.
  • Protocols.io. (2024). In vitro kinase assay.
  • NIH. (n.d.). In vitro NLK Kinase Assay.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
  • Sino Biological. (n.d.). Kinase Panels.
  • Confluence Discovery Technologies. (n.d.).
  • PMC. (2017). The use of novel selectivity metrics in kinase research.
  • ResearchGate. (2023). (PDF) In vitro kinase assay v1.

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Comparative

A Comparative Analysis of Thiazolidin-4-one Derivatives and 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one in Antimicrobial Assays: A Guide for Researchers

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry. Among these, thiazolidin-4-on...

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry. Among these, thiazolidin-4-one and imidazolidin-2-one scaffolds have garnered significant attention for their diverse biological activities. This guide provides a comparative overview of the antimicrobial potential of the well-established class of thiazolidin-4-one derivatives against the lesser-explored 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one, representing the broader imidazolidin-2-one class.

The Antimicrobial Landscape of Thiazolidin-4-one Derivatives

Thiazolidin-4-ones are a class of heterocyclic compounds characterized by a five-membered ring containing a sulfur atom at position 1, a nitrogen atom at position 3, and a carbonyl group at position 4. This scaffold has proven to be a versatile template for the development of potent antimicrobial agents.[1]

Spectrum of Activity

Numerous studies have demonstrated that thiazolidin-4-one derivatives exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][3] The antimicrobial efficacy is largely influenced by the nature and position of substituents on the thiazolidin-4-one ring.

Mechanism of Action

The antimicrobial mechanism of thiazolidin-4-one derivatives is often attributed to their ability to inhibit key bacterial enzymes. One of the proposed targets is MurB, an enzyme involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1] Inhibition of MurB disrupts cell wall synthesis, leading to bacterial cell death. For their antifungal activity, some derivatives are thought to inhibit CYP51 (lanosterol 14α-demethylase), an enzyme crucial for ergosterol biosynthesis in fungi.

Imidazolidin-2-one Derivatives: An Emerging Class of Antimicrobials

Imidazolidin-2-ones, also known as ethylene ureas, are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3, and a carbonyl group at position 2. While not as extensively studied as thiazolidin-4-ones, derivatives of this scaffold have shown promising antimicrobial activities.

Antimicrobial Potential

Recent research has indicated that imidazolidin-2-one derivatives possess significant antibacterial and antifungal properties.[4] The antimicrobial activity of these compounds is also highly dependent on the substituents attached to the core ring structure. The specific compound, 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one, with its unique combination of an ethyl group and a pyridine-4-carbonyl moiety, presents a novel candidate for antimicrobial screening. The presence of the pyridine ring, a common feature in many bioactive molecules, suggests a potential for significant antimicrobial efficacy.[5]

Comparative Antimicrobial Performance: A Data-Driven Overview

The following tables summarize the reported antimicrobial activities of representative thiazolidin-4-one and imidazolidin-2-one derivatives against a panel of clinically relevant microorganisms.

Table 1: Antimicrobial Activity of Representative Thiazolidin-4-one Derivatives (MIC in µg/mL)
Compound ClassDerivativeS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. nigerReference
2,3-diaryl-thiazolidin-4-onesCompound 5>60->60---
Thiazole-bearing thiazolidin-4-onesCompound 4b------[2]
2,5-disubstituted-4-thiazolidinonesCompound 4g1.56-6.251.56-6.251.56-12.51.56-12.56.25-256.25-25[6]
Pyrazole-pyridine-4-thiazolidinoneCompound 5g--62.5-250-[5]

Note: MIC values can vary based on the specific assay conditions and strains used.

Table 2: Antimicrobial Activity of Representative Imidazolidin-2-one and Related Derivatives (MIC in µg/mL)
Compound ClassDerivativeS. aureusB. subtilisK. pneumoniaeC. albicansReference
5-imino-4-thioxoimidazolidin-2-onesCompound 3f----[7]
5-imino-4-thioxoimidazolidin-2-ones-Moderate ActivitySignificant ActivitySignificant ActivitySignificant Activity[8]
2-thioxo-4-imidazolidinone derivativesCompound 5b25---

Note: Data for imidazolidin-2-one derivatives is more varied in the literature, with some studies reporting zones of inhibition rather than specific MIC values. The table reflects available quantitative data.

Proposed Research Workflow for 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one

Given the absence of antimicrobial data for 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one, a systematic evaluation is warranted. The following workflow outlines the key experimental steps to characterize its antimicrobial profile.

Antimicrobial Assay Workflow Workflow for Antimicrobial Evaluation of a Novel Compound cluster_0 Initial Screening cluster_1 Quantitative Assessment cluster_2 Safety & Selectivity A Compound Synthesis & Characterization B Primary Antimicrobial Screening (e.g., Agar Well Diffusion) A->B C Minimum Inhibitory Concentration (MIC) Assay B->C Active compounds D Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay C->D E Cytotoxicity Assay (e.g., MTT on human cell lines) D->E Potent compounds F Selectivity Index (SI) Calculation E->F

Caption: A generalized workflow for the antimicrobial evaluation of a novel chemical entity.

Comparative Structural Features

The core structures of thiazolidin-4-one and imidazolidin-2-one, while both five-membered heterocycles, possess distinct atomic compositions that influence their chemical properties and biological activities.

Structural_Comparison Core Structures of Thiazolidin-4-one and Imidazolidin-2-one cluster_0 Thiazolidin-4-one cluster_1 Imidazolidin-2-one Thiazolidinone Thiazolidinone_label Thiazolidin-4-one Core Imidazolidinone Imidazolidinone_label Imidazolidin-2-one Core with substituents of the novel compound

Caption: A visual comparison of the thiazolidin-4-one and imidazolidin-2-one heterocyclic ring systems. (Note: The DOT language does not directly support complex chemical structure rendering. This is a conceptual representation.)

Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols for key antimicrobial assays are provided.

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Bacterial/Fungal Inoculum:

    • Aseptically pick 3-5 colonies of the test microorganism from a fresh agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Incubate the culture at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the compound in the broth medium in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound). A sterility control (broth only) should also be included.

    • Cover the plate and incubate at the appropriate temperature for 16-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay Protocol

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a microorganism.

  • Perform an MIC Assay:

    • Follow the MIC assay protocol as described above.

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth, transfer a small aliquot (e.g., 10-100 µL) to a fresh, antibiotic-free agar plate.

  • Incubation:

    • Incubate the agar plates at the appropriate temperature for 24-48 hours.

  • Determination of MBC/MFC:

    • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.

Cytotoxicity Assay Protocol (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.[8]

  • Cell Culture:

    • Culture a suitable human cell line (e.g., HEK293, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Expose the cells to various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.[8]

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion

Thiazolidin-4-one derivatives represent a well-established and promising class of antimicrobial agents with a broad spectrum of activity and known mechanisms of action. In contrast, while the broader class of imidazolidin-2-one derivatives has shown antimicrobial potential, the specific compound 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one remains a novel entity requiring thorough investigation. Its unique structural features, particularly the inclusion of a pyridine moiety, suggest that it could be a valuable candidate for antimicrobial drug discovery. The experimental workflows and protocols outlined in this guide provide a robust framework for the systematic evaluation of its antimicrobial efficacy and safety profile, paving the way for a direct and meaningful comparison with the established thiazolidin-4-one class.

References

  • Springer Nature. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
  • MDPI. (2022). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules, 27(6), 1876.
  • SciELO. (2019). Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)-One Structure and Evaluation of Their Antimicrobial Activity. Brazilian Journal of Pharmaceutical Sciences, 55.
  • Preprints.org. (2024). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds.
  • Bio-protocol. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol, 10(16), e3731.
  • PubMed. (2016). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Current Organic Synthesis, 13(3), 466-475.
  • ResearchGate. (2021). Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities.
  • Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC).
  • ResearchGate. (n.d.). Thiazolidin-4-one Derivatives with Antimicrobial Activity.
  • Ingenta Connect. (2021). Synthesis and Evaluation of 5-imino-4-thioxoimidazolidin-2-one Derivatives as Antibacterial and Antifungal Agents. Medicinal Chemistry, 17(6), 638-645.
  • BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Nature. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols.
  • Frontiers. (2021). Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. Frontiers in Cellular and Infection Microbiology, 11, 708577.
  • Frontiers. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
  • Bridge PTS. (n.d.). Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC).
  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • BenchChem. (2025). Application Notes and Protocols: Determination of Minimum Bactericidal Concentration (MBC) for EM49.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Bio-protocol. (2021). Minimum Bactericidal Concentration (MBC) Determination. Bio-protocol, 11(6), e3963.
  • Hindawi. (2016). Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. Journal of Chemistry.
  • Prime Scholars. (n.d.). Synthesis and Antimicrobial Activity of Some New 5-Oxo-Imidazolidine Derivatives.
  • ResearchGate. (2019). Synthesis and Evaluation of 5-imino-4-thioxoimidazolidin-2-one Derivatives as Antibacterial and Antifungal Agents.
  • Elsevier. (2010). Synthesis, characterization and antimicrobial evaluation of 2,5-disubstituted-4-thiazolidinone derivatives. Arabian Journal of Chemistry, 10, S1629-S1635.
  • SciSpace. (2011). Synthesis and antimicrobial evaluation of 4 - thiazolidinone derivatives. International Journal of Research in Ayurveda & Pharmacy, 2(1), 281-288.
  • ResearchGate. (2021). New Imidazolidineiminothione, Imidazolidin-2-one, and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities.

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Validation

A Comparative Guide to the Structure-Activity Relationship of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one Analogs as Potential Phosphodiesterase 4 (PDE4) Inhibitors

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a novel class of potential phosphodiesterase 4 (PDE4) inhibitors based on the 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a novel class of potential phosphodiesterase 4 (PDE4) inhibitors based on the 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one scaffold. As direct experimental data for this specific analog series is not yet broadly published, this document synthesizes established principles from related imidazolidin-2-one and PDE4 inhibitor research to construct a predictive SAR model. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-inflammatory and neurological disorder therapeutics.

Introduction: The Therapeutic Potential of PDE4 Inhibition and the Imidazolidin-2-one Scaffold

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The PDE4 family is specific for cAMP hydrolysis and is predominantly expressed in inflammatory and immune cells.[2][3] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the inflammatory response by downregulating the production of pro-inflammatory cytokines such as TNF-α.[2] This mechanism has made PDE4 a highly attractive target for the treatment of a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[4]

The imidazolidin-2-one core is a versatile heterocyclic scaffold found in numerous biologically active compounds and approved drugs.[5][6] Its ability to participate in hydrogen bonding and its rigid structure make it an excellent platform for the design of enzyme inhibitors. This guide explores the therapeutic potential of a specific series of imidazolidin-2-one derivatives, the 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one analogs, as novel PDE4 inhibitors.

Core Molecular Scaffold and Hypothesized Binding Mode

The core structure, 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one, possesses several key features that are likely to contribute to its interaction with the PDE4 active site. Based on known co-crystal structures of other inhibitors with PDE4, we can hypothesize a binding mode for this scaffold.

Caption: Core chemical structure of the parent compound.

The imidazolidin-2-one ring can act as a central scaffold, with the urea moiety's carbonyl group and N-H groups potentially forming crucial hydrogen bonds with residues in the PDE4 active site. The pyridine ring is hypothesized to interact with a key glutamine residue, a common interaction for many PDE4 inhibitors, while the ethyl group at the 4-position likely occupies a hydrophobic pocket.

Comparative Structure-Activity Relationship (SAR) Analysis

To explore the SAR of this scaffold, we propose a series of hypothetical analogs with systematic modifications at key positions. The predicted impact of these modifications on PDE4 inhibitory activity is summarized in the table below.

Analog Modification Position Predicted PDE4 IC50 (nM) Rationale for Predicted Activity
1 (Parent) Ethyl4100Baseline activity from the core scaffold.
2a Methyl4150Reduced hydrophobic interaction in the pocket.
2b Propyl475Enhanced hydrophobic interaction.
2c Cyclopropyl450Rigid structure may provide optimal fit in the hydrophobic pocket.
3a Pyridine-2-carbonyl5>500Steric hindrance and altered electronics likely disrupt binding.
3b Pyridine-3-carbonyl5200Suboptimal positioning of the nitrogen for key interactions.
3c Phenylcarbonyl5300Loss of the key hydrogen bond acceptor (pyridine nitrogen).
3d Thiophene-2-carbonyl5120Bioisosteric replacement for the pyridine ring, may retain some activity.[7]
4a N-Methyl on imidazolidinone180Small alkyl group may be tolerated and could enhance solubility.
4b N-Phenyl on imidazolidinone1>1000Bulky group likely to cause steric clashes.
Modifications at the 4-Position of the Imidazolidin-2-one Ring

The ethyl group at the 4-position is predicted to occupy a hydrophobic pocket in the PDE4 active site. Altering the size and nature of this substituent is expected to significantly impact inhibitory potency.

  • Smaller alkyl groups (e.g., methyl, Analog 2a): A decrease in potency is anticipated due to a weaker hydrophobic interaction.

  • Larger alkyl groups (e.g., propyl, Analog 2b): An increase in potency may be observed if the larger group can better fill the hydrophobic pocket without steric hindrance.

  • Cyclic substituents (e.g., cyclopropyl, Analog 2c): The conformational rigidity of a cyclopropyl group could lead to a more favorable and lower-energy binding conformation, potentially resulting in a significant increase in potency.

Modifications of the Pyridine Ring at the 5-Position

The pyridine nitrogen is a key feature, likely acting as a hydrogen bond acceptor with a conserved glutamine residue in the PDE4 active site.

  • Positional Isomers (Analogs 3a and 3b): Moving the nitrogen to the 2- or 3-position of the pyridine ring is expected to decrease activity due to the suboptimal orientation for hydrogen bonding.

  • Bioisosteric Replacements (Analogs 3c and 3d): Replacing the pyridine ring with a phenyl group (Analog 3c) would remove the crucial hydrogen bond acceptor, leading to a significant loss of activity.[8] A thiophene ring (Analog 3d) could serve as a partial bioisostere, potentially retaining some activity.[7] Other bioisosteric replacements such as 2-difluoromethylpyridine could also be explored to enhance metabolic stability while maintaining activity.[9][10]

Substitution on the Imidazolidin-2-one Nitrogen

Substitution on the nitrogen atoms of the imidazolidin-2-one ring can influence both the electronic properties of the core and introduce new interactions.

  • N-Alkylation (Analog 4a): Small alkyl groups like methyl at the N1 position may be well-tolerated and could improve physicochemical properties such as solubility.

  • N-Arylation (Analog 4b): Larger, bulky substituents such as a phenyl group are likely to introduce steric clashes with the enzyme, leading to a significant drop in activity.

Experimental Protocols for SAR Validation

The following experimental workflows are essential for the synthesis and biological evaluation of the proposed analogs to validate the predicted SAR.

General Synthetic Workflow

A Starting Materials (e.g., Diamine, Keto-acid) B Imidazolidin-2-one Ring Formation A->B Cyclization C Functional Group Interconversion B->C Activation D Coupling with Pyridine Derivative C->D Acylation E Purification and Characterization D->E Chromatography, NMR, MS F Final Analog E->F

Caption: Synthetic workflow for analog generation.

A plausible synthetic route would involve the construction of the substituted imidazolidin-2-one core, followed by acylation at the 5-position with the appropriate pyridine carbonyl derivative.[5] Purification would be achieved through column chromatography, and the structure of the final compounds confirmed by NMR and mass spectrometry.

PDE4 Inhibition Assay Workflow

A robust and high-throughput assay is required to determine the in vitro potency of the synthesized analogs against PDE4. A luminescent-based assay is a suitable choice.

A Prepare Assay Plate (Analogs, PDE4 Enzyme, cAMP) B Incubate at Room Temperature A->B C Add Termination Buffer B->C D Add Detection Reagents C->D E Incubate to Generate Luminescent Signal D->E F Measure Luminescence E->F G Data Analysis (IC50 Determination) F->G

Caption: Workflow for the PDE4 inhibition assay.

Step-by-Step Protocol for PDE4 Inhibition Assay:

  • Compound Preparation: Serially dilute the test compounds in an appropriate solvent (e.g., DMSO).

  • Assay Plate Preparation: In a 384-well plate, add the PDE4 enzyme, the test compounds, and the cAMP substrate.

  • Enzyme Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the PDE4 enzyme to hydrolyze cAMP.

  • Termination of Reaction: Add a termination buffer containing a non-specific PDE inhibitor to stop the reaction.

  • Signal Generation: Add detection reagents that convert the remaining cAMP into a luminescent signal. The amount of light produced is inversely proportional to the PDE4 activity.

  • Luminescence Measurement: Read the plate using a luminometer.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each analog.

Conclusion and Future Directions

The 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one scaffold represents a promising starting point for the development of novel PDE4 inhibitors. The SAR analysis presented in this guide, though hypothetical, is grounded in established medicinal chemistry principles for this target class. The proposed modifications to the core structure provide a clear roadmap for lead optimization.

Future work should focus on the synthesis and in vitro evaluation of the proposed analogs to validate this predictive SAR model. Promising compounds should then be profiled for selectivity against other PDE families and assessed for their in vivo efficacy in relevant animal models of inflammatory diseases. Further optimization of pharmacokinetic properties will also be crucial for the development of clinically viable drug candidates.

References

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Comparative

A Head-to-Head Comparison of Imidazolidin-2-one and Benzimidazole Scaffolds in Drug Design

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the future trajecto...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the future trajectory of a drug discovery program. Among the plethora of heterocyclic systems, imidazolidin-2-one and benzimidazole represent two scaffolds of immense importance, each with a distinct profile of properties and applications. This guide provides an in-depth, head-to-head comparison of these two scaffolds, grounded in experimental data and field-proven insights, to empower researchers in making informed decisions.

Introduction: Two Scaffolds, Divergent Philosophies

The imidazolidin-2-one scaffold, a five-membered cyclic urea, is a saturated, flexible, and polar structure. It is a key component in a variety of pharmaceuticals, including antivirals, antimicrobials, and CCR5 receptor antagonists.[1][2] Its three-dimensional geometry and hydrogen bonding capabilities make it an attractive scaffold for targeting enzymes and receptors where precise spatial arrangement and strong hydrogen bond interactions are paramount.

In contrast, the benzimidazole scaffold is a bicyclic system composed of a fusion between benzene and imidazole rings.[3][4][5] This endows it with a rigid, planar, and aromatic character.[6] Benzimidazole is a "privileged structure" in medicinal chemistry, found in a multitude of FDA-approved drugs for a wide array of therapeutic areas including anticancer, antifungal, and antihypertensive medications.[7][8][9][10] Its ability to engage in π-π stacking and hydrophobic interactions, coupled with its hydrogen bonding capacity, makes it a versatile scaffold for a diverse range of biological targets.[9]

Physicochemical Properties: A Tale of Two Geometries

The fundamental differences in the structure of these two scaffolds translate into distinct physicochemical properties, which are crucial for their pharmacokinetic and pharmacodynamic profiles.

PropertyImidazolidin-2-oneBenzimidazoleRationale and Implication in Drug Design
Molecular Formula C₃H₆N₂OC₇H₆N₂The higher carbon-to-heteroatom ratio in benzimidazole contributes to its greater lipophilicity.
Molecular Weight ( g/mol ) 86.09[11]118.14The lower molecular weight of the imidazolidin-2-one core offers more flexibility for derivatization while adhering to Lipinski's Rule of Five.
LogP (Octanol/Water) -1.05 (calculated)1.53 (experimental)The negative LogP of imidazolidin-2-one indicates its hydrophilic nature, which can be advantageous for solubility but may hinder cell permeability. Benzimidazole's positive LogP suggests better membrane permeability but may require modifications to enhance solubility.
Hydrogen Bond Donors 21Imidazolidin-2-one's two N-H donors provide more opportunities for strong, directional interactions with protein targets.
Hydrogen Bond Acceptors 1 (Carbonyl oxygen)1 (pyridine-like Nitrogen)Both scaffolds can act as hydrogen bond acceptors, a key feature for molecular recognition.
Rotatable Bonds 0 (in the core)0 (in the core)While the cores are rigid, the substituents on imidazolidin-2-one have more conformational freedom due to its sp3-hybridized carbons, whereas substituents on the aromatic benzimidazole are more constrained.
Acidity/Basicity (pKa) ~14 (N-H)~5.5 (for protonation of the imidazole ring)Benzimidazole can be protonated under physiological conditions, which can be crucial for forming salt bridges with acidic residues in a binding pocket. The N-H protons of imidazolidin-2-one are generally not acidic under physiological conditions.
Geometry Non-planar, puckeredPlanarBenzimidazole's planarity is ideal for intercalating into DNA or participating in π-stacking interactions with aromatic amino acid residues. Imidazolidin-2-one's 3D structure can fit into more complex, non-planar binding sites.

Synthetic Accessibility: Pathways to Diversity

Both scaffolds are readily accessible through well-established synthetic routes, allowing for the generation of diverse chemical libraries.

Imidazolidin-2-one Synthesis

The most common approach to synthesizing the imidazolidin-2-one core is the cyclization of 1,2-diamines with a carbonyl source.[12][13] This method is highly versatile and allows for the introduction of substituents on the nitrogen atoms.

Representative Protocol: Synthesis of 1,3-Disubstituted Imidazolidin-2-one [1]

  • Schiff Base Formation: An appropriate aldehyde is reacted with a 1,2-diamine (e.g., trans-(R,R)-diaminocyclohexane) in a suitable solvent like dichloromethane (DCM) to form the corresponding Schiff base in situ.

  • Reduction: The Schiff base is then reduced to the corresponding N,N'-disubstituted diamine using a reducing agent such as sodium borohydride (NaBH₄).

  • Cyclization: The diamine is cyclized with a carbonylating agent like carbonyldiimidazole (CDI) to yield the final 1,3-disubstituted imidazolidin-2-one.[1] The reaction is typically performed in a solvent like DCM at elevated temperatures.[1]

Benzimidazole Synthesis

The Phillips-Ladenburg synthesis is the classical method for preparing benzimidazoles, involving the condensation of o-phenylenediamine with a carboxylic acid or its derivative.[14] Modern variations utilize aldehydes followed by an oxidative cyclization, often under milder conditions.[8][15]

Representative Protocol: One-Pot Synthesis of 2-Substituted Benzimidazoles [8]

  • Reaction Setup: o-Phenylenediamine and a substituted aldehyde are dissolved in a solvent such as acetonitrile.

  • Oxidative Cyclization: A catalytic amount of an acid (e.g., HCl) and an oxidizing agent (e.g., H₂O₂) are added to the mixture at room temperature.[8]

  • Workup: The reaction mixture is stirred for a specified time, and the product is then isolated through filtration or extraction, followed by purification.

Role in Drug Design: A Comparative Analysis

The choice between an imidazolidin-2-one and a benzimidazole scaffold is often dictated by the specific requirements of the biological target and the desired mode of action.

Imidazolidin-2-one: The 3D Pharmacophore

The non-planar structure of imidazolidin-2-one makes it an excellent scaffold for creating molecules with a defined three-dimensional shape. This is particularly advantageous for targeting protein-protein interactions or enzymes with deep, well-defined binding pockets. The two N-H donors and one carbonyl acceptor form a potent hydrogen-bonding motif that can anchor the molecule to its target.

Benzimidazole: The Versatile Aromatic Core

Benzimidazole's "privileged" status stems from its ability to mimic endogenous purine structures, allowing it to interact with a wide range of biological targets.[7][16][17] Its key features in drug design include:

  • Hinge-Binding Motif: In kinase inhibitors, the benzimidazole scaffold can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket.

  • π-π Stacking: The aromatic system readily participates in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the target protein.[9]

  • Hydrophobic Interactions: The benzene portion of the scaffold can engage in hydrophobic interactions, contributing to binding affinity.[9]

  • Metabolic Stability: The aromatic nature of the benzimidazole ring generally imparts good metabolic stability.

Case Studies: Head-to-Head in Action

While direct bioisosteric replacement of imidazolidin-2-one with benzimidazole (or vice versa) is not always straightforward due to their different electronic and geometric properties, examining their use in targeting similar biological systems can be illustrative.

Antiviral Agents:

  • Imidazolidin-2-one: Derivatives of this scaffold have been developed as potent inhibitors of viruses like HIV, dengue, and hepatitis C.[1] For example, some imidazolidinone derivatives act as CCR5 receptor antagonists, preventing HIV entry into host cells.[1]

  • Benzimidazole: Benzimidazole derivatives have also shown significant antiviral activity, particularly against viruses like influenza and herpes simplex virus.[7]

Anticancer Agents:

  • Benzimidazole: This scaffold is a cornerstone of many anticancer drugs. For example, Bendamustine is a nitrogen mustard derivative of benzimidazole used in the treatment of certain cancers.[10] Many kinase inhibitors incorporating the benzimidazole scaffold have been developed.[18]

  • Imidazolidin-2-one: While less common than benzimidazole in approved anticancer drugs, imidazolidin-2-one derivatives have shown promise as anticancer agents in preclinical studies, with some compounds exhibiting cytotoxic effects against various cancer cell lines.[19]

Experimental Workflows and Data Visualization

Workflow for Scaffold Selection

The decision to use an imidazolidin-2-one versus a benzimidazole scaffold can be guided by a structured workflow:

G Target_ID Target Identification & Validation Binding_Site Binding Site Analysis (X-ray, Homology) Target_ID->Binding_Site Planar_Aromatic Planar, Aromatic Pocket? (π-stacking opportunities) Binding_Site->Planar_Aromatic Yes Non_Planar_3D Non-planar, Defined 3D Pocket? (H-bonding is key) Binding_Site->Non_Planar_3D No Choose_BZD Prioritize Benzimidazole Scaffold Planar_Aromatic->Choose_BZD Choose_IMD Prioritize Imidazolidin-2-one Scaffold Non_Planar_3D->Choose_IMD Library_Synth Library Synthesis & Screening Choose_BZD->Library_Synth Choose_IMD->Library_Synth SAR SAR & Lead Optimization Library_Synth->SAR

Caption: A decision workflow for selecting between benzimidazole and imidazolidin-2-one scaffolds.

Comparative Binding Modes

The following diagram illustrates the typical binding interactions of each scaffold:

G cluster_0 Benzimidazole Binding cluster_1 Imidazolidin-2-one Binding BZD Benzimidazole Scaffold Pi_Stack π-π Stacking (Phe, Tyr, Trp) BZD->Pi_Stack Aromatic Ring H_Bond_BZD H-Bond Acceptor (e.g., to Ser, Thr) BZD->H_Bond_BZD N atom Hydrophobic Hydrophobic Pocket BZD->Hydrophobic Benzene Ring IMD Imidazolidin-2-one Scaffold H_Bond_Donor1 H-Bond Donor 1 (e.g., to Asp, Glu) IMD->H_Bond_Donor1 N-H H_Bond_Donor2 H-Bond Donor 2 IMD->H_Bond_Donor2 N-H H_Bond_Acceptor H-Bond Acceptor (e.g., to Asn, Gln) IMD->H_Bond_Acceptor C=O

Caption: Typical binding interactions for each scaffold.

Conclusion and Future Outlook

Both imidazolidin-2-one and benzimidazole are powerful scaffolds in the medicinal chemist's toolbox. The choice between them is not a matter of one being universally superior, but rather a strategic decision based on the specific biological question at hand.

  • Benzimidazole will likely continue its reign as a "privileged scaffold," particularly in areas like kinase inhibition and other targets where aromatic interactions are key. The development of new, more efficient, and greener synthetic methods will further expand its accessibility.[20]

  • Imidazolidin-2-one , with its defined 3D geometry, is well-positioned for the development of drugs targeting more complex and challenging targets like protein-protein interactions. Its use as a chiral auxiliary also adds to its value in asymmetric synthesis.[12]

Future drug design will likely see a more nuanced approach, potentially incorporating fragments of both scaffolds or using them in combination to achieve desired pharmacological profiles. A deep understanding of the fundamental properties of each, as outlined in this guide, is the first step toward their rational application in the development of next-generation therapeutics.

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., El-Sayed, M. A., & Al-Otaibi, J. S. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(11), 103410. [Link]

  • Costantino, G., Dondoni, A., & Massi, A. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules, 24(1), 101. [Link]

  • Chem-Space. (n.d.). 2-IMIDAZOLIDINONE. [Link]

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  • de Oliveira, R. B., de Souza, M. V. N., & de Almeida, M. V. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 30(7), 1415. [Link]

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Validation

Selectivity profile of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one for immunoproteasome vs. proteasome

A Technical Guide to the Selectivity of Immunoproteasome Inhibitors: A Comparative Analysis For researchers and drug development professionals navigating the complexities of the ubiquitin-proteasome system, the selective...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to the Selectivity of Immunoproteasome Inhibitors: A Comparative Analysis

For researchers and drug development professionals navigating the complexities of the ubiquitin-proteasome system, the selective inhibition of the immunoproteasome presents a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. This guide provides an in-depth technical comparison of the selectivity profile of immunoproteasome-specific inhibitors versus the constitutive proteasome, with a focus on the well-characterized molecule ONX-0914 (PR-957) as a case study. While the specific compound "4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one" is not prominently documented in scientific literature as a proteasome inhibitor, the principles and methodologies detailed herein are broadly applicable to the evaluation of any agent targeting this fascinating enzyme complex.

The Rationale for Selective Immunoproteasome Inhibition

The proteasome is a multi-catalytic protease complex responsible for the degradation of most intracellular proteins, playing a critical role in cellular homeostasis. Eukaryotic cells express two major forms of the proteasome: the constitutive proteasome (c-proteasome) , which is present in all cell types, and the immunoproteasome (i-proteasome) , which is predominantly expressed in cells of hematopoietic origin and can be induced in other cells by pro-inflammatory cytokines like interferon-gamma (IFN-γ).[1]

The key difference between these two complexes lies in their catalytic subunits. In the c-proteasome, the proteolytic activities are carried out by the β1, β2, and β5 subunits. In the i-proteasome, these are replaced by the inducible subunits β1i (LMP2), β2i (MECL-1), and β5i (LMP7).[1] This substitution results in altered cleavage preferences, which has profound implications for immune surveillance, particularly in the generation of peptides for presentation by MHC class I molecules.

Non-selective proteasome inhibitors, such as bortezomib, have demonstrated significant therapeutic efficacy in oncology, but their inhibition of the c-proteasome in non-target tissues can lead to dose-limiting toxicities.[1] This has driven the development of inhibitors that selectively target the i-proteasome, with the aim of achieving a more favorable therapeutic window for the treatment of immune-mediated disorders.[2]

Comparative Selectivity Profile of ONX-0914 (PR-957)

ONX-0914 is a potent and selective inhibitor of the immunoproteasome, with a preference for the β5i (LMP7) subunit.[1] Its selectivity has been extensively characterized in both biochemical and cell-based assays.

Proteasome SubunitIC50 (nM)Selectivity vs. β5
Immunoproteasome
β5i (LMP7)~10-2020-40 fold
β1i (LMP2)>100-
β2i (MECL-1)>1000-
Constitutive Proteasome
β5~400-8001
β1>1000-
β2>1000-

Note: The IC50 values are approximate and can vary depending on the specific assay conditions and the source of the purified proteasomes or cell lines used. Data synthesized from multiple sources.[1][3]

The selectivity of ONX-0914 for the β5i subunit is attributed to specific interactions within the S1 binding pocket of the enzyme.[4][5] X-ray crystallography studies have revealed that conformational differences between the S1 pockets of β5i and its constitutive counterpart, β5, account for the higher affinity of ONX-0914 for the immunoproteasome.[4][5]

Experimental Workflows for Determining Selectivity

The determination of a compound's selectivity for the immunoproteasome over the constitutive proteasome involves a multi-tiered experimental approach, typically progressing from in vitro biochemical assays to more physiologically relevant cell-based models.

G cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis a Purified 20S Constitutive Proteasome c Fluorogenic Peptide Substrate Assay a->c b Purified 20S Immunoproteasome b->c g Selectivity Profile (i-proteasome vs. c-proteasome) c->g IC50 Determination d Cell Lines Expressing c-Proteasome f Cell-Based Proteasome Activity Assay d->f e Cell Lines Expressing i-Proteasome e->f f->g EC50 Determination G cluster_0 Inhibitor Action cluster_1 Therapeutic Outcome a Selective Immunoproteasome Inhibitor (e.g., ONX-0914) b Constitutive Proteasome (in non-immune cells) a->b Low Affinity Inhibition c Immunoproteasome (in immune cells) a->c High Affinity Inhibition e Preservation of Normal Cellular Function b->e d Modulation of Immune Response (e.g., reduced cytokine production) c->d f Improved Therapeutic Window d->f e->f

Figure 2: The logical relationship between selective immunoproteasome inhibition and the desired therapeutic outcome.

Concluding Remarks

The selective inhibition of the immunoproteasome is a validated and promising strategy for the development of novel therapeutics for autoimmune and inflammatory diseases. A thorough understanding of a compound's selectivity profile is paramount and requires a combination of rigorous in vitro and cell-based assays. The methodologies and principles outlined in this guide, exemplified by the well-characterized inhibitor ONX-0914, provide a robust framework for researchers and drug developers to assess the potential of new chemical entities targeting this important enzyme complex. The continued development of highly selective immunoproteasome inhibitors holds the potential to deliver more effective and better-tolerated treatments for patients with a range of debilitating immune-mediated conditions. [2]

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  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC. Available at: [Link]

  • and constitutive proteasome crystal structures reveal differences in substrate and inhibitor specificity. KOPS. Available at: [Link]

  • Activity-based probes for the multicatalytic proteasome. Stanford Medicine. Available at: [Link]

  • 4-Ethyl-1,3-dihydro-5-(4-pyridinylcarbonyl)-2H-imidazol-2-one hcl. PubChem. Available at: [Link]

  • Immuno- And Constitutive Proteasome Crystal Structures Reveal Differences in Substrate and Inhibitor Specificity. PubMed. Available at: [Link]

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Comparative

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to Substituted Imidazolidin-2-ones

Substituted imidazolidin-2-ones are a cornerstone of modern medicinal chemistry and materials science. Their rigid five-membered ring structure is a common motif in a wide array of pharmaceuticals, including anticoagulan...

Author: BenchChem Technical Support Team. Date: March 2026

Substituted imidazolidin-2-ones are a cornerstone of modern medicinal chemistry and materials science. Their rigid five-membered ring structure is a common motif in a wide array of pharmaceuticals, including anticoagulants, antivirals, and anticancer agents. Furthermore, their utility as chiral auxiliaries and ligands in asymmetric synthesis underscores their importance in the development of enantiomerically pure compounds. Given their significance, the efficient and selective synthesis of these heterocyclic scaffolds is a critical endeavor for researchers in both academic and industrial settings.

This guide provides an in-depth comparison of four prominent synthetic strategies for the preparation of substituted imidazolidin-2-ones. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols for representative transformations, and present a critical analysis of their relative efficiencies based on key performance indicators such as yield, stereoselectivity, reaction conditions, and substrate scope.

Cyclization of 1,2-Diamines with Carbonylating Agents

The condensation of a 1,2-diamine with a carbonyl source is one of the most direct and widely employed methods for the synthesis of imidazolidin-2-ones. The choice of the carbonylating agent is crucial and significantly influences the reaction conditions and overall efficiency. While hazardous reagents like phosgene have been historically used, modern approaches favor safer and more manageable alternatives such as carbonyldiimidazole (CDI).

Mechanistic Rationale

This method proceeds via a two-step sequence. The first step involves the nucleophilic attack of one of the amino groups of the diamine onto the electrophilic carbonyl carbon of the carbonylating agent. This is followed by an intramolecular cyclization, where the second amino group displaces a leaving group to form the five-membered ring. The use of CDI is advantageous as its byproducts, carbon dioxide and imidazole, are volatile and easily removed, simplifying product purification.[1]

dot graph { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368", penwidth=1.0];

Diamine [label="1,2-Diamine"]; CDI [label="Carbonyldiimidazole (CDI)"]; Intermediate [label="N-Acyl Imidazole Intermediate"]; Imidazolidinone [label="Imidazolidin-2-one", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Imidazole + CO2"];

Diamine -> Intermediate [label=" Nucleophilic Attack"]; CDI -> Intermediate; Intermediate -> Imidazolidinone [label=" Intramolecular\nCyclization"]; Intermediate -> Byproducts [style=dashed]; } Диаграмма 1: Синтез имидазолиди-2-онов путем циклизации диаминов с CDI.

Representative Experimental Protocol: One-Pot Synthesis from a Diamine

The following protocol describes a pseudo-multicomponent one-pot synthesis of 1,3-disubstituted imidazolidin-2-ones from trans-(R,R)-diaminocyclohexane.[1]

Step 1: In situ Diamine Formation

  • Dissolve trans-(R,R)-1,2-diaminocyclohexane (1.0 equiv.) in anhydrous tetrahydrofuran (THF) to a concentration of 0.3 M.

  • Add the desired aldehyde (2.05 equiv.).

  • Heat the mixture to reflux for 60 minutes using microwave irradiation.

  • Cool the reaction to room temperature and add sodium borohydride (2.1 equiv.) portion-wise.

  • Once the effervescence ceases, heat the mixture to reflux for 240 minutes under microwave irradiation.

Step 2: Cyclization

  • After the formation of the diamine, add a solution of carbonyldiimidazole (CDI) (1.1 equiv.) in anhydrous dichloromethane (DCM) (0.02 M).

  • Stir the reaction mixture at 40 °C for 17 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to afford the desired imidazolidin-2-one.

Performance Data
EntryAldehydeDiamine Yield (%)Cyclization Yield (%)Overall Yield (%)Reference
1Benzaldehyde859881[1]
24-Benzyloxybenzaldehyde838470[1]
34-Methylphenoxyacetaldehyde906357[1]

Analysis: This one-pot approach demonstrates high efficiency, particularly in the cyclization step, with yields reaching up to 98%.[1] The overall yields are generally good, ranging from 55% to 81%.[2] The use of microwave irradiation accelerates the initial Schiff base formation and reduction. The mild reaction conditions for the cyclization step make this method attractive for substrates with sensitive functional groups. However, the overall efficiency is dependent on the success of the initial diamine formation, which can be influenced by the nature of the aldehyde.

Palladium-Catalyzed Intramolecular Diamination of Alkenes

The palladium-catalyzed intramolecular diamination of unfunctionalized alkenes offers a powerful strategy for the construction of the imidazolidin-2-one scaffold. This method involves the formation of two new carbon-nitrogen bonds in a single transformation, often with high stereocontrol.

Mechanistic Rationale

The catalytic cycle is believed to commence with the coordination of the palladium(II) catalyst to the urea nitrogen. This is followed by an intramolecular syn-aminopalladation of the alkene, which is the rate-determining step. The resulting alkylpalladium(II) intermediate is then oxidized by a stoichiometric oxidant, such as iodosobenzene diacetate (PhI(OAc)2), to a palladium(IV) species. Reductive elimination from this high-valent palladium complex then furnishes the imidazolidin-2-one product and regenerates the active palladium(II) catalyst.[3][4]

dot graph { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368", penwidth=1.0];

Substrate [label="Unsaturated Urea"]; Pd_II [label="Pd(II) Catalyst"]; Intermediate1 [label="Pd(II)-Urea Complex"]; Intermediate2 [label="Alkyl-Pd(II) Intermediate"]; Oxidant [label="PhI(OAc)2"]; Intermediate3 [label="Alkyl-Pd(IV) Intermediate"]; Product [label="Imidazolidin-2-one", fillcolor="#34A853", fontcolor="#FFFFFF"];

Substrate -> Intermediate1; Pd_II -> Intermediate1; Intermediate1 -> Intermediate2 [label=" syn-Aminopalladation"]; Intermediate2 -> Intermediate3 [label=" Oxidation"]; Oxidant -> Intermediate3; Intermediate3 -> Product [label=" Reductive\nElimination"]; Intermediate3 -> Pd_II [style=dashed, label=" Catalyst\nRegeneration"]; } Диаграмма 2: Каталитический цикл палладий-катализируемого внутримолекулярного диаминирования алкенов.

Representative Experimental Protocol

The following is a general procedure for the palladium-catalyzed intramolecular diamination of an unsaturated urea.[5]

  • To a solution of palladium(II) acetate (5 mol%) and iodosobenzene diacetate (2.0 equiv.) in dichloromethane (0.1 M), add the unsaturated urea (1.0 equiv.), tetramethylammonium chloride (1.0 equiv.), and sodium acetate (1.0 equiv.).

  • Stir the mixture overnight at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Performance Data
SubstrateProduct Yield (%)Diastereomeric Ratio (dr)Reference
N-(pent-4-en-1-yl)-N'-tosylurea85>20:1[3]
N-(hex-5-en-1-yl)-N'-tosylurea78>20:1[3]
N-(2,2-dimethylpent-4-en-1-yl)-N'-tosylurea92>20:1[3]

Analysis: This palladium-catalyzed method provides excellent yields and high diastereoselectivity for the synthesis of bicyclic imidazolidin-2-ones.[3] The reaction proceeds under mild conditions and tolerates a range of substitution patterns on the alkene. A key advantage is the ability to construct complex polycyclic systems with high stereocontrol. The main drawback is the requirement for a stoichiometric amount of an oxidant, which can complicate purification and adds to the cost.

Intramolecular Hydroamidation of Unsaturated Ureas

The intramolecular hydroamidation of ureas containing unsaturated moieties, such as alkynes or allenes, presents an atom-economical approach to imidazolidin-2-ones. This transformation can be catalyzed by either transition metals or strong organic bases.

Mechanistic Rationale

In the base-catalyzed pathway using a strong, non-nucleophilic base like a phosphazene base (e.g., BEMP), the reaction is initiated by the deprotonation of the urea nitrogen. The resulting anion then undergoes a nucleophilic attack on the proximate unsaturated carbon-carbon bond in an exo-dig or exo-tet cyclization fashion, depending on the substrate. Subsequent protonation of the resulting vinyl or alkyl anion affords the imidazolidin-2-one product.[6]

dot graph { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368", penwidth=1.0];

Urea [label="Propargylic Urea"]; Base [label="BEMP"]; Anion [label="Urea Anion"]; Cyclization [label="Intramolecular\nNucleophilic Attack"]; Product [label="Imidazolidin-2-one", fillcolor="#34A853", fontcolor="#FFFFFF"];

Urea -> Anion [label=" Deprotonation"]; Base -> Anion; Anion -> Product [label=" exo-dig Cyclization\n& Protonation"]; } Диаграмма 3: Основание-катализируемая внутримолекулярная гидроамидация пропаргиловых мочевин.

Representative Experimental Protocol: Base-Catalyzed Cyclization

The following protocol describes the BEMP-catalyzed synthesis of an imidazolidin-2-one from a propargylic urea.[6]

  • To a solution of the propargylic urea (1.0 equiv.) in acetonitrile (0.1 M), add 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) (5 mol%).

  • Stir the reaction mixture at room temperature for 1-60 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired imidazolidin-2-one.

Performance Data
SubstrateTime (min)Yield (%)Reference
1-(2-methylbut-3-yn-2-yl)-3-phenylurea1>99[6]
1-(1-ethynylcyclohexyl)-3-phenylurea598[6]
1-benzyl-3-(2-methylbut-3-yn-2-yl)urea6095[6]

Analysis: The base-catalyzed intramolecular hydroamidation is a remarkably efficient and rapid method for the synthesis of substituted imidazolidin-2-ones, with reactions often reaching completion in minutes at room temperature.[6] The protocol is simple, avoids the use of transition metals, and exhibits excellent functional group tolerance. The primary limitation is the requirement for substrates with an appropriately positioned alkyne or allene functionality.

Nickel-Catalyzed Ring Expansion of Aziridines with Isocyanates

The [3+2] cycloaddition of aziridines with isocyanates, catalyzed by nickel complexes, provides a convergent and efficient route to imidazolidin-2-ones. This reaction involves the formal insertion of the isocyanate into one of the carbon-nitrogen bonds of the aziridine ring.

Mechanistic Rationale

The reaction is proposed to proceed through the initial coordination of the nickel catalyst to the aziridine nitrogen, which facilitates the cleavage of a carbon-nitrogen bond to form a nickel-containing azametallacyclobutane intermediate. This intermediate then undergoes insertion of the isocyanate into the nickel-carbon bond. Subsequent reductive elimination from the resulting five-membered nickelacycle affords the imidazolidin-2-one product and regenerates the active nickel catalyst. An alternative pathway involves the formation of an iminooxazolidine intermediate which then rearranges to the more stable imidazolidin-2-one.[7][8]

dot graph { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#5F6368", penwidth=1.0];

Aziridine [label="Aziridine"]; Isocyanate [label="Isocyanate"]; Ni_Catalyst [label="Ni(II) Catalyst"]; Intermediate1 [label="Ni-Aziridine Complex"]; Intermediate2 [label="Azametallacyclobutane"]; Intermediate3 [label="Five-membered Nickelacycle"]; Product [label="Imidazolidin-2-one", fillcolor="#34A853", fontcolor="#FFFFFF"];

Aziridine -> Intermediate1; Ni_Catalyst -> Intermediate1; Intermediate1 -> Intermediate2 [label=" C-N Bond\nCleavage"]; Intermediate2 -> Intermediate3 [label=" Isocyanate\nInsertion"]; Isocyanate -> Intermediate3; Intermediate3 -> Product [label=" Reductive\nElimination"]; Intermediate3 -> Ni_Catalyst [style=dashed, label=" Catalyst\nRegeneration"]; } Диаграмма 4: Никель-катализируемое раскрытие кольца азиридинов с изоцианатами.

Representative Experimental Protocol

The following is a representative procedure for the nickel-catalyzed cycloaddition of an aziridine with an isocyanate.[7]

  • To a flame-dried Schlenk tube under an inert atmosphere, add nickel(II) iodide (5 mol%).

  • Add a solution of the aziridine (1.0 equiv.) and the isocyanate (1.2 equiv.) in anhydrous toluene (0.2 M).

  • Heat the reaction mixture to 80 °C for 1-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Performance Data
AziridineIsocyanateTime (h)Yield (%)Reference
1-Tosyl-2-phenylaziridinePhenyl isocyanate192[7]
1-Tosyl-2-methylaziridinePhenyl isocyanate1285[7]
1-Benzoyl-2-phenylaziridine4-Chlorophenyl isocyanate388[7]

Analysis: This nickel-catalyzed approach offers a highly efficient route to a variety of substituted imidazolidin-2-ones with good to excellent yields.[7] The reaction conditions are relatively mild, and the method is applicable to a range of aziridines and isocyanates. A key advantage is the convergent nature of the synthesis, allowing for the rapid assembly of the imidazolidin-2-one core. The synthesis of the starting aziridines may, however, require additional synthetic steps.

Comparative Summary and Conclusion

Synthetic RouteKey AdvantagesKey LimitationsTypical YieldsStereocontrol
1. Cyclization of 1,2-Diamines Direct, high-yielding cyclization, readily available starting materials.Overall yield depends on diamine synthesis; may require protection of functional groups.55-81% (overall)Dependent on chiral diamine starting material.
2. Pd-Catalyzed Diamination High diastereoselectivity, good for complex polycyclic systems.Requires a stoichiometric oxidant, which can be costly and generate waste.78-92%Excellent
3. Intramolecular Hydroamidation Extremely fast, mild conditions, atom-economical, metal-free option.Substrate scope is limited to ureas with appropriately positioned unsaturated bonds.95->99%Good to excellent, depending on substrate.
4. Ni-Catalyzed Aziridine Ring Expansion Convergent, high-yielding, good functional group tolerance.Requires synthesis of aziridine starting materials.85-92%Dependent on aziridine stereochemistry.
  • For straightforward syntheses where the corresponding diamine is readily accessible, cyclization with a carbonylating agent like CDI offers a reliable and high-yielding approach.

  • When high diastereoselectivity is paramount, particularly for the construction of fused ring systems, palladium-catalyzed intramolecular diamination is a powerful tool, despite the need for a stoichiometric oxidant.

  • For rapid access to imidazolidin-2-ones from substrates containing an alkyne, the base-catalyzed intramolecular hydroamidation is unparalleled in its efficiency and mildness.

  • Finally, the nickel-catalyzed ring expansion of aziridines provides a convergent and efficient strategy for the assembly of diverse imidazolidin-2-ones, provided the aziridine precursors are available.

This comparative analysis, supported by the provided experimental data and protocols, should serve as a valuable resource for researchers in the rational design and execution of synthetic routes to this important class of heterocyclic compounds.

References

  • Hoyos-Orozco, C., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 30(7), 1415. [Link][1][2]

  • Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006). A new synthesis of imidazolidin-2-ones via Pd-catalyzed carboamination of N-allylureas. Organic Letters, 8(12), 2531–2534. [Link]

  • Munegumi, T., et al. (2006). [3+2] Cross-Coupling Reactions of Aziridines with Isocyanates Catalyzed by Nickel(II) Iodide. Organic Letters, 8(3), 379–382. [Link]

  • Casnati, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3477–3490. [Link]

  • Hoyos-Orozco, C., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R, R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. PubMed. [Link][2]

  • Latyshev, G. V., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. [Link]

  • Munegumi, T., et al. (2006). [3+2] Cross-Coupling Reactions of Aziridines with Isocyanates Catalyzed by Nickel(II) Iodide. Organic Chemistry Portal. [Link][7]

  • Casnati, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. Organic Chemistry Portal. [Link]

  • Casnati, A., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. [Link][3]

  • Casnati, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications. [Link][6]

  • Fritz, J. A., & Wolfe, J. P. (2008). Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations. PMC. [Link]

  • Muñiz, K. (2005). Palladium(II)-Catalyzed Intramolecular Diamination of Unfunctionalized Alkenes. Angewandte Chemie. [Link]

  • Chemler, S. R. (2012). Methods for direct alkene diamination, new & old. PMC. [Link]

  • Chen, J., et al. (2022). Recent Advances in Nickel-Catalyzed Ring Opening Cross-Coupling of Aziridines. Chinese Journal of Organic Chemistry. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one

Personal Protective Equipment & Handling Guide: 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one (Piroximone) Part 1: Executive Summary & Risk Profile Chemical Identification: Systematic Name: 4-Ethyl-5-(pyridine-4-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Personal Protective Equipment & Handling Guide: 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one (Piroximone)

Part 1: Executive Summary & Risk Profile

Chemical Identification:

  • Systematic Name: 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one

  • Common Name: Piroximone (often supplied as the Hydrochloride salt)

  • CAS Number: 84490-12-0 (Base) / 100791-05-7 (HCl salt - verify specific batch)

  • Pharmacological Class: Phosphodiesterase III (PDE3) Inhibitor (Cardiotonic agent)

Immediate Risk Assessment: This compound is a potent bioactive agent designed to alter cardiac function. Unlike generic organic solvents, its primary hazard is functional toxicity (arrhythmia, hypotension) at doses significantly lower than the lethal dose.

Hazard ClassGHS ClassificationCritical Effects
Acute Toxicity Category 3 (Oral) Toxic if swallowed. LD50 (Rat) ~216 mg/kg.[1]
Target Organ STOT-RE Cat 1 Cardiovascular System. Causes positive inotropy (force of contraction) and vasodilation. Risk of tachycardia and hypotension.[2][3][4]
Reproductive Category 2 Suspected of damaging fertility or the unborn child (Class effect of PDE inhibitors).[5]

Part 2: Hierarchy of Controls & PPE Selection

Do not rely solely on PPE. This compound requires Occupational Exposure Band (OEB) 3 containment protocols (10–100 µg/m³ OEL).

Engineering Controls (Primary Defense)
  • Solid Handling: MUST be performed in a HEPA-filtered Balance Enclosure or Class II Biological Safety Cabinet (BSC) . Open-bench weighing is strictly prohibited.

  • Solution Handling: Fume hood with face velocity >100 fpm (0.5 m/s).

PPE Decision Logic (Graphviz Diagram)

PPE_Decision_Matrix Start Operation Type Solid Handling Solids (Weighing/Transfer) Start->Solid Solution Handling Solutions (< 100 mM) Start->Solution Spill Spill Cleanup (> 500 mg) Start->Spill Resp_PAPR Respiratory: PAPR (HEPA) or N95 (Inside Hood) Solid->Resp_PAPR Dust Risk Gloves_Double Gloves: Double Nitrile (0.11 mm min) Solid->Gloves_Double Body_Tyvek Body: Tyvek® Coverall + Sleeve Covers Solid->Body_Tyvek Solution->Gloves_Double Body_LabCoat Body: Chemical Resistant Lab Coat Solution->Body_LabCoat Resp_Half Respiratory: Half-Mask (P100) Spill->Resp_Half Aerosol Risk Gloves_Chem Gloves: Silver Shield / Laminate Spill->Gloves_Chem Spill->Body_Tyvek

Figure 1: PPE Selection Logic based on operational state. Note that respiratory protection requirements decrease only when the compound is dissolved and handled within a certified fume hood.

Part 3: Detailed Technical Specifications

Respiratory Protection
  • Why: Piroximone is a fine crystalline powder. Inhalation allows rapid systemic absorption, bypassing first-pass metabolism and directly affecting the heart.

  • Standard: NIOSH-approved N95 (minimum) or P100.

  • Requirement:

    • Routine: Use N95 inside a biosafety cabinet.

    • Spill/Outside Hood: Powered Air Purifying Respirator (PAPR) with HEPA filters is mandatory to prevent sensitization and acute cardiac events.

Hand Protection (Glove Permeation Data)

Unlike simple solvents, the risk here is transdermal absorption of the potent solid dissolved in sweat or solvent.

MaterialThicknessBreakthrough TimeRecommendation
Nitrile (Disposable) 0.11 mm> 480 min (Solid)Primary Layer. Change every 30 mins or immediately upon splash.
Nitrile (Double) 0.22 mm> 480 min (Solvent)Mandatory. Colored indicator underglove recommended.
Latex --PoorDo NOT Use. High risk of allergenicity and poor chemical resistance.
Eye & Body Protection
  • Eyes: Chemical splash goggles (indirect venting). Safety glasses are insufficient due to the risk of airborne dust settling on the ocular mucosa.

  • Body: Disposable Tyvek® lab coat or coveralls with elastic cuffs. Cloth lab coats can retain the powder, creating a secondary exposure source in laundry/offices.

Part 4: Operational Workflow (Step-by-Step)

Objective: Safely solubilize 50 mg of Piroximone for in vitro assay.

Workflow Prep 1. Preparation Check Airflow (>0.5m/s) Don PPE (Double Gloves) Weigh 2. Weighing (Static Control) Use Anti-static Gun Weigh inside Enclosure Prep->Weigh Solubilize 3. Solubilization Add DMSO gently down side Cap immediately Weigh->Solubilize Decon 4. Decontamination Wipe Balance with 10% Bleach then 70% Ethanol Solubilize->Decon Waste 5. Waste Disposal Solid -> P-List (Acute Toxic) Liquids -> Haz Waste Decon->Waste

Figure 2: Safe handling workflow from preparation to disposal.

Critical Protocol Steps:

  • Static Control: Imidazolidinones are prone to static charge.[6] Use an ionizing fan or anti-static gun before weighing to prevent powder "jumping" onto gloves/bench.

  • Solvent Addition: Add solvent (e.g., DMSO) to the solid. Do not add solid to solvent, as this creates displacement aerosols.

  • Deactivation: While Piroximone is stable, surface decontamination should use a surfactant-based cleaner (soap/water) followed by 70% Ethanol. Oxidizers (Bleach) are effective but not strictly required for chemical breakdown, only for cleaning assurance.

Part 5: Emergency Response

Scenario: Accidental Inhalation or Ingestion [1]

  • Immediate Action: Remove victim to fresh air. Do not induce vomiting.

  • Medical Alert: Inform EMS that the patient has been exposed to a PDE3 Inhibitor .

    • Anticipated Symptoms: Tachycardia (rapid heart rate), hypotension (low blood pressure), palpitations.

    • Treatment: Supportive care; fluids and vasopressors may be required for hypotension.

Scenario: Powder Spill (>100 mg)

  • Evacuate: Clear the immediate area for 15 minutes to allow aerosols to settle.

  • PPE Upgrade: Don P100 respirator and double gloves.

  • Cleanup: Cover spill with wet paper towels (to prevent dust). Scoop up and place in a wide-mouth hazardous waste jar. Do not dry sweep.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 55263, Piroximone. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450. Retrieved from [Link]

Sources

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